Sulfo-Cyanine5.5 carboxylic acid
Descripción
Propiedades
IUPAC Name |
tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQUABRDYPOFX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39K3N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Spectroscopic Signature of Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral properties of Sulfo-Cyanine5.5 carboxylic acid, a far-red emitting fluorophore critical for a range of applications in biological and biomedical research. Its high water solubility, photostability, and strong fluorescence make it an invaluable tool for labeling proteins, nucleic acids, and other biomolecules. This document outlines its core spectral characteristics, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Spectral Properties
This compound is characterized by its absorption and emission in the far-red region of the electromagnetic spectrum.[1] Due to the presence of four sulfo-groups, the dye is highly hydrophilic and carries a negative charge at neutral pH.[2][3][4][][6][7] A key feature of this cyanine (B1664457) dye is the low pH dependence of its fluorescence and a notably high extinction coefficient.[2][3][4][][6][7]
The quantitative spectral properties of this compound are summarized in the table below. The values represent a consolidation of data from various suppliers and literature sources. Minor variations are expected depending on the solvent and measurement conditions.
| Spectral Property | Value |
| Excitation Maximum (λex) | 673 - 675 nm[7][8][9][10] |
| Emission Maximum (λem) | 691 - 707 nm[7][8][9][10][11] |
| Molar Extinction Coefficient (ε) | 195,000 - 235,000 M-1cm-1[7][8][10][11] |
| Fluorescence Quantum Yield (Φf) | ~0.21[12] |
| Stokes Shift | ~18 - 34 nm |
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of this compound is crucial for its effective implementation in experimental assays. The following protocols outline the methodologies for measuring its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.
Measurement of Absorption and Emission Spectra
This protocol describes the standard procedure for acquiring the absorbance and fluorescence emission spectra of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), water, dimethyl sulfoxide (B87167) (DMSO))
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a dilute solution with an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 500 nm to 800 nm).
-
Use a cuvette filled with the solvent as a blank to zero the instrument.
-
Replace the blank with the cuvette containing the this compound solution.
-
Acquire the absorption spectrum. The peak of this spectrum corresponds to the absorption maximum (λabs).
-
-
Emission Spectrum Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the determined absorption maximum (λabs).
-
Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile (e.g., 680 nm to 850 nm).
-
Use a cuvette with the solvent to measure and subtract the background signal.
-
Measure the fluorescence emission spectrum of the this compound solution. The peak of this spectrum is the emission maximum (λem).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
Procedure:
-
Prepare a dilution series of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each solution at the absorption maximum (λabs) using a spectrophotometer.
-
Plot the absorbance values against the corresponding molar concentrations.
-
Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M-1cm-1.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.
Materials:
-
This compound solution
-
A reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare solutions of both the this compound and the reference standard with absorbance values below 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Measure the absorbance of both solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the this compound using the following equation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts X and ST refer to the unknown sample and the standard, respectively.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.
Caption: Workflow for the spectral characterization of a fluorescent dye.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ossila.com [ossila.com]
- 4. agilent.com [agilent.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 11. content.cld.iop.org [content.cld.iop.org]
- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Sulfo-Cyanine5.5 Carboxylic Acid: Spectroscopic Properties and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectral properties of Sulfo-Cyanine5.5 carboxylic acid, a far-red, water-soluble fluorescent dye. Its high hydrophilicity, conferred by four sulfo-groups, and a high extinction coefficient make it a valuable tool in various bioanalytical and imaging applications.[1][][3] This document outlines its core excitation and emission characteristics, a detailed protocol for its spectral measurement, and a visual workflow for experimental execution.
Core Spectroscopic Properties
Sulfo-Cyanine5.5 is characterized by its absorption and emission in the far-red region of the spectrum, making it ideal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[4] The dye is known for its bright fluorescence, high photostability, and low dependence of its fluorescence on pH.[1][3]
The key spectral parameters for this compound are summarized below. Data is compiled from various suppliers and literature, and minor variations may be observed depending on the specific product and measurement conditions.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | 673 nm | [5][6] |
| ~675 nm | [4] | |
| Emission Maximum (λem) | 691 nm | [5][6] |
| ~694 nm | [4] | |
| Molar Extinction Coefficient (ε) | 195,000 M-1cm-1 | [5] |
| 235,000 M-1cm-1 | [6] | |
| Fluorescence Quantum Yield (Φ) | 0.09 | [6] |
| Stokes Shift | ~18-21 nm | [4] |
| Solubility | Water, DMSO, DMF | [][5][6] |
Experimental Protocol: Determination of Spectral Characteristics
This protocol outlines the methodology for measuring the absorption and fluorescence emission spectra of this compound.
1. Materials and Equipment:
-
This compound powder
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS), DMSO)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate dilutions
2. Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound by dissolving a known mass of the dye in a precise volume of DMSO. Due to the high extinction coefficient of cyanine (B1664457) dyes, this solution will be intensely colored. Store in the dark at -20°C.[][5]
-
Working Solution: Prepare a dilute working solution from the stock. For absorbance measurements, the concentration should yield an absorbance maximum between 0.1 and 1.0 AU to ensure linearity. For fluorescence measurements, a more dilute solution (typically in the nanomolar range) is required to avoid inner filter effects. A preliminary dilution series is recommended.
-
Solvent Blank: Prepare a cuvette containing only the solvent used for the working solution to serve as a blank for background subtraction.
3. Absorbance Spectrum Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the measurement parameters to scan a wavelength range that brackets the expected maximum, for instance, from 550 nm to 750 nm.
-
Calibrate the instrument by measuring the absorbance of the solvent blank (autozero).
-
Replace the blank with the cuvette containing the Sulfo-Cyanine5.5 working solution and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax). This value represents the excitation maximum (λex).
4. Fluorescence Emission Spectrum Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λmax value determined from the absorbance measurement (e.g., 673 nm).
-
Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend well beyond the expected emission peak (e.g., 680 nm to 800 nm).
-
Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Measure the emission spectrum of the solvent blank and subtract it from the sample spectrum to correct for background and Raman scattering.
-
Measure the fluorescence emission spectrum of the Sulfo-Cyanine5.5 working solution.
-
Identify the wavelength of maximum fluorescence intensity. This value is the emission maximum (λem).
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for characterizing the spectral properties of this compound.
References
Molar extinction coefficient of Sulfo-Cyanine5.5 carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and applications of Sulfo-Cyanine5.5 carboxylic acid, a water-soluble, far-red emitting fluorophore. Its high molar extinction coefficient and hydrophilicity make it a valuable tool in various biological research and drug development applications.
Core Properties of this compound
This compound is characterized by its strong light absorption in the far-red spectrum and its subsequent emission of fluorescent light at a longer wavelength. The presence of four sulfo groups imparts a negative charge at neutral pH, rendering the molecule highly water-soluble.[1][2] This property is particularly advantageous for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and function. As a cyanine (B1664457) dye, its fluorescence is minimally affected by pH changes, ensuring stable performance across a range of experimental conditions.[1][2][3]
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molar Extinction Coefficient | 235,000 M⁻¹cm⁻¹ | [4][5] |
| Absorption Maximum (λmax) | 673 nm | [4] |
| Emission Maximum (λem) | 691 nm | [4] |
| Molecular Formula | C₄₀H₃₉K₃N₂O₁₄S₄ | [4] |
| Molecular Weight | 1017.31 g/mol | [2][4] |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [4] |
| Solubility | Well soluble in water, DMF, and DMSO | [2][4] |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a fundamental property of an absorbing species, quantifying how strongly it absorbs light at a particular wavelength. It is determined experimentally using the Beer-Lambert law.
Objective: To determine the molar extinction coefficient of this compound in a specified solvent.
Materials:
-
This compound
-
High-purity solvent (e.g., deionized water, PBS, DMSO)
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks
-
Cuvettes with a 1 cm path length
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound using an analytical balance.
-
Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to prepare a set of standards with decreasing concentrations. These concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the absorption maximum of this compound (approximately 673 nm).
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the absorbance of each of the prepared standards at the absorption maximum.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration for the prepared standards.
-
According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration, the plot should yield a straight line passing through the origin.
-
The molar extinction coefficient (ε) is determined from the slope of the linear regression of this plot.
-
Experimental Workflow: Antibody Labeling and Cell Imaging
Sulfo-Cyanine5.5 is frequently used to label biomolecules, such as antibodies, for use in fluorescence-based applications like flow cytometry and cellular imaging. The carboxylic acid group can be activated (e.g., to an NHS ester) to react with primary amines on the target protein.
Caption: Workflow for antibody labeling and subsequent cell imaging.
This workflow illustrates the key steps involved in utilizing this compound for targeted cellular imaging. The process begins with the chemical activation of the dye, followed by its conjugation to a primary antibody. After purification to remove unconjugated dye, the labeled antibody is used to specifically stain target cells, which are then visualized using fluorescence microscopy. This approach enables the specific detection and localization of cellular targets in various research contexts.
References
A Technical Guide to the Quantum Yield of Sulfo-Cyanine5.5 Carboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes is paramount for accurate and reproducible experimental results. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a water-soluble, far-red emitting fluorophore widely utilized for labeling biomolecules such as proteins and nucleic acids.[1][2][3] Its high hydrophilicity, conferred by four sulfo groups, and minimal pH sensitivity make it a robust tool in various biological applications.[1][2] This guide provides an in-depth look at the quantum yield of Sulfo-Cyanine5.5 carboxylic acid, presenting key quantitative data and a detailed experimental protocol for its determination.
Photophysical Properties of this compound
The fluorescence quantum yield (Φ) is a critical parameter that describes the efficiency of a fluorophore in converting absorbed light into emitted light. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorescent signal, which is highly desirable for sensitive detection in various assays. The photophysical properties of this compound and related cyanine (B1664457) dyes are summarized in the table below.
| Property | This compound | Sulfo-Cyanine5 carboxylic acid | Cyanine5.5 carboxylic acid |
| Excitation Maximum (λex) | 673 nm[4][5], ~675 nm[3] | 646 nm[6][7] | 684 nm[8] |
| Emission Maximum (λem) | 691 nm[1][4][5], ~694 nm[3] | 662 nm[6][7] | 710 nm[8][9] |
| Molar Extinction Coefficient (ε) | 195,000 M⁻¹cm⁻¹[4], 235,000 M⁻¹cm⁻¹[5] | 271,000 M⁻¹cm⁻¹[6][7] | 198,000 M⁻¹cm⁻¹[8] |
| Fluorescence Quantum Yield (Φ) | 0.21[1] | 0.28[6][7][] | 0.2[8][9] |
| Solubility | Water, DMF, DMSO[4][5] | Water, DMF, DMSO[6][7] | Organic solvents (DMSO, DMF)[8] |
Experimental Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[11][12] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.
Principle
The quantum yield of the unknown sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
To minimize errors, a series of solutions with different concentrations for both the sample and the reference are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear plot is used in the calculation, which provides a more accurate determination.[12]
Detailed Experimental Protocol
1. Materials and Instrumentation:
-
Fluorophore Sample: this compound.
-
Reference Standard: A well-characterized dye with a known quantum yield in the far-red region (e.g., Cresyl Violet or another cyanine dye with a certified quantum yield).
-
Solvent: High-purity, spectroscopy-grade solvent in which both the sample and standard are soluble and stable (e.g., phosphate-buffered saline (PBS) for water-soluble dyes).
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorometer: For measuring fluorescence emission spectra.
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.
2. Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Prepare a concentrated stock solution of the reference standard in the same solvent.
3. Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the sample and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[11][13] A solvent blank should also be prepared.
4. Absorbance Measurements:
-
Record the absorbance spectrum for each dilution of the sample and the reference standard using the UV-Vis spectrophotometer.
-
Note the absorbance value at the chosen excitation wavelength for each solution.
5. Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the reference standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.[13]
-
Record the fluorescence spectrum of the solvent blank.
6. Data Analysis:
-
Subtract the spectrum of the solvent blank from each of the sample and reference spectra.
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.
-
Determine the slope of the linear fit for both plots (m_s for the sample and m_r for the reference).
7. Quantum Yield Calculation:
-
Calculate the quantum yield of the this compound sample using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
If the same solvent is used for both the sample and the reference, the refractive index term (n_s² / n_r²) becomes 1 and can be omitted.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
Signaling Pathways
While this compound is extensively used for labeling biomolecules for imaging and detection, specific signaling pathways where the unconjugated dye itself plays a direct role are not prominently documented in the reviewed literature. Its utility lies in its ability to be conjugated to specific probes, such as antibodies or peptides, which then target components of signaling pathways. For instance, a study utilized Sulfo-Cy5 carboxylic acid to fill neurons to examine the accumulation of a drug in synaptic vesicles, indirectly related to dopamine (B1211576) signaling.[14] The dye serves as a reporter, and the investigation of a signaling pathway would be dependent on the molecule to which it is attached.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 5. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 8. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. apexbt.com [apexbt.com]
An In-depth Technical Guide to Sulfo-Cyanine5.5 Carboxylic Acid for Researchers and Drug Development Professionals
Introduction: Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a water-soluble, far-red emitting fluorophore belonging to the cyanine (B1664457) dye family. Its exceptional photophysical properties, including high photostability and a strong near-infrared (NIR) fluorescence emission, make it an invaluable tool in various biomedical research and drug development applications. The presence of four sulfonate groups imparts excellent water solubility, minimizing the need for organic solvents in biological buffers and reducing the tendency of the dye to aggregate. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfo-Cyanine5.5 carboxylic acid, complete with detailed experimental protocols and data presented for ease of use by researchers, scientists, and professionals in drug development.
Core Properties and Chemical Structure
Sulfo-Cy5.5 is characterized by a polymethine chain connecting two substituted indolenine rings. The "5.5" designation refers to the five carbon atoms in the polymethine chain between the heterocyclic systems. The carboxylic acid functional group provides a site for covalent attachment to biomolecules after activation.
Chemical Structure:
Caption: Simplified schematic of the this compound core structure.
Quantitative Data
The photophysical and physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are crucial for designing and troubleshooting fluorescence-based experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C40H39K3N2O14S4 | [1][] |
| Molecular Weight | ~1017.31 g/mol | [1][] |
| Appearance | Dark blue solid | [1] |
| Excitation Maximum (λex) | ~673 - 678 nm | [1] |
| Emission Maximum (λem) | ~691 - 706 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~235,000 - 250,000 M⁻¹cm⁻¹ | [1][3] |
| Quantum Yield (Φ) | ~0.18 - 0.21 | [1][3] |
| Stokes Shift | ~19 nm | |
| Solubility | Highly soluble in water, DMSO, and DMF | [1][4] |
| pH Sensitivity | Fluorescence is largely independent of pH in the range of 3-10 | [5][6] |
| Purity | Typically >95% (by HPLC and ¹H NMR) | [1] |
Experimental Protocols
The carboxylic acid group of Sulfo-Cy5.5 is not directly reactive with functional groups on biomolecules. It must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using carbodiimide (B86325) chemistry. The following protocol details the activation of Sulfo-Cy5.5 carboxylic acid and its subsequent conjugation to a protein containing primary amines (e.g., lysine (B10760008) residues).
Protocol 1: Activation of this compound and Conjugation to a Protein
This two-step protocol is designed to minimize protein-protein cross-linking by activating the dye first, then introducing the protein.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
Step 1: Preparation of Reagents
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of Sulfo-Cy5.5 carboxylic acid in anhydrous DMSO.
-
Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM Sulfo-Cy5.5 carboxylic acid stock solution
-
50 µL of Activation Buffer
-
10 µL of 100 mM EDC solution (final concentration ~14 mM)
-
10 µL of 100 mM Sulfo-NHS solution (final concentration ~14 mM)
-
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.
Step 3: Protein Preparation
-
Dissolve the protein to be labeled in Conjugation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the Conjugation Buffer prior to the reaction.
Step 4: Conjugation Reaction
-
Add the activated Sulfo-Cy5.5 NHS-ester solution (from Step 2) to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.
Step 5: Quenching the Reaction
-
(Optional) Add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step removes any unreacted NHS-ester.
Step 6: Purification of the Conjugate
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).
-
Equilibrate the column with an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column and collect the fractions. The first colored band to elute is the labeled protein.
Step 7: Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~675 nm (for Sulfo-Cy5.5).
-
Calculate the protein concentration and DOL using the following formulas and the Beer-Lambert law (A = εcl):
-
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A₆₇₅ / ε_dye
-
DOL = Dye Concentration / Protein Concentration (Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient)
-
Logical Workflows and Diagrams
Bioconjugation Workflow
The general workflow for labeling a biomolecule with this compound involves activation of the dye, conjugation to the target molecule, and purification of the final product.
Caption: Workflow for biomolecule labeling with this compound.
Application in In Vivo Imaging Workflow
Sulfo-Cy5.5 labeled biomolecules, such as antibodies or nanoparticles, are frequently used for in vivo imaging studies.
Caption: A typical workflow for an in vivo imaging experiment using a Sulfo-Cy5.5 labeled probe.
Applications in Research and Drug Development
The favorable properties of Sulfo-Cy5.5 make it suitable for a wide range of applications where high sensitivity and low background are required.
-
Fluorescence Microscopy: Provides high-contrast imaging of cellular and subcellular structures.[7]
-
Flow Cytometry: Its strong emission in the far-red spectrum allows for clear signals in multicolor analysis, minimizing spectral overlap with other common fluorophores.[7]
-
In Vivo Imaging: The NIR emission window of Sulfo-Cy5.5 allows for deep tissue penetration with reduced autofluorescence, making it ideal for non-invasive imaging in small animal models to study drug delivery, tumor targeting, and biodistribution.[7]
-
Bioconjugation and Molecular Probes: It can be effectively conjugated to proteins, antibodies, nucleic acids, and other biomolecules to create specific probes for studying molecular interactions and for use in bioanalytical assays.[7]
Conclusion
This compound is a versatile and robust fluorescent dye with significant advantages for biological and biomedical research. Its excellent water solubility, high photostability, and intense far-red fluorescence make it a superior choice for a variety of demanding applications, from high-resolution microscopy to in vivo imaging. By following the detailed protocols and understanding the fundamental properties outlined in this guide, researchers and drug development professionals can effectively leverage this powerful tool to advance their scientific investigations.
References
pH Stability of Sulfo-Cyanine5.5 Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pH stability of Sulfo-Cyanine5.5 carboxylic acid's fluorescence. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a far-red emitting fluorophore widely utilized in biological imaging and labeling due to its high water solubility, brightness, and photostability. A critical aspect of its utility in diverse biological applications is the stability of its fluorescent signal across a range of pH conditions. This document consolidates available data on its pH-dependent fluorescence, outlines detailed experimental protocols for stability assessment, and provides a structural context for its remarkable pH insensitivity.
Core Concept: High pH Stability of Sulfo-Cyanine5.5 Fluorescence
This compound, a sulfonated pentamethine cyanine (B1664457) dye, is characterized by its exceptional pH-insensitive fluorescence.[1][2][3] The fluorescence intensity of this dye exhibits minimal variation across a broad physiological and experimental pH range. This stability is a hallmark of the cyanine dye family to which it belongs. The presence of four sulfonate groups in its structure significantly enhances its hydrophilicity, which in turn minimizes aggregation-induced quenching and contributes to a stable fluorescent signal in aqueous environments.[2]
Multiple sources indicate that the fluorescence of Sulfo-Cy5.5 and its conjugates remains nearly constant, with variations typically within 5%, over a pH range of 4 to 10.[4] This robust pH stability makes it an ideal candidate for a wide array of applications, from in vitro assays to in vivo imaging, where pH fluctuations can be a concern.
Quantitative Data on pH-Dependent Fluorescence
| pH | Relative Fluorescence Intensity (%) |
| 3.0 | 90 - 95 |
| 4.0 | 95 - 100 |
| 5.0 | 95 - 100 |
| 6.0 | 95 - 100 |
| 7.0 | 100 (Reference) |
| 8.0 | 95 - 100 |
| 9.0 | 95 - 100 |
| 10.0 | 90 - 95 |
| 11.0 | 85 - 90 |
Note: This table is a representation based on available data suggesting a variation of approximately 5% in the stable pH range. Actual values may vary depending on experimental conditions such as buffer composition, ionic strength, and temperature.
Experimental Protocols
Protocol for Determining the pH Stability of this compound Fluorescence
This protocol outlines a detailed methodology for quantifying the pH-dependent fluorescence of this compound.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Purified water (e.g., Milli-Q or equivalent)
-
A series of buffers covering a wide pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10, and carbonate-bicarbonate for pH 10-11)
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes
2. Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mM in anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of buffer solutions with known pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11).
-
For each pH value, prepare a working solution of Sulfo-Cyanine5.5 by diluting the stock solution in the respective buffer to a final concentration of 1 µM. Ensure thorough mixing.
-
-
Fluorescence Measurement:
-
Calibrate the spectrofluorometer according to the manufacturer's instructions.
-
Set the excitation wavelength to the absorption maximum of Sulfo-Cyanine5.5 (approximately 675 nm).
-
Set the emission wavelength to the emission maximum of Sulfo-Cyanine5.5 (approximately 694 nm).
-
Measure the fluorescence intensity of each working solution in a quartz cuvette.
-
Use the corresponding buffer without the dye as a blank for each measurement.
-
-
Data Analysis:
-
Record the fluorescence intensity for each pH value.
-
Normalize the fluorescence intensity values to the value obtained at a reference pH (e.g., pH 7.4) to determine the relative fluorescence intensity.
-
Plot the relative fluorescence intensity as a function of pH.
-
Caption: Experimental workflow for determining the pH stability of Sulfo-Cyanine5.5 fluorescence.
Structural Basis of pH Stability
The chemical structure of this compound is fundamental to its pH-insensitive fluorescence. The polymethine chain, which forms the chromophore, is shielded by the bulky indolenine rings and further stabilized by the sulfonate and carboxylic acid groups.
Caption: Key structural features contributing to the pH stability of Sulfo-Cyanine5.5.
The sulfonate groups are strong acids and remain ionized over a wide pH range, ensuring the molecule's high water solubility and preventing aggregation. The polymethine chain itself does not possess readily ionizable protons that would significantly alter its electronic structure and thus its fluorescence properties within the typical biological pH range. The carboxylic acid group has a pKa that is generally low and, once deprotonated, does not significantly influence the fluorescence of the core chromophore.
Logical Relationship for High Fluorescence Stability
The combination of structural features and chemical properties results in the observed high pH stability of Sulfo-Cyanine5.5's fluorescence.
Caption: Factors contributing to the high pH stability of Sulfo-Cyanine5.5 fluorescence.
Conclusion
This compound is a robust and reliable fluorescent probe for applications requiring consistent performance across a range of pH values. Its inherent structural stability, augmented by sulfonation, results in a fluorescent signal that is largely independent of pH in the physiologically relevant range of 4 to 10. This makes it an excellent choice for researchers and drug development professionals who require a dependable far-red fluorophore for quantitative and qualitative studies in complex biological systems. The provided experimental protocol offers a framework for verifying its pH stability under specific experimental conditions.
References
Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide to its Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Core Conclusion: Cell Impermeability
Sulfo-Cyanine5.5 carboxylic acid is a hydrophilic molecule and is generally considered to be cell-impermeable .[1] This characteristic is primarily attributed to the presence of multiple sulfonate (sulfo) groups in its chemical structure.[1][2][3] These groups impart a strong negative charge at physiological pH and significantly increase the dye's water solubility.[1][2][3][4] The combination of high hydrophilicity and net negative charge prevents the molecule from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. Consequently, this compound is predominantly used for labeling cell surface proteins and other extracellular molecules.[1]
Physicochemical Properties Influencing Cell Permeability
The cell permeability of a molecule is determined by a combination of its chemical and physical properties. For this compound, the key determinants are summarized below.
| Property | Characteristic of this compound | Impact on Cell Permeability |
| Ionization | Contains multiple sulfonate groups, resulting in a net negative charge at neutral pH.[1][2][3] | The negative charge is electrostatically repelled by the negatively charged components of the cell membrane, significantly hindering passage. |
| Solubility | High water solubility due to the hydrophilic nature of the sulfonate groups.[1][2][3][4][5] | Hydrophilic molecules are energetically unfavorable to partition into the hydrophobic lipid core of the cell membrane. |
| Molecular Weight | The molecular weight of this compound is approximately 1017.3 g/mol .[3][6] | While not the primary barrier, a larger molecular size can also impede passive diffusion across the cell membrane. |
Experimental Protocol: Assessing Cell Permeability of Fluorescent Dyes
To experimentally verify the cell permeability of a fluorescent dye like this compound, a direct incubation and imaging assay can be performed.
Objective: To determine if this compound can enter and accumulate within live cells.
Materials:
-
This compound
-
Live cells in culture (e.g., HeLa, A549)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (cell-permeable nuclear stain)
-
Confocal microscope with appropriate laser lines and filters
Methodology:
-
Cell Seeding: Seed cells onto a glass-bottom imaging dish at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Dye Preparation: Prepare a working solution of this compound in cell culture medium at a final concentration of 1-5 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Counterstaining (Optional):
-
During the last 10 minutes of incubation, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL to stain the nuclei of all cells.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound, extracellular dye.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope.
-
Acquire images in the far-red channel for Sulfo-Cyanine5.5 and the blue channel for Hoechst 33342.
-
-
Analysis:
-
Analyze the localization of the Sulfo-Cyanine5.5 fluorescence. If the dye is cell-impermeable, the fluorescence will be confined to the cell periphery (membrane), with no signal from the cytoplasm or nucleus. If the dye were permeable, a diffuse or localized signal would be observed within the cell.
-
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: Factors contributing to the cell impermeability of this compound.
Caption: Experimental workflow for assessing the cell permeability of a fluorescent dye.
Applications and Alternatives
The cell-impermeable nature of this compound makes it an excellent choice for applications that require specific labeling of the cell surface, such as:
-
Labeling of cell surface proteins for flow cytometry or microscopy.
-
Studying receptor-ligand interactions at the plasma membrane.
-
Conjugation to antibodies or other targeting moieties for cell-specific surface labeling.
For researchers requiring intracellular labeling with a spectrally similar dye, several alternatives exist. Non-sulfonated cyanine (B1664457) dyes, such as Cy5.5, are more hydrophobic and can exhibit some degree of cell permeability, although they may also show non-specific binding to intracellular membranes.[1] Alternatively, other classes of cell-permeable dyes, such as certain rhodamine or BODIPY derivatives, may be more suitable for intracellular applications.[1] The choice of dye should always be guided by the specific experimental requirements, including the target localization and the need to minimize off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
Technical Guide: Storage and Handling of Sulfo-Cyanine5.5 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage and handling conditions for Sulfo-Cyanine5.5 carboxylic acid, a water-soluble, far-red emitting fluorescent dye. Adherence to these guidelines is crucial for maintaining the stability, performance, and longevity of this reagent in research and development applications.
Core Properties and Storage Conditions
This compound is a hydrophilic fluorophore with a negative charge at neutral pH due to its four sulfo groups. Its fluorescence emission is largely independent of the ambient pH.[1][2][3] As a non-activated carboxylic acid, it is typically used for calibration and as a non-reactive control in various fluorescence-based assays.
Proper storage is paramount to prevent degradation and ensure consistent experimental outcomes. The following table summarizes the key storage and stability parameters for this compound in its solid form.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C | Long-term storage at this temperature preserves the integrity of the dye. |
| Shipping Temperature | Room temperature | The dye is stable for up to 3 weeks at ambient temperature during transportation.[4] |
| Light Exposure | Store in the dark | Cyanine dyes are susceptible to photobleaching; protection from light is critical.[4] |
| Moisture | Desiccate | The compound is hygroscopic; storage in a desiccated environment prevents hydrolysis and degradation.[4] |
| Shelf Life (Solid) | 24 months from receipt | When stored under the recommended conditions. |
Handling and Reconstitution
Careful handling and proper reconstitution are essential for preparing a stable and effective stock solution of this compound.
Safety Precautions
While not classified as hazardous, standard laboratory safety practices should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid inhalation of the powder.
Reconstitution Protocol
The following protocol outlines the steps for reconstituting solid this compound to create a stock solution. Due to its high water solubility, it can be dissolved in aqueous buffers. However, for long-term storage and to prevent microbial growth, reconstitution in anhydrous dimethyl sulfoxide (B87167) (DMSO) is often recommended.
Materials:
-
Vial of this compound
-
Anhydrous dimethyl sulfoxide (DMSO) or high-purity phosphate-buffered saline (PBS)
-
Vortex mixer
-
Microcentrifuge
-
Low-retention microtubes for aliquoting
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the solid dye, which can lead to hydrolysis.[4]
-
Solvent Addition: Add the desired volume of anhydrous DMSO or PBS to the vial to achieve the target stock concentration (e.g., 1-10 mM). This compound is well soluble in water, DMF, and DMSO.[3]
-
Dissolution: Vortex the vial for several minutes until the dye is completely dissolved. A brief centrifugation (e.g., 1 minute at >10,000 x g) can be performed to pellet any undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the dye, divide the stock solution into smaller, single-use aliquots in low-retention microtubes.
-
Storage of Stock Solution: Store the aliquots at -20°C, protected from light. When stored properly, the stock solution in DMSO can be stable for several months.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes related to the storage and use of this compound.
Stability Considerations
Several factors can impact the stability of this compound, both in its solid form and in solution.
| Factor | Impact on Stability | Mitigation Strategy |
| Light | Photobleaching, leading to a decrease in fluorescence. | Store in the dark. Minimize exposure to excitation light during experiments. |
| Moisture | Hydrolysis of the solid dye, reducing its shelf life. | Store in a desiccated environment. Equilibrate to room temperature before opening. |
| pH | Fluorescence intensity is stable across a wide pH range.[1][5] However, extreme pH values may affect the long-term chemical stability of the molecule. | Use buffers within a pH range of 4-10 for optimal performance.[5] |
| Freeze-Thaw Cycles | Repeated cycles can lead to dye degradation and aggregation. | Aliquot stock solutions into single-use volumes. |
| Oxygen | Can contribute to photobleaching, especially during intense illumination. | For sensitive applications, consider using an oxygen scavenging system. |
By adhering to these storage and handling guidelines, researchers can ensure the reliability and reproducibility of their experiments utilizing this compound.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Unveiling the Radiance: A Technical Guide to the Fluorescence Mechanism of Sulfo-Cyanine5.5 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid, a water-soluble, far-red emitting fluorophore, has emerged as a critical tool in biological imaging and diagnostics.[1][2][3] Its exceptional brightness, photostability, and biocompatibility make it a preferred choice for labeling proteins, nucleic acids, and other biomolecules for applications ranging from in vivo imaging to fluorescence microscopy.[1] This in-depth technical guide elucidates the core mechanisms governing the fluorescence of Sulfo-Cy5.5 carboxylic acid, providing researchers with the foundational knowledge to optimize its use in their experimental designs.
The Core Fluorescence Mechanism: A Journey Through the Jablonski Diagram
The fluorescence of Sulfo-Cy5.5 carboxylic acid, like all fluorophores, can be understood through the framework of the Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.
Upon absorption of a photon of light with the appropriate energy, the molecule is excited from its electronic ground state (S₀) to a higher electronic singlet state (typically S₁). This process is incredibly rapid, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through a non-radiative process called internal conversion and vibrational relaxation.
From this relaxed S₁ state, the molecule can return to the ground state (S₀) through several pathways:
-
Fluorescence: The molecule can emit a photon and return to the S₀ state. This radiative decay is the source of the observed fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
-
Non-Radiative Decay: The molecule can lose its excess energy as heat to the surrounding environment without the emission of a photon. This can occur through processes like internal conversion and intersystem crossing to a triplet state (T₁).
-
Photoisomerization: For cyanine (B1664457) dyes like Sulfo-Cy5.5, a primary pathway for non-radiative decay is cis-trans isomerization around the polymethine chain. This process is highly dependent on the local environment and is a key determinant of the dye's fluorescence quantum yield.
// Transitions s0_v0 -> s1_v2 [label="Absorption", color="#4285F4", fontcolor="#4285F4", arrowhead="vee"]; s1_v2 -> s1_v0 [label="Vibrational\nRelaxation", style=dashed, color="#202124", fontcolor="#202124", arrowhead="vee"]; s1_v0 -> s0_v1 [label="Fluorescence", color="#34A853", fontcolor="#34A853", arrowhead="vee"]; s1_v0 -> t1_v1 [label="Intersystem\nCrossing (ISC)", style=dashed, color="#202124", fontcolor="#202124", arrowhead="vee"]; t1_v0 -> s0_v0 [label="Phosphorescence", color="#FBBC05", fontcolor="#FBBC05", arrowhead="vee"]; s1_v0 -> s0_v2 [label="Internal\nConversion (IC)", style=dashed, color="#202124", fontcolor="#202124", arrowhead="vee"]; } Jablonski diagram for Sulfo-Cyanine5.5 carboxylic acid.
The Critical Role of Photoisomerization
A key feature influencing the fluorescence of cyanine dyes is the ability of the polymethine chain to undergo cis-trans isomerization in the excited state. The all-trans isomer is the most stable ground-state conformation and is highly fluorescent. Upon excitation, the molecule can twist around one of the carbon-carbon double bonds in the polymethine chain to form a non-fluorescent or weakly fluorescent cis isomer. This isomerization process provides an efficient non-radiative decay pathway, competing with fluorescence and thus reducing the quantum yield.
The rate of this isomerization is highly sensitive to the local environment. In viscous media, the physical restriction of the molecular rotation hinders the cis-trans isomerization, leading to a significant increase in fluorescence quantum yield and lifetime. This property makes cyanine dyes like Sulfo-Cy5.5 useful as viscosity sensors.
Quantitative Data on this compound
The fluorescence properties of Sulfo-Cy5.5 carboxylic acid are characterized by several key parameters. The following tables summarize available quantitative data.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm-1M-1 | |
| Fluorescence Quantum Yield (ΦF) in PBS | ~0.28 | [] |
| Fluorescence Lifetime (τ) in PBS | ~1.0 ns | [5] |
Environmental Effects on Fluorescence Properties
| Solvent | Polarity (Dielectric Constant) | Viscosity (cP at 20°C) | Relative Quantum Yield (ΦF) | Fluorescence Lifetime (τ) |
| Water | 80.1 | 1.002 | ~0.1 | ~1.0 ns[6] |
| Ethanol | 24.5 | 1.2 | Higher than water | ~1.65 ns[6] |
| Glycerol | 42.5 | 1412 | Significantly Increased | Increased |
Experimental Protocols
1. Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Methodology:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. For Sulfo-Cy5.5, a standard like Cresyl Violet in methanol (B129727) can be used.
-
Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence emission spectrum of each solution, ensuring the excitation and emission slit widths are kept constant.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
2. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Methodology:
-
Instrument Setup: A typical TCSPC setup consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a sensitive photodetector (e.g., a single-photon avalanche diode - SPAD), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of Sulfo-Cy5.5 carboxylic acid. The concentration should be low enough to ensure that, on average, less than one photon is detected per excitation pulse to avoid "pile-up" effects.
-
Data Acquisition: The sample is excited by the pulsed laser. The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured for millions of events.
-
Data Analysis: The collected data is used to construct a histogram of photon counts versus time. This histogram represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function. For a single exponential decay, the equation is:
I(t) = I₀ * exp(-t/τ)
Where:
-
I(t) is the intensity at time t
-
I₀ is the initial intensity
-
τ is the fluorescence lifetime
-
Conclusion
The fluorescence of this compound is a complex process governed by the interplay of light absorption, electronic transitions, and non-radiative decay pathways. A thorough understanding of its core fluorescence mechanism, particularly the role of photoisomerization, is paramount for researchers aiming to harness its full potential in quantitative and qualitative fluorescence-based assays. By carefully considering the environmental factors that influence its photophysical properties and employing robust experimental protocols for its characterization, scientists and drug development professionals can optimize the performance of this versatile fluorophore in their research endeavors.
References
Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a highly water-soluble, far-red fluorescent dye that has become an invaluable tool in biological and biomedical research. Its exceptional photophysical properties, including bright fluorescence and high photostability, make it a versatile probe for a wide range of applications, from cellular imaging to in vivo studies. This technical guide provides an in-depth overview of Sulfo-Cy5.5 carboxylic acid, its applications, and detailed protocols for its use in research.
Core Properties and Advantages
Sulfo-Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings. The presence of four sulfonate (sulfo) groups imparts high hydrophilicity to the molecule, allowing for its direct use in aqueous environments without the need for organic co-solvents that can be detrimental to biological samples.[1] This high water solubility also minimizes the tendency of the dye to aggregate, a common issue with more hydrophobic fluorophores that can lead to fluorescence quenching.
The key advantages of using Sulfo-Cy5.5 in research include:
-
Far-Red to Near-Infrared (NIR) Emission: Its emission maximum in the far-red region of the spectrum (~694 nm) is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a higher signal-to-noise ratio.[2]
-
High Molar Extinction Coefficient and Quantum Yield: Sulfo-Cy5.5 exhibits a high molar extinction coefficient and a good quantum yield, resulting in bright fluorescent signals that are easily detectable.[3][4]
-
Excellent Photostability: This dye is more resistant to photobleaching compared to many other fluorophores, enabling longer exposure times during fluorescence microscopy and time-lapse imaging.[2]
-
pH Insensitivity: The fluorescence of Sulfo-Cy5.5 is stable over a wide pH range, making it suitable for a variety of biological assays under different conditions.
Quantitative Data Summary
The photophysical properties of Sulfo-Cyanine5.5 are summarized in the table below. These characteristics make it an excellent choice for sensitive and robust fluorescence-based experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | [2] |
| Emission Maximum (λem) | ~694 nm | [2] |
| Molar Extinction Coefficient (ε) | ~211,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [3][4] |
| Molecular Weight | ~1020.33 g/mol | |
| Solubility | High in water and polar solvents | [1] |
Applications in Research
The primary application of Sulfo-Cyanine5.5 carboxylic acid is as a fluorescent label for biomolecules. While the carboxylic acid itself is not reactive towards common functional groups on proteins and nucleic acids, it can be readily activated to form an amine-reactive ester. This allows for the covalent labeling of a wide range of biological targets.
Key research applications include:
-
Fluorescence Microscopy: Labeled antibodies, proteins, or other molecules can be used to visualize specific cellular structures and processes with high contrast.[2]
-
Flow Cytometry: The distinct and bright signal of Sulfo-Cy5.5 is ideal for identifying and sorting cell populations based on the expression of specific markers.[2]
-
In Vivo Imaging: The far-red emission of Sulfo-Cy5.5 allows for deep tissue imaging with minimal background interference, making it a powerful tool for preclinical studies in animal models, such as tracking labeled cells or antibodies to tumor sites.[2][5][6]
-
Bioconjugation and Molecular Probes: Once conjugated to a biomolecule, Sulfo-Cy5.5 serves as a sensitive reporter for various bioanalytical assays, including immunoassays and nucleic acid hybridization.[2]
Experimental Protocols
Activation of this compound for Bioconjugation
To conjugate this compound to primary amines on biomolecules such as proteins or antibodies, the carboxylic acid group must first be activated. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[7][8] This two-step process forms a semi-stable Sulfo-NHS ester that is highly reactive towards primary amines.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Biomolecule to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Dissolve Sulfo-Cy5.5 Carboxylic Acid: Prepare a stock solution of Sulfo-Cy5.5 carboxylic acid in DMSO or an aqueous buffer.
-
Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Activation Reaction:
-
In a microcentrifuge tube, mix the Sulfo-Cy5.5 carboxylic acid solution with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:5:10 (dye:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7]
-
-
Conjugation to Biomolecule:
-
Add the activated Sulfo-Cy5.5 Sulfo-NHS ester solution to the biomolecule solution. The pH of the biomolecule solution should be between 7.2 and 8.5 for efficient conjugation to primary amines.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye and byproducts from the labeled biomolecule using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
Workflow for the activation and conjugation of this compound.
In Vivo Imaging of Tumor-Targeting Antibodies
A significant application of Sulfo-Cy5.5 is in preclinical cancer research, where it is used to label antibodies that target tumor-specific antigens.[9] This allows for the non-invasive visualization of tumor localization and growth, as well as the assessment of therapeutic efficacy.
Example: Imaging of Tissue Factor (TF) in Tumors
Tissue factor (TF) is a protein that is often overexpressed in the vasculature of various tumors.[9] An anti-TF antibody labeled with Sulfo-Cy5.5 can be used to specifically target and image these tumors in an animal model.
Experimental Outline:
-
Antibody Labeling: Conjugate an anti-TF antibody with Sulfo-Cy5.5 using the EDC/Sulfo-NHS activation protocol described above.
-
Animal Model: Use an appropriate animal model, such as nude mice bearing tumor xenografts known to express TF (e.g., pancreatic or glioma tumors).[9]
-
Injection: Inject the Sulfo-Cy5.5-labeled anti-TF antibody intravenously into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 24, 48, 72 hours), image the mice using a near-infrared fluorescence imaging system.
-
Image Analysis: Analyze the fluorescence images to determine the biodistribution of the labeled antibody and quantify its accumulation in the tumor versus other organs.
Logical flow for in vivo tumor imaging with a Sulfo-Cy5.5-labeled antibody.
Conclusion
This compound is a powerful and versatile fluorescent dye for a multitude of research applications. Its high water solubility, bright far-red fluorescence, and excellent photostability make it an ideal choice for labeling biomolecules for use in fluorescence microscopy, flow cytometry, and particularly for in vivo imaging where deep tissue penetration and low background are crucial. The ability to readily activate its carboxylic acid group for conjugation to primary amines provides researchers with a robust method for creating highly specific and sensitive fluorescent probes. This technical guide provides the foundational knowledge and protocols to successfully incorporate Sulfo-Cyanine5.5 into advanced research and drug development workflows.
References
- 1. invivochem.net [invivochem.net]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine5.5 carboxylic acid, a far-red emitting fluorescent dye with significant utility in biological research and drug development. This document details its core features, advantages, quantitative properties, and provides detailed experimental protocols for its application.
Core Features and Advantages
This compound is a water-soluble, far-red fluorescent dye that offers several key advantages for researchers.[1] Its most notable feature is the presence of four sulfo groups, which impart high hydrophilicity and a net negative charge at neutral pH.[2] This sulfonation significantly enhances its water solubility, eliminating the need for organic solvents in many biological applications and reducing the tendency of the dye to aggregate—a common issue with non-sulfonated cyanine (B1664457) dyes.[3]
The dye emits in the far-red region of the spectrum, a critical advantage for in vivo imaging applications. This spectral window (700-900 nm) is often referred to as the "in vivo imaging window" because it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light.[3] Furthermore, the fluorescence of Sulfo-Cyanine5.5 is largely independent of pH, ensuring stable and reliable signal across a range of biological environments.[2] Its high molar extinction coefficient and quantum yield contribute to bright, easily detectable fluorescent signals, making it suitable for a variety of sensitive assays.[1][3]
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673 - 675 nm | [1] |
| Emission Maximum (λem) | ~691 - 694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~211,000 - 250,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.21 | [3] |
| Molecular Weight | ~1017.31 g/mol | |
| Solubility | High in water, DMF, DMSO |
Experimental Protocols
Conjugation of this compound to Primary Amines (e.g., Proteins, Antibodies)
This protocol describes the covalent conjugation of this compound to molecules containing primary amines using a two-step carbodiimide (B86325) crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This method is widely used to form stable amide bonds.
Materials:
-
This compound
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., MES or PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. A 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS over the carboxylic acid are recommended as a starting point.
-
Add the EDC and sulfo-NHS solutions to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated Sulfo-Cyanine5.5-sulfo-NHS ester solution to the protein solution in the Coupling Buffer. The pH of the protein solution should be between 7.2 and 8.0 to ensure the primary amines are deprotonated and reactive.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).
-
In Vivo Imaging Protocol (General Workflow)
This protocol provides a general workflow for in vivo fluorescence imaging using Sulfo-Cyanine5.5-labeled probes in a mouse model.
Materials:
-
Sulfo-Cyanine5.5-labeled probe (e.g., antibody, peptide, or nanoparticle)
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5
-
Anesthesia (e.g., isoflurane)
-
Sterile, pyrogen-free vehicle for injection (e.g., PBS)
Procedure:
-
Probe Preparation and Administration:
-
Reconstitute the Sulfo-Cyanine5.5-labeled probe in the sterile vehicle to the desired concentration.
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Administer the probe via an appropriate route (e.g., intravenous tail vein injection). The volume and concentration will depend on the specific probe and animal model.
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.
-
Use appropriate excitation (e.g., 675 nm) and emission (e.g., 720 nm long-pass) filters.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the animal according to approved protocols.
-
Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and arrange them for ex vivo imaging to confirm the in vivo signal distribution and quantify organ-specific accumulation.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate signaling pathways and experimental workflows where this compound can be a valuable tool.
References
A Technical Guide to Sulfo-Cyanine5.5 Carboxylic Acid: Properties, Bioconjugation, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfo-Cyanine5.5 carboxylic acid, a water-soluble, far-red emitting fluorophore analogous to Cy5.5. This document details its core properties, provides comprehensive experimental protocols for its use in bioconjugation, and explores its applications in drug development, including targeted therapies and advanced imaging techniques.
Core Properties of this compound
Sulfo-Cyanine5.5 is a member of the cyanine (B1664457) dye family, characterized by its excellent photostability and strong near-infrared (NIR) fluorescence.[1] The key feature of this analog is the presence of four sulfonate (sulfo) groups, which impart high hydrophilicity and water solubility.[2][3][4][] This increased water solubility is advantageous for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1] The dye possesses a negative charge at neutral pH, which can minimize non-specific binding to cellular components.[2][3][] As a cyanine dye, its fluorescence is largely independent of pH variations between 4 and 10.[3][4][]
Quantitative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic properties of this compound, compiled from various sources. These values are essential for designing and executing fluorescence-based experiments.
| Property | Value | Source |
| Excitation Maximum (λex) | ~673 - 675 nm | [1][2][6] |
| Emission Maximum (λem) | ~691 - 707 nm | [1][2][3][6] |
| Molar Extinction Coefficient (ε) | ~195,000 - 235,000 M⁻¹cm⁻¹ | [2][6] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [3] |
| Stokes Shift | ~19 nm | [1] |
| Solubility | Highly soluble in water, DMF, and DMSO | [2][6] |
Comparison with Cy5.5
Sulfo-Cyanine5.5 is the sulfonated analog of Cy5.5. The primary difference lies in the enhanced water solubility of the "Sulfo-" version due to the negatively charged sulfonate groups. This property simplifies conjugation reactions with biomolecules that are sensitive to organic solvents. Spectrally, both dyes operate in the far-red to near-infrared region, which is beneficial for biological applications due to reduced autofluorescence from cells and tissues.
Experimental Protocols: Bioconjugation of this compound
The carboxylic acid group of Sulfo-Cyanine5.5 is not directly reactive with amines, thiols, or other functional groups on biomolecules. It must first be activated to a more reactive intermediate. The most common method for activating carboxylic acids for conjugation to primary amines (e.g., on lysine (B10760008) residues of proteins) is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Activation of this compound
The following protocol outlines the two-step process of activating the carboxylic acid and conjugating it to an amine-containing biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Preparation of Reagents:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Dissolve this compound in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of the Dye:
-
In a microcentrifuge tube, mix the this compound solution with a molar excess of EDC and Sulfo-NHS. A common starting point is a 2- to 5-fold molar excess of Sulfo-NHS over the dye and a 2-fold molar excess of EDC over Sulfo-NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to the Biomolecule:
-
Immediately add the activated dye solution to the biomolecule solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification of the Conjugate:
-
Separate the labeled biomolecule from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified conjugate. The labeled protein will typically elute first.
-
Workflow Diagram
Caption: Workflow for the two-step bioconjugation of this compound.
Applications in Drug Development
The favorable properties of Sulfo-Cyanine5.5 make it a valuable tool in various stages of drug development, from preclinical research to potential diagnostic applications.
Targeted Drug Delivery
A key strategy in modern cancer therapy is the targeted delivery of cytotoxic agents to tumor cells to enhance efficacy and reduce off-target toxicity.[7][8][9] Sulfo-Cyanine5.5 can be conjugated to targeting moieties such as antibodies, peptides (e.g., RGD peptides targeting integrins), or small molecules that recognize specific receptors overexpressed on cancer cells.[7][10] The resulting fluorescent conjugate can be used to:
-
Visualize and quantify drug accumulation in target tissues and cells in vitro and in vivo.[11]
-
Study the pharmacokinetics and biodistribution of the drug delivery system.
-
Develop theranostic agents that combine therapeutic and diagnostic capabilities.
Caption: Conceptual pathway for targeted drug delivery and imaging using Sulfo-Cy5.5.
Fluorescence-Guided Surgery
Fluorescence-guided surgery (FGS) is an emerging technique that helps surgeons visualize tumor margins in real-time, aiming to improve the completeness of tumor resection.[12][13] Probes for FGS often utilize NIR fluorophores like Sulfo-Cyanine5.5 due to the increased tissue penetration of NIR light and lower autofluorescence.[10] By conjugating Sulfo-Cyanine5.5 to a tumor-targeting molecule, surgeons can potentially "see" cancerous tissue that is not visible to the naked eye, leading to more precise resections.[13][14]
High-Throughput Screening (HTS)
In the early stages of drug discovery, high-throughput screening (HTS) is used to test large libraries of compounds for their biological activity.[15][16] Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and adaptability to automation.[17] Sulfo-Cyanine5.5 can be used to develop various HTS assays, such as:
-
Binding Assays: To identify compounds that inhibit the interaction between a fluorescently labeled ligand and its receptor.
-
Enzyme Activity Assays: By labeling a substrate that becomes fluorescent upon cleavage by an enzyme.
-
Cell-Based Assays: For high-content screening (HCS) to visualize the effects of compounds on cellular morphology, protein localization, or other phenotypic changes.[18]
Storage and Stability
This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C in the dark and desiccated.[3][] Solutions of the dye can be prepared in water, DMF, or DMSO.[2][6] While aqueous solutions can be stored for short periods, it is recommended to prepare fresh solutions for conjugation reactions to ensure optimal reactivity.
Conclusion
This compound is a versatile and highly effective far-red fluorescent dye for labeling a wide range of biomolecules. Its excellent water solubility, high extinction coefficient, and favorable spectral properties in the NIR window make it an invaluable tool for researchers in drug development. From tracking targeted drug delivery systems and enabling more precise surgical interventions to facilitating high-throughput screening, the applications of Sulfo-Cyanine5.5 continue to expand, driving innovation in therapeutic and diagnostic research.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Emerging Fluorescent Molecular Tracers to Guide Intra-Operative Surgical Decision-Making [frontiersin.org]
- 11. Improving Therapeutic Potential of Farnesylthiosalicylic Acid: Tumor Specific Delivery via Conjugation with Heptamethine Cyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-guided surgery in cancer treatment: current status and future perspectives - Zheng - Annals of Translational Medicine [atm.amegroups.org]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Fluorescence-Guided Surgery Shows Promise in Clinical Trials for Cancer Detection [clinicalresearchnewsonline.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 18. marinbio.com [marinbio.com]
The Pivotal Role of Sulfo Groups in Sulfo-Cyanine5.5 Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Sulfo-Cyanine5.5 carboxylic acid, with a particular focus on the indispensable role of its sulfo groups. This far-red emitting fluorophore has become a valuable tool in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Its unique properties, largely dictated by the presence of sulfonate groups, make it an excellent choice for labeling a wide array of biomolecules.
The Defining Feature: Understanding the Sulfo Groups
This compound is a water-soluble cyanine (B1664457) dye. Its chemical structure is characterized by two indolenine rings connected by a polymethine chain, and importantly, the presence of four sulfonate (SO₃⁻) groups.[1][2] These sulfo groups are the key to many of the dye's advantageous properties.
At a neutral pH, these sulfo groups are ionized, imparting a net negative charge to the molecule and rendering it highly hydrophilic.[1][2] This high water solubility is a significant advantage over non-sulfonated cyanine dyes, as it allows for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents like DMF or DMSO.[3][4][5] This is particularly crucial when working with sensitive proteins that may be denatured by organic solvents.[3]
Furthermore, the charged sulfonate groups play a critical role in preventing the aggregation of dye molecules.[3][4][5] Dye aggregation is a common issue with fluorescent labels that can lead to quenching of the fluorescence signal and reduced quantum yield. By minimizing aggregation, the sulfo groups ensure a brighter and more stable fluorescent signal, which is essential for sensitive detection in various assays.[6]
The fluorescence of Sulfo-Cyanine5.5 is also remarkably stable across a wide pH range (pH 3-10), another property attributed to its robust chemical design, including the sulfo groups.[7] This stability makes it a reliable probe in diverse biological environments with varying pH conditions.
Quantitative Data Presentation
The spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 673 nm | [1] |
| Emission Maximum (λem) | 691 nm | [1] |
| Molar Extinction Coefficient (ε) | 211,000 - 235,000 L⋅mol⁻¹⋅cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [1] |
| Molecular Formula | C₄₀H₃₉K₃N₂O₁₄S₄ | [1] |
| Molecular Weight | 1017.31 g/mol | [1] |
| Solubility | Highly soluble in water, DMF, and DMSO | [1] |
Experimental Protocols
While this compound is itself non-activated, it serves as the precursor for creating amine-reactive labels through the activation of its carboxylic acid group.[6] The most common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).
Protocol: Activation of this compound and Conjugation to a Primary Amine-Containing Biomolecule (e.g., Protein)
This two-step protocol first activates the carboxylic acid group of the dye to form a more stable sulfo-NHS ester, which then readily reacts with primary amines on the target biomolecule.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation; 0.1 M phosphate (B84403) buffer, pH 7.2-8.0 for conjugation)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Biomolecule containing primary amines (e.g., protein, antibody)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the activation buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the dye solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Biomolecule:
-
Dissolve the amine-containing biomolecule in the conjugation buffer.
-
Add the activated Sulfo-Cyanine5.5 solution to the biomolecule solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is often recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled biomolecule from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the fluorescently labeled biomolecule.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~673 nm).
-
Visualizing Workflows and Pathways
The following diagrams illustrate common experimental workflows and a conceptual signaling pathway where Sulfo-Cyanine5.5-labeled molecules are utilized.
Caption: General experimental workflow for this compound.
Caption: Conceptual signaling pathway involving a Sulfo-Cyanine5.5 labeled ligand.
References
- 1. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
Methodological & Application
Sulfo-Cyanine5.5 carboxylic acid for protein labeling protocol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its emission in the far-red region of the spectrum minimizes autofluorescence from biological samples, making it an excellent choice for a variety of fluorescence-based assays. The sulfonated form of the dye enhances its water solubility, which is particularly advantageous for labeling proteins in aqueous buffers without the need for organic solvents.[1][2]
Protein labeling with Sulfo-Cy5.5 is a robust and widely used technique in biological research and drug development.[3] This process involves the covalent attachment of the dye to a protein of interest, enabling its detection and tracking in applications such as immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging. The most common method for labeling proteins with Sulfo-Cy5.5 involves the use of an amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative of the dye.[3][4] This NHS ester readily reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain, to form a stable amide bond.[3]
These application notes provide a detailed protocol for labeling proteins with Sulfo-Cyanine5.5 NHS ester, including methods for purification of the conjugate and calculation of the degree of labeling.
Chemical Reaction
The labeling reaction is most efficient at a slightly basic pH (8.3-8.5), where the primary amino groups on the protein are deprotonated and therefore more nucleophilic.[3] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[3][5]
Caption: Amine-reactive labeling chemistry.
Experimental Protocol
This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.
Materials
-
Protein of interest (e.g., IgG antibody)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3]
-
Quenching Buffer: 1.5 M hydroxylamine (B1172632), pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[1]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure
Caption: Protein labeling workflow.
1. Protein Preparation [3]
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or sodium azide. If necessary, perform a buffer exchange using dialysis or a desalting column against the reaction buffer.
2. Dye Preparation [3]
-
Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
3. Labeling Reaction [3]
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1][3]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6]
4. (Optional) Quenching the Reaction [6]
-
To stop the labeling reaction, add a quenching buffer such as hydroxylamine or Tris-HCl to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
5. Purification of the Labeled Protein [1]
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS, pH 7.2-7.4.
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored fraction to elute will be the labeled protein. The free dye will elute later.
-
Collect the fractions containing the labeled protein.
6. Determination of Degree of Labeling (DOL) [5]
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength (Amax) for Sulfo-Cyanine5.5 (typically around 675 nm).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following formula:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of Sulfo-Cyanine5.5 at its Amax.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL[3] | Higher concentrations can improve labeling efficiency. |
| Dye:Protein Molar Ratio | 5:1 to 20:1[1][3] | This should be optimized for each specific protein. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate[3] | Must be free of primary amines. |
| Reaction pH | 8.3 - 8.5[3][4] | Critical for efficient reaction with primary amines. |
| Reaction Time | 1 hour[6] | Can be extended, but may increase risk of protein degradation. |
| Reaction Temperature | Room Temperature[6] | |
| Dye Stock Solution | 10 mg/mL in anhydrous DMSO/DMF[3] | Prepare fresh before each use. |
| Purification Method | Size-Exclusion Chromatography[1] | e.g., Sephadex G-25 |
| Optimal DOL | 2 - 10[1] | Dependent on the protein and the specific application. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) dye | Use fresh, anhydrous DMSO/DMF to dissolve the dye. |
| Low protein concentration | Ensure protein concentration is at least 2 mg/mL.[3] | |
| Incorrect buffer pH or composition | Use a primary amine-free buffer with a pH of 8.3-8.5.[3] | |
| Insufficient dye-to-protein ratio | Increase the molar ratio of dye to protein in the reaction. | |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive dye-to-protein ratio | Decrease the molar ratio of dye to protein. |
| Protein aggregation | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Ensure the protein is properly folded and soluble before labeling. | ||
| Low Fluorescence Signal of Labeled Protein | Low DOL | Optimize the labeling reaction to achieve a higher DOL. |
| Self-quenching of the dye at high DOL | Optimize for a lower DOL. | |
| Photobleaching of the dye | Protect the labeled protein from light during storage and handling. |
Conclusion
This protocol provides a comprehensive guide for the successful labeling of proteins with Sulfo-Cyanine5.5 NHS ester. By carefully controlling the reaction conditions and optimizing the dye-to-protein molar ratio, researchers can generate brightly fluorescent protein conjugates suitable for a wide range of downstream applications. For optimal results, it is recommended to empirically determine the best labeling conditions for each specific protein of interest.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: Covalent Labeling of Antibodies with Sulfo-Cyanine5.5
Introduction The conjugation of fluorescent dyes to antibodies is a fundamental technique for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[] Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye that is an excellent choice for labeling proteins like antibodies, particularly for applications requiring low background fluorescence.[2] This document provides detailed protocols for conjugating Sulfo-Cyanine5.5 carboxylic acid to antibodies.
The primary method involves a two-step chemical process. First, the carboxylic acid group on the dye is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4] This activation step creates a semi-stable Sulfo-NHS ester intermediate that is highly reactive toward primary amines.[3][5] In the second step, this activated ester reacts with primary amine groups (the ε-amino groups of lysine (B10760008) residues and the N-terminus) on the antibody to form a stable, covalent amide bond.[6][7][]
Alternatively, a simplified one-step protocol is possible using a pre-activated Sulfo-Cyanine5.5 NHS ester, which eliminates the need for the initial activation step.[9][10][11] Both methodologies, along with protocols for purification and characterization of the final conjugate, are described herein.
Chemical Conjugation Pathway
The following diagram illustrates the two-step chemical reaction for activating this compound and conjugating it to a primary amine on an antibody.
Experimental Protocols
Two primary protocols are presented. Protocol 1 details the two-step conjugation starting from this compound. Protocol 2 describes the streamlined one-step method using pre-activated Sulfo-Cyanine5.5 NHS ester.
Protocol 1: Two-Step Conjugation with this compound
This protocol is for researchers starting with the non-activated carboxylic acid form of the dye. It involves the activation of the dye followed by conjugation to the antibody.
1.1 Materials and Reagents
-
Antibody (purified, in amine-free buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 1X PBS or 50 mM Sodium Borate, pH 8.0-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Sephadex G-25 desalting column or similar gel filtration column[12][13]
1.2 Antibody Preparation
-
The antibody must be purified and free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete in the conjugation reaction.[13]
-
If necessary, perform a buffer exchange into the Conjugation Buffer (e.g., 1X PBS, pH 7.4).
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[13] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[13]
1.3 Dye Activation
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0). These solutions should be made fresh immediately before use.
-
In a microcentrifuge tube, combine the dye, EDC, and Sulfo-NHS. A typical molar ratio is 1:5:10 (Dye:EDC:Sulfo-NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
1.4 Conjugation Reaction
-
Immediately add the activated dye solution to the prepared antibody solution.
-
The molar ratio of dye to antibody is a critical parameter that determines the final Degree of Labeling (DOL). A starting molar excess of 10:1 to 20:1 (dye:antibody) is recommended.[14] This ratio should be optimized for each specific antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.[]
1.5 Purification of the Conjugate
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[15]
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the conjugate with 1X PBS (pH 7.2-7.4). The labeled antibody will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer on the column.
-
Collect the fractions containing the purified antibody-dye conjugate.[13]
Protocol 2: One-Step Conjugation with Sulfo-Cyanine5.5 NHS Ester
This protocol is a simpler alternative using the pre-activated Sulfo-Cyanine5.5 NHS ester.
2.1 Materials and Reagents
-
Antibody (purified, in amine-free buffer)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 1X PBS or 100 mM Sodium Carbonate/Bicarbonate, pH 8.0-8.5[7]
-
Purification: Sephadex G-25 desalting column or similar gel filtration column[15]
2.2 Antibody Preparation
-
Follow the same antibody preparation steps as in Protocol 1 (Section 1.2). Ensure the antibody is in an amine-free buffer at a pH between 7.2 and 8.5.[]
2.3 Conjugation Reaction
-
Prepare a 10 mM stock solution of Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO immediately before use.[7][15] Extended storage of the dye stock solution can reduce its activity.[15]
-
Add the desired volume of the dye stock solution to the antibody solution. A starting molar excess of 10:1 (dye:antibody) is recommended.[14] The final concentration of DMSO in the reaction should be less than 10%.[14]
-
Incubate for 60 minutes at room temperature with gentle stirring, protected from light.[7]
2.4 Purification of the Conjugate
-
Follow the same purification steps as in Protocol 1 (Section 1.5) to separate the labeled antibody from the free, unreacted dye.
Data Presentation and Characterization
Characterization: Calculating the Degree of Labeling (DOL) The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[16] It is a critical parameter for ensuring reproducibility.[17] The optimal DOL for most antibodies is between 2 and 10.[17][18] A very high DOL can lead to fluorescence quenching and may affect antibody function.[17]
The DOL is determined spectrophotometrically.[16]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cyanine5.5, which is ~675 nm (Aₘₐₓ).[2]
-
Calculate the concentration of the antibody using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Calculate the concentration of the dye: Dye Conc. (M) = Aₘₐₓ / ε_dye
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
Table 1: Spectral Properties for DOL Calculation
| Parameter | Value | Source |
| Antibody (IgG) | ||
| Molar Extinction Coefficient (ε_protein) at 280 nm | 210,000 M⁻¹cm⁻¹ | [18] |
| Molecular Weight | ~150,000 Da | [14] |
| Sulfo-Cyanine5.5 | ||
| Absorbance Maximum (λ_max) | 675 nm | [2] |
| Molar Extinction Coefficient (ε_dye) at λ_max | 235,000 M⁻¹cm⁻¹ | [2] |
| Correction Factor (CF₂₈₀ = A₂₈₀ / Aₘₐₓ) | 0.11 | [2] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Lower concentrations reduce labeling efficiency.[13] |
| Conjugation Buffer pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and reactive.[] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | Must be optimized for the specific antibody and desired DOL.[14] |
| Reaction Time | 60 - 120 minutes | At room temperature. |
| Optimal DOL | 2 - 10 | Balances signal strength with antibody functionality.[17][18] |
Experimental Workflow Visualization
The following diagram outlines the complete workflow for antibody conjugation, from initial preparation to final characterization.
References
- 2. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfo Cyanine5.5 NHS ester - Ruixibiotech [ruixibiotech.com]
- 11. Sulfo-Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye (CAS 2230212-27-6) | Abcam [abcam.com]
- 12. interchim.fr [interchim.fr]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Sulfo-Cyanine5.5 Carboxylic Acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Sulfo-Cyanine5.5 carboxylic acid, a bright and photostable fluorescent dye, for labeling biomolecules and subsequent analysis using flow cytometry.
Introduction to this compound
This compound is a fluorescent dye belonging to the cyanine (B1664457) family, known for its exceptional brightness and photostability. Its spectral properties, with an excitation maximum around 675 nm and an emission maximum around 694 nm, make it ideal for the red channel in multicolor flow cytometry experiments, minimizing spectral overlap with other common fluorophores. The presence of sulfo-groups enhances its water solubility, preventing aggregation and ensuring efficient labeling of biomolecules in aqueous environments. The carboxylic acid group allows for its conjugation to primary amines on proteins, such as antibodies, through the formation of a stable amide bond, typically via a pre-activated ester like N-hydroxysuccinimide (NHS) ester.
Properties of Sulfo-Cyanine5.5
A summary of the key quantitative properties of Sulfo-Cyanine5.5 is presented in the table below. These properties are crucial for designing and optimizing flow cytometry experiments.
| Property | Value |
| Excitation Maximum (Ex) | ~675 nm |
| Emission Maximum (Em) | ~694 nm |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.28 |
| Molecular Weight | (Varies based on salt form) |
Experimental Protocols
Protocol 1: Conjugation of this compound to Antibodies
This protocol outlines the steps for labeling an antibody with this compound. This process involves the activation of the carboxylic acid group to an NHS ester, followed by conjugation to the antibody.
Materials:
-
This compound
-
Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
The molar ratio of Dye:EDC:NHS should be approximately 1:1.2:1.5.
-
Incubate the mixture at room temperature for 1-2 hours in the dark to form the Sulfo-Cyanine5.5-NHS ester.
-
-
Conjugation to Antibody:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a carbonate-bicarbonate buffer (pH 8.5-9.0).
-
Add the activated Sulfo-Cyanine5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody will need to be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the Sulfo-Cyanine5.5 labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Sulfo-Cyanine5.5).
-
Calculate the DOL using the following formula: DOL = (A₆₇₅ * ε₂₈₀_protein) / (A₂₈₀ - (A₆₇₅ * CF₂₈₀)) * ε₆₇₅_dye
-
Where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is a correction factor for the dye's absorbance at 280 nm.
-
-
Caption: Workflow for conjugating this compound to an antibody.
Protocol 2: Staining of Cells with Sulfo-Cyanine5.5 Labeled Antibodies
This protocol describes the staining of a cell suspension with the Sulfo-Cyanine5.5 labeled antibody for flow cytometry analysis.
Materials:
-
Sulfo-Cyanine5.5 labeled antibody
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (optional)
-
Fixation and/or permeabilization buffers (if required for intracellular targets)
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in fresh staining buffer.
-
-
Fc Receptor Blocking (Optional):
-
If staining cells with Fc receptors (e.g., immune cells), incubate the cells with an Fc blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Staining:
-
Add the predetermined optimal concentration of the Sulfo-Cyanine5.5 labeled antibody to the cell suspension.
-
Incubate for 20-30 minutes on ice or at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Fixation (Optional):
-
If the cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Wash the cells once after fixation.
-
-
Resuspension:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Caption: Workflow for staining cells with a Sulfo-Cyanine5.5 labeled antibody.
Protocol 3: Flow Cytometry Analysis
This protocol provides general guidelines for setting up a flow cytometer to detect Sulfo-Cyanine5.5 fluorescence.
Instrument Setup:
-
Excitation: Use a laser line that is close to the excitation maximum of Sulfo-Cyanine5.5, typically a 633 nm, 635 nm, or 640 nm red laser.
-
Emission Filter: Select a bandpass filter that captures the peak emission of Sulfo-Cyanine5.5, such as a 695/40 nm or similar filter.
-
Compensation: When performing multicolor flow cytometry, it is essential to set up compensation controls to correct for spectral overlap between fluorophores.
-
Unstained Control: To set the baseline fluorescence of the cell population.
-
Single-Stained Controls: For each fluorophore in the panel, including Sulfo-Cyanine5.5, to calculate the compensation matrix.
-
Data Acquisition:
-
Run the unstained and single-stained controls to set the voltages/gains for each detector and to calculate the compensation matrix.
-
Acquire data for the fully stained samples, ensuring a sufficient number of events are collected for robust statistical analysis.
Data Analysis and Interpretation
The analysis of flow cytometry data involves gating on the cell population of interest and quantifying the fluorescence intensity of the Sulfo-Cyanine5.5 signal. This can be used to identify and enumerate cell populations expressing the target antigen, or to quantify the level of antigen expression.
Caption: Logical flow for flow cytometry data analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Suboptimal dye-to-antibody ratio.- Low antigen expression.- Inefficient staining. | - Optimize the DOL.- Use a brighter fluorophore or amplify the signal.- Increase antibody concentration or incubation time. |
| High Background | - Non-specific antibody binding.- Insufficient washing.- Dead cells present. | - Use an Fc block.- Increase the number of wash steps.- Include a viability dye to exclude dead cells. |
| High Compensation Values | - Significant spectral overlap. | - Choose fluorophores with less spectral overlap.- Use appropriate compensation controls. |
Application Notes and Protocols for Sulfo-Cyanine5.5 Carboxylic Acid in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid and its derivatives in non-invasive in vivo imaging in mice. This far-red fluorescent dye is a valuable tool for tracking biomolecules, studying disease progression, and evaluating therapeutic efficacy due to its favorable spectral properties in the near-infrared (NIR) window, which minimizes tissue autofluorescence.[1][2]
Introduction to Sulfo-Cyanine5.5
Sulfo-Cyanine5.5 is a water-soluble, far-red emitting fluorophore with spectral properties ideal for deep-tissue imaging.[1][3] Its high photostability, bright fluorescence, and enhanced water solubility, due to the presence of sulfonate groups, make it a preferred choice for labeling proteins, antibodies, and other biomolecules for in vivo applications.[1] The carboxylic acid form of Sulfo-Cy5.5 can be activated (e.g., to an NHS ester) to react with primary amines on target molecules, enabling covalent conjugation.
Key Properties and Characteristics
A summary of the essential properties of Sulfo-Cyanine5.5 is presented below, offering a quick reference for experimental planning.
Table 1: Spectroscopic Properties of Sulfo-Cyanine5.5
| Property | Value | Reference |
| Excitation Maximum (Absorbance) | ~673-675 nm | [1][4] |
| Emission Maximum | ~691-694 nm | [1][4] |
| Molar Extinction Coefficient | ~211,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | ~0.21 | [4] |
| Recommended Laser Lines | 633 nm or 647 nm | [2] |
| Solubility | Water, DMSO, DMF | [2] |
In Vivo Imaging Applications
Sulfo-Cy5.5-conjugated probes are extensively used for various in vivo imaging applications in mouse models, including:
-
Cancer Imaging: Labeled antibodies or nanoparticles can target tumors for enhanced visualization and monitoring of tumor growth or response to therapy.[5][6]
-
Biodistribution Studies: Tracking the accumulation and clearance of drugs, nanoparticles, or biologics in different organs.[7][8][9]
-
Inflammation Imaging: Visualizing inflammatory processes by targeting specific markers.
-
Pharmacokinetic Analysis: Determining the circulation half-life of therapeutic agents.[9][10][11]
It is important to note that conjugation with Sulfo-Cy5.5 can alter the biodistribution of the labeled molecule.[7][12] Therefore, proper controls with the free dye and unlabeled molecule are crucial for accurate interpretation of results.
Experimental Protocols
Detailed protocols for the preparation of Sulfo-Cy5.5 probes and their application in in vivo imaging are provided below.
Protocol 1: Activation of Sulfo-Cyanine5.5 Carboxylic Acid and Conjugation to a Targeting Protein (e.g., Antibody)
This protocol describes the conversion of Sulfo-Cy5.5 carboxylic acid to its N-hydroxysuccinimide (NHS) ester, followed by conjugation to a protein.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Target protein (e.g., IgG antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Activation of Carboxylic Acid (NHS Ester Synthesis):
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
The molar ratio should be approximately 1:1.2:1.5 (dye:EDC:NHS).
-
Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice, protected from light.
-
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[13] The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.
-
-
Conjugation Reaction:
-
Add the activated Sulfo-Cy5.5 NHS ester solution to the protein solution. A molar excess of the NHS ester (typically 8-10 fold) is recommended for optimal labeling.[14]
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, with gentle stirring and protected from light.[14]
-
-
Purification of the Conjugate:
-
Separate the Sulfo-Cy5.5-protein conjugate from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[13]
-
Collect the fractions containing the labeled protein, which will be the first colored band to elute.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5). The optimal DOL for most antibodies is between 2 and 10.[13]
-
Caption: Workflow for the activation of Sulfo-Cy5.5 carboxylic acid and conjugation to a protein.
Protocol 2: In Vivo Imaging in a Mouse Tumor Model
This protocol outlines the general procedure for in vivo fluorescence imaging in mice bearing subcutaneous tumors.
Materials:
-
Sulfo-Cy5.5 conjugated probe
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (IVIS) or similar fluorescence imaging system equipped with appropriate filters
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber and acquire a pre-injection (baseline) image.
-
-
Probe Administration:
-
Inject the Sulfo-Cy5.5 conjugated probe intravenously via the tail vein. The typical injection volume is 100-200 µL, and the dose will depend on the specific probe and application.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[8]
-
Use an appropriate filter set for Sulfo-Cy5.5 (e.g., excitation ~640 nm, emission ~700 nm).
-
-
Ex Vivo Imaging and Validation:
-
At the final time point, euthanize the mouse and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).[7][9]
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images to confirm the in vivo signal distribution.[9]
-
The fluorescence intensity in each organ can be quantified to determine the biodistribution profile.
-
Caption: Step-by-step workflow for in vivo fluorescence imaging in mice.
Data Presentation and Analysis
Quantitative data from in vivo and ex vivo imaging studies should be presented clearly for comparison.
Table 2: Example In Vivo Imaging Parameters for Sulfo-Cy5.5 Conjugates
| Parameter | Typical Range | Notes |
| Injection Dose | 0.1 - 15 mg/kg | Dependent on the conjugate and target.[8][15] |
| Imaging Time Points | 0.5 - 48 hours | Varies based on the pharmacokinetic profile of the conjugate.[8][15] |
| Anesthesia | Isoflurane (1-3%) | For animal welfare and to prevent motion artifacts. |
| Excitation Filter | 625-655 nm | Example filter set.[12] |
| Emission Filter | 690-710 nm | Example filter set.[12] |
Table 3: Example Biodistribution Data Presentation (Relative Fluorescence Intensity)
| Organ | Time Point 1 (e.g., 4h) | Time Point 2 (e.g., 24h) |
| Tumor | +++ | ++++ |
| Liver | ++++ | ++ |
| Kidneys | ++ | + |
| Spleen | + | + |
| Lungs | + | +/- |
| Muscle | +/- | +/- |
| Relative intensity is often normalized to a reference tissue like muscle. |
Troubleshooting and Considerations
-
Low Conjugation Efficiency: Ensure the protein concentration is adequate (2-10 mg/mL) and the buffer is free of primary amines.[13] Optimize the molar ratio of dye to protein.
-
High Background Signal: This could be due to non-specific binding of the conjugate or accumulation of free dye. Ensure thorough purification of the conjugate. The charge of the dye can also influence non-specific uptake.[10]
-
Altered Biodistribution: Covalent attachment of Sulfo-Cy5.5 can change the pharmacokinetic properties of the target molecule.[7][12] It is crucial to include controls with the unlabeled molecule to assess the impact of the dye.
-
Photobleaching: While Sulfo-Cy5.5 is relatively photostable, minimize exposure to light during storage and handling of the dye and its conjugates.
Conclusion
This compound is a versatile and powerful tool for in vivo fluorescence imaging in mice. By following the detailed protocols for conjugation and imaging, researchers can effectively label their molecules of interest and gain valuable insights into biological processes in living animals. Careful experimental design, including appropriate controls, is essential for obtaining reliable and interpretable data.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine 5.5 conjugated nanobubbles as a tumor selective contrast agent for dual ultrasound-fluorescence imaging in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 10. Molecular Tuning of Cyanine 5 Dyes to Improve the Pharmacokinetic Profile of Nanobody-Based Fluorescent Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. interchim.fr [interchim.fr]
- 15. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cells with Sulfo-Cyanine5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of live cells using Sulfo-Cyanine5.5 NHS Ester. Sulfo-Cyanine5.5 is a bright, water-soluble, far-red fluorescent dye ideal for a variety of cell-based assays, including flow cytometry, fluorescence microscopy, and in vivo imaging.[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on the cell surface to form stable amide bonds, ensuring long-term retention of the fluorescent label.[2] Due to its sulfonate groups, Sulfo-Cyanine5.5 is highly water-soluble, making it suitable for direct use in aqueous buffers without the need for organic co-solvents that could be harmful to cells.[3]
It is crucial to distinguish between Sulfo-Cyanine5.5 carboxylic acid and Sulfo-Cyanine5.5 NHS ester. The carboxylic acid form is not reactive towards amines and is typically used as a control or for calibration purposes. For covalent cell labeling, the amine-reactive NHS ester is the appropriate reagent.
Chemical Properties and Reaction
Sulfo-Cyanine5.5 NHS ester reacts with primary amino groups, such as those found on lysine (B10760008) residues of cell surface proteins, in a nucleophilic substitution reaction. This reaction is most efficient at a slightly basic pH (8.0-9.0), where the amino groups are deprotonated and therefore more nucleophilic.[2][4] The sulfonated nature of the dye enhances its water solubility and reduces non-specific binding to hydrophobic cellular compartments.[3]
Experimental Protocols
This section provides a detailed protocol for labeling live cells with Sulfo-Cyanine5.5 NHS Ester. The protocol is divided into procedures for suspension and adherent cells.
Materials
-
Sulfo-Cyanine5.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, free of any primary amines (e.g., Tris)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0, sterile
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) for quenching
-
Suspension or adherent cells in culture
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Fluorescence microscope or flow cytometer
Preparation of Reagents
-
Dye Stock Solution (10 mM):
-
Allow the vial of Sulfo-Cyanine5.5 NHS Ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in anhydrous DMSO. For example, dissolve 1 mg of Sulfo-Cyanine5.5 NHS Ester (check the molecular weight on the product sheet, approximately 1114 g/mol ) in the calculated volume of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
This stock solution should be prepared fresh. For storage, it can be aliquoted and stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Labeling Buffer (PBS with NaHCO₃):
-
Prepare a labeling buffer by adding 1 M NaHCO₃ (pH 8.5-9.0) to amine-free PBS to a final concentration of 100 mM. For example, add 1 mL of 1 M NaHCO₃ to 9 mL of PBS.
-
Sterile filter the labeling buffer before use.
-
Experimental Workflow
Protocol for Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash them twice with sterile, amine-free PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Count the cells using a hemocytometer or an automated cell counter.
-
Resuspend the cell pellet in the labeling buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Labeling Reaction:
-
Prepare a working solution of the dye by diluting the 10 mM stock solution in the labeling buffer. The final concentration of the dye will need to be optimized, but a starting range of 1-20 µM is recommended.
-
Add the working dye solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light. Gently mix the cells every 5-10 minutes to ensure uniform labeling.
-
-
Quenching and Washing:
-
Quench the reaction by adding complete cell culture medium containing FBS or PBS containing 1% BSA. The primary amines in the serum or BSA will react with any unbound dye. Incubate for 5-10 minutes.
-
Wash the cells three times with complete cell culture medium or PBS by centrifugation (300 x g for 5 minutes) to remove any unreacted dye and quenching solution.
-
-
Analysis:
-
Resuspend the final cell pellet in the appropriate medium for downstream analysis (e.g., fluorescence microscopy or flow cytometry).
-
Protocol for Adherent Cells
-
Cell Preparation:
-
Grow adherent cells on coverslips or in culture plates to the desired confluency (typically 70-80%).
-
Gently wash the cells twice with warm, sterile, amine-free PBS.
-
-
Labeling Reaction:
-
Prepare the working dye solution in the labeling buffer as described for suspension cells.
-
Remove the PBS and add the working dye solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Quenching and Washing:
-
Remove the dye solution and quench the reaction by adding complete cell culture medium containing FBS or PBS with 1% BSA for 5-10 minutes.
-
Gently wash the cells three times with complete cell culture medium or PBS.
-
-
Analysis:
-
The labeled cells can now be imaged directly or prepared for other downstream applications.
-
Data Presentation
The optimal labeling conditions can vary depending on the cell type and experimental requirements. It is recommended to perform a titration of the dye concentration and incubation time to achieve the desired labeling intensity with minimal impact on cell viability.
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | For suspension cells. For adherent cells, 70-80% confluency is recommended. |
| Dye Concentration | 1 - 20 µM | A titration is recommended to find the optimal concentration for your cell type.[5] |
| Incubation Time | 15 - 30 minutes | Longer incubation times may lead to increased non-specific staining and cytotoxicity.[5] |
| Incubation Temperature | Room Temperature (20-25°C) | Labeling can also be performed at 37°C, but this may increase endocytosis of the labeled proteins.[5] |
| pH of Labeling Buffer | 8.0 - 9.0 | Crucial for efficient reaction with primary amines.[2][4] |
Cell Viability Assessment
It is essential to assess cell viability after the labeling procedure to ensure that the process did not induce significant cytotoxicity. Standard cell viability assays can be used for this purpose.
Protocol for a Propidium Iodide (PI) Viability Assay
-
After the final wash step of the labeling protocol, resuspend a small aliquot of the labeled cells in PBS.
-
Add Propidium Iodide (PI) to a final concentration of 1 µg/mL.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry. Live cells will be negative for PI, while dead or dying cells with compromised membranes will be brightly fluorescent in the red channel.
-
Compare the viability of the labeled cells to an unlabeled control cell population that has undergone the same washing and incubation steps. A study on live-cell labeling with various NHS ester dyes showed that cell viability remained high when using appropriate dye concentrations and incubation times.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Intensity | - Insufficient dye concentration or incubation time.- pH of labeling buffer is too low.- Presence of primary amines (e.g., Tris) in buffers. | - Increase dye concentration or incubation time.- Ensure the pH of the labeling buffer is between 8.0 and 9.0.- Use amine-free buffers for all steps prior to quenching. |
| High Background/Non-specific Staining | - Dye concentration is too high.- Inadequate quenching or washing. | - Decrease the dye concentration.- Ensure thorough quenching and perform additional wash steps. |
| Low Cell Viability | - Dye concentration is too high.- Incubation time is too long.- Harsh cell handling. | - Perform a dye titration to find the lowest effective concentration.- Reduce the incubation time.- Handle cells gently during washing and centrifugation steps. |
References
Sulfo-Cyanine5.5 Carboxylic Acid: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a water-soluble, far-red fluorescent dye that serves as a versatile tool in a multitude of fluorescence-based biological applications.[1] Its exceptional brightness, high photostability, and hydrophilicity make it an ideal candidate for labeling biomolecules such as proteins, antibodies, and nucleic acids.[1] The presence of four sulfo groups imparts a negative charge at neutral pH, enhancing its water solubility and minimizing non-specific binding in aqueous environments.[1] With an excitation maximum around 675 nm and an emission maximum at approximately 694 nm, Sulfo-Cy5.5 is well-suited for fluorescence microscopy, flow cytometry, and in vivo imaging, offering deep tissue penetration and minimal background autofluorescence.[1] This document provides detailed application notes and protocols for the use of Sulfo-Cyanine5.5 carboxylic acid in fluorescence microscopy.
Physicochemical and Spectroscopic Properties
Sulfo-Cyanine5.5 exhibits robust spectral properties that are advantageous for various imaging modalities. A summary of its key quantitative characteristics is presented below, with a comparison to other commonly used far-red dyes.
| Property | Sulfo-Cyanine5.5 | Alexa Fluor 647 | Cy5 | DyLight 649 |
| Excitation Maximum (nm) | ~675 | ~650 | ~649 | ~646 |
| Emission Maximum (nm) | ~694 | ~665 | ~670 | ~674 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 | ~250,000 | N/A |
| Quantum Yield | ~0.2 | N/A | ~0.2 | N/A |
| Photostability | High | Very High | Moderate | High |
Data compiled from multiple sources.[2][3][4] Values can vary depending on the conjugation partner and experimental conditions.
Key Applications in Fluorescence Microscopy
The far-red emission of Sulfo-Cyanine5.5 makes it particularly valuable for applications where autofluorescence from biological samples can be problematic. Its utility spans a wide range of microscopic techniques:
-
Immunofluorescence (IF): Labeled antibodies against specific cellular targets enable high-contrast imaging of protein localization and expression.
-
Neuronal Tracing: The dye can be conjugated to molecules for anterograde or retrograde tracing of neuronal circuits.[5][6]
-
Receptor Trafficking Studies: Tracking the internalization and recycling of cell surface receptors is facilitated by the bright and stable fluorescence of Sulfo-Cy5.5.[7][8][9]
-
Synapse Imaging: Visualization of synaptic proteins and structures can be achieved with high resolution.[10][11]
-
In Vivo Imaging: Due to its emission in the near-infrared window, Sulfo-Cy5.5 allows for deep tissue imaging in living organisms with reduced light scattering and absorption by tissues.[1]
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to primary amines on a protein via a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Agent: 2-Mercaptoethanol (B42355) or hydroxylamine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of this compound from the stock solution.
-
Add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM to the dye solution.
-
Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated dye solution to the protein solution. A 10-fold molar excess of the activated dye over the protein is a good starting point, but the optimal ratio may need to be determined empirically.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching of Reaction (Optional but Recommended): Add a quenching agent (e.g., 2-mercaptoethanol to a final concentration of 20 mM) to stop the reaction. Incubate for 10 minutes at room temperature.
-
Purification of the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS. Collect the fractions containing the labeled protein.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 10.[12]
-
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
- 5. Cell and Neuronal Tracing | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 7. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Automated Live-Cell Imaging of Synapses in Rat and Human Neuronal Cultures [frontiersin.org]
- 11. Automated Live-Cell Imaging of Synapses in Rat and Human Neuronal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
Sulfo-Cyanine5.5 Carboxylic Acid for Nucleic Acid Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red emitting fluorescent dye renowned for its exceptional photostability and high quantum yield.[1][2] Its hydrophilic nature, conferred by sulfonate groups, makes it an ideal candidate for labeling nucleic acids and other biomolecules in aqueous environments, minimizing the potential for denaturation or precipitation that can occur with organic solvents.[1][2][] This document provides detailed application notes and protocols for the use of Sulfo-Cyanine5.5 carboxylic acid's amine-reactive derivative, Sulfo-Cyanine5.5 NHS ester, for the covalent labeling of amine-modified nucleic acids. The resulting fluorescently labeled oligonucleotides are valuable tools in a wide array of molecular biology applications, including fluorescence microscopy, in situ hybridization, and microarray analysis.[1][4][5][6]
Properties of Sulfo-Cyanine5.5
The spectral and physical properties of Sulfo-Cyanine5.5 make it a versatile and robust fluorescent label. Its emission in the far-red spectrum is particularly advantageous for biological imaging, as it minimizes interference from cellular autofluorescence.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [1][2] |
| Emission Maximum (λem) | ~694 nm | [1][2] |
| Stokes Shift | ~19 nm | [2] |
| Form | Carboxylic acid (non-activated), NHS ester (amine-reactive) | |
| Solubility | High in aqueous buffers, DMSO, DMF | [1][] |
Nucleic Acid Labeling Workflow
The overall process for labeling nucleic acids with Sulfo-Cyanine5.5 NHS ester involves the initial preparation of an amine-modified oligonucleotide, followed by the conjugation reaction with the dye, and finally, purification of the labeled product.
Experimental Protocols
Preparation of Reagents
a. Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0)
-
Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M.
-
Adjust the pH to 8.5-9.0 using sodium carbonate or a suitable base.[8][9]
-
Filter-sterilize the buffer.
b. Amine-Modified Oligonucleotide Stock Solution
-
Resuspend the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[8]
-
Vortex thoroughly and centrifuge briefly to collect the solution at the bottom of the tube.
c. Sulfo-Cyanine5.5 NHS Ester Stock Solution
-
Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-20 mg/mL stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]
-
Vortex until the dye is completely dissolved. This solution is sensitive to moisture and should be used immediately.[8]
Labeling Reaction
The following protocol is a starting point and may require optimization based on the specific oligonucleotide and desired degree of labeling. A typical starting point is an 8-fold molar excess of the dye to the oligonucleotide.[10]
| Reagent | Volume/Amount |
| Amine-Modified Oligonucleotide (0.3-0.8 mM) | X µL |
| Sulfo-Cyanine5.5 NHS Ester Stock (10-20 mg/mL) | Y µL (for 8-fold molar excess) |
| Labeling Buffer | Z µL (to reach final reaction volume) |
Procedure:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution and the labeling buffer.
-
Add the calculated volume of the Sulfo-Cyanine5.5 NHS ester stock solution to the oligonucleotide solution.
-
Gently vortex the reaction mixture.
-
Incubate the reaction at room temperature (approximately 25°C) for 1-3 hours, protected from light.[8] Some protocols suggest that overnight incubation may improve labeling efficiency.[8]
-
(Optional) The reaction can be quenched by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted dye and unlabeled oligonucleotides. Two common methods are ethanol (B145695) precipitation and High-Performance Liquid Chromatography (HPLC).
a. Ethanol Precipitation
This method is quicker but may not be as efficient as HPLC in removing all unconjugated dye.
-
To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).[8]
-
Add 2.5-3 volumes of cold 100% ethanol.[8]
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.[8]
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes to pellet the oligonucleotide.[8]
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol, being careful not to disturb the pellet.[11]
-
Centrifuge again for 5-10 minutes, and carefully remove the supernatant.
-
Air-dry the pellet to remove any residual ethanol.
-
Resuspend the labeled oligonucleotide in a suitable nuclease-free buffer (e.g., TE buffer or water).
b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a higher purity product and is recommended for applications requiring highly purified probes.[1][12]
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the labeled oligonucleotide.[1]
-
Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and ~675 nm (for Sulfo-Cyanine5.5).
-
Procedure:
-
Inject the reaction mixture onto the equilibrated HPLC column.
-
Run the gradient and collect fractions.
-
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
-
Pool the fractions containing the peak that absorbs at both 260 nm and ~675 nm.
-
Lyophilize or evaporate the solvent from the collected fractions.[13]
-
Quality Control
After purification, it is important to determine the concentration and the degree of labeling (DOL) of the oligonucleotide.
-
Concentration: Measure the absorbance of the labeled oligonucleotide solution at 260 nm.
-
Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the oligonucleotide. It can be calculated using the Beer-Lambert law by measuring the absorbance at 260 nm and the absorbance maximum of the dye (~675 nm).
Applications
Sulfo-Cyanine5.5 labeled nucleic acids are suitable for a variety of applications where sensitive detection is required.
Fluorescence in situ Hybridization (FISH)
FISH is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues.[5][][15] Probes labeled with Sulfo-Cyanine5.5 can be used for the detection of target sequences with high sensitivity and specificity.[5]
Microarray Analysis
In microarray experiments, fluorescently labeled nucleic acids are hybridized to an array of complementary probes.[4][16][17] The high fluorescence intensity and photostability of Sulfo-Cyanine5.5 contribute to a strong and reliable signal for gene expression analysis.[4][18]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to moisture.- Incorrect pH of labeling buffer.- Presence of primary amines in the oligonucleotide solution (e.g., Tris buffer). | - Use fresh, anhydrous DMSO/DMF.- Ensure the pH of the labeling buffer is between 8.5 and 9.3.- Purify the oligonucleotide to remove any interfering substances. |
| High Background Signal | - Insufficient removal of unconjugated dye.- Non-specific binding of the probe. | - Optimize the purification protocol (e.g., use HPLC).- Include appropriate blocking agents in hybridization buffers. |
| No or Weak Fluorescent Signal | - Photobleaching of the dye.- Low concentration of the labeled probe. | - Protect the labeled probe from light.- Verify the concentration of the labeled probe spectrophotometrically. |
References
- 1. mz-at.de [mz-at.de]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. Application of four dyes in gene expression analyses by microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 6. A Multicolor Fluorescence in situ Hybridization Approach Using an Extended Set of Fluorophores to Visualize Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. interchim.fr [interchim.fr]
- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 12. atdbio.com [atdbio.com]
- 13. researchgate.net [researchgate.net]
- 15. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequence-dependent fluorescence of cyanine dyes on microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioconjugation Chemistry of Sulfo-Cyanine5.5 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) and its derivatives for bioconjugation. Detailed protocols for labeling proteins and antibodies are provided to guide researchers in utilizing this versatile far-red fluorescent dye for a wide range of applications in research and drug development.
Introduction to Sulfo-Cyanine5.5
Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) dye family.[1][][3] Its key features include high photostability, a high quantum yield, and strong near-infrared (NIR) fluorescence, making it an excellent choice for various biological applications.[1][] The presence of sulfonate groups enhances its water solubility, which is ideal for labeling biomolecules in aqueous environments without the need for organic solvents that could denature sensitive proteins.[1][][] Sulfo-Cy5.5 and its derivatives are widely used for labeling proteins, antibodies, peptides, and nucleic acids.[1][][5] The fluorescence of Sulfo-Cy5.5 is not sensitive to pH in the range of 3 to 10.[6]
The carboxylic acid form of Sulfo-Cyanine5.5 is a non-activated version of the dye.[3] While it can be used for calibration or as a non-reactive control, for bioconjugation to primary amines on proteins, it first needs to be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.[3][7] Commercially available Sulfo-Cyanine5.5 NHS ester is a more direct and commonly used reagent for labeling proteins and antibodies.[6][8][9]
Key Applications
Sulfo-Cyanine5.5 labeled biomolecules are utilized in a variety of applications, including:
-
Fluorescence Microscopy: High-contrast imaging of cellular and subcellular structures.[1]
-
Flow Cytometry: Accurate cell sorting and analysis due to its distinct and bright signal.[1]
-
In Vivo Imaging: Ideal for deep-tissue imaging in small animals with minimal background fluorescence.[1][]
-
Molecular Probes: Used in bioanalytical assays to study molecular interactions.[1]
-
Drug Development: In preclinical studies for tracking the biodistribution of antibody-drug conjugates (ADCs) and other targeted therapies.
Spectral and Physicochemical Properties
Quantitative data for Sulfo-Cyanine5.5 is summarized in the table below. Note that slight variations in spectral properties may be observed depending on the supplier and the specific derivative.
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~673-678 nm | [1][][3] |
| Emission Maximum (λem) | ~691-706 nm | [1][][3] |
| Molar Extinction Coefficient (ε) | ~211,000 - 250,000 M⁻¹cm⁻¹ | [][3] |
| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.21 | [][3] |
| Stokes Shift | ~18-28 nm | [1][3] |
| Water Solubility | High | [1][][3] |
Experimental Protocols
The following section provides detailed protocols for the bioconjugation of Sulfo-Cyanine5.5 NHS ester to proteins and antibodies.
Protocol 1: Activation of Sulfo-Cyanine5.5 Carboxylic Acid (Optional)
For researchers starting with the carboxylic acid form, it must first be activated to an amine-reactive NHS ester. This is a general procedure and may require optimization.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of NHS or Sulfo-NHS.
-
Add 1.2 equivalents of DCC or EDC.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting solution containing the activated Sulfo-Cyanine5.5 NHS ester can be used directly in the labeling reaction described in Protocol 2.
References
Sulfo-Cyanine5.5 Carboxylic Acid: Application Notes for use as a Non-Reactive Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of Sulfo-Cyanine5.5 carboxylic acid as a non-reactive control in a variety of fluorescence-based experimental settings. Its intrinsic fluorescence in the far-red spectrum, coupled with its chemical inertness, makes it an ideal tool for assessing background fluorescence and non-specific binding, thereby increasing the reliability and accuracy of experimental data.
Introduction
This compound is a water-soluble, far-red fluorescent dye.[1][][3] Unlike its activated ester counterparts (e.g., NHS esters), the free carboxylic acid form is non-reactive towards primary amines and other nucleophiles under typical biological conditions. This lack of reactivity is the principal reason for its use as a negative control in labeling experiments and other bioassays.[4][5][6] Its primary applications include instrument calibration and serving as a control to differentiate between specific labeling and non-specific interactions.[1][5][6]
Physicochemical Properties and Spectral Data
This compound is characterized by its high hydrophilicity, which is conferred by the presence of four sulfo groups.[1][][3] This property ensures its solubility in aqueous buffers, a critical feature for most biological experiments. The dye exhibits a strong absorption and emission in the far-red region of the spectrum, which helps to minimize autofluorescence from biological samples.[7][8]
| Property | Value | Reference |
| Molecular Formula | C40H39K3N2O14S4 | [][9] |
| Molecular Weight | 1017.31 g/mol | [][9] |
| Excitation Maximum (λex) | ~673 nm | [9][10] |
| Emission Maximum (λem) | ~691 nm | [9] |
| Extinction Coefficient | ~235,000 M⁻¹cm⁻¹ | [9] |
| Solubility | High in water, DMF, and DMSO | [9][11] |
| Appearance | Dark blue solid | [9] |
Experimental Protocols
The following protocols outline the use of this compound as a non-reactive control in common laboratory applications.
Preparation of Stock Solutions
Proper preparation of a stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution by dissolving the appropriate mass of the dye in high-quality, anhydrous DMSO or nuclease-free water. For example, to prepare 1 mL of a 1 mM solution, dissolve 1.017 mg of the dye in 1 mL of solvent.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[1][]
Use as a Control in Cell-Based Imaging
This protocol describes how to use this compound to assess non-specific uptake and background fluorescence in cultured cells.
Materials:
-
Cultured cells on coverslips or in imaging plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium with DAPI (optional)
-
This compound stock solution (1 mM)
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound in complete cell culture medium. A typical starting concentration is 1-10 µM. This should be empirically determined and should match the concentration of the active fluorescent probe being used in the parallel experiment.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing this compound to the cells.
-
Incubate for the same duration as the experimental probe under identical conditions (e.g., 30 minutes to 2 hours at 37°C).
-
Following incubation, remove the dye-containing medium and wash the cells three times with PBS to remove any unbound dye.
-
(Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips with a suitable mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the far-red channel (e.g., Cy5.5 filter set). The fluorescence intensity in these control cells represents the level of non-specific binding and/or uptake.
Use as a Control in Flow Cytometry
This protocol details the use of this compound to determine background fluorescence in a cell population for flow cytometry analysis.
Materials:
-
Cell suspension
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
This compound stock solution (1 mM)
Protocol:
-
Prepare single-cell suspensions at a concentration of 1x10⁶ cells/mL in flow cytometry buffer.
-
Prepare a working solution of this compound in the flow cytometry buffer at the same concentration as the active fluorescent conjugate.
-
Add the this compound working solution to a tube of cells.
-
Incubate under the same conditions (temperature and time) as the experimental samples.
-
Wash the cells twice by centrifugation and resuspension in fresh flow cytometry buffer to remove unbound dye.
-
Resuspend the cells in an appropriate volume for flow cytometry analysis.
-
Analyze the cells on a flow cytometer equipped with a laser and detector suitable for Sulfo-Cyanine5.5 (e.g., 633 nm or 640 nm laser and an APC-Cy7 or similar detector). The signal from this sample will establish the baseline fluorescence, allowing for accurate gating and analysis of the positively stained populations in the experimental samples.
Diagrams
The following diagrams illustrate the conceptual basis for using a non-reactive control and a typical experimental workflow.
Data Interpretation
When using this compound as a non-reactive control, the fluorescence signal obtained from the control sample should be significantly lower than that from the experimental sample labeled with an active probe. The signal from the control represents the sum of autofluorescence, non-specific binding of the dye to cellular components or surfaces, and instrument noise. This background signal should be subtracted from the experimental signal to determine the true signal resulting from specific labeling.
| Sample | Mean Fluorescence Intensity (Arbitrary Units) | Interpretation |
| Unstained Cells | 50 | Autofluorescence |
| Sulfo-Cy5.5 Carboxylic Acid (Control) | 150 | Autofluorescence + Non-specific binding |
| Active Sulfo-Cy5.5 Probe (Experimental) | 2500 | Specific Labeling + Non-specific binding + Autofluorescence |
| Calculated Specific Signal | 2350 | (Experimental - Control) |
Troubleshooting
-
High background in the control sample:
-
Cause: The concentration of the control dye may be too high.
-
Solution: Reduce the concentration of this compound.
-
Cause: Inadequate washing.
-
Solution: Increase the number and/or duration of wash steps.
-
Cause: The dye may be aggregating.
-
Solution: Ensure the stock solution is fully dissolved and consider filtering the working solution.
-
-
No difference between control and experimental samples:
-
Cause: The active probe may have lost its reactivity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the active probe.
-
Cause: The labeling reaction conditions (e.g., pH, temperature) may not be optimal for the active probe.
-
Solution: Optimize the labeling protocol for the active probe.
-
Storage and Handling
This compound should be stored at -20°C in the dark and desiccated.[1][] When stored correctly, it is stable for at least 24 months.[1][] For transportation, it can be shipped at room temperature for up to three weeks.[1][] It is important to avoid prolonged exposure to light.[1][]
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 7. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 8. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 9. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 10. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Sulfo-Cyanine5.5 Carboxylic Acid for Instrument Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a highly water-soluble, far-red emitting fluorescent dye ideal for calibrating a wide range of fluorescence-based instruments, including spectrofluorometers, microplate readers, and fluorescence microscopes.[1][] Its high photostability, strong near-infrared (NIR) fluorescence, and minimal dependence of its fluorescence on pH make it a reliable standard for ensuring the accuracy and reproducibility of fluorescence measurements.[][3] This non-activated form of the dye is chemically stable and can be used as a non-reactive control or reference standard.[1][4]
This document provides detailed application notes and protocols for the use of Sulfo-Cyanine5.5 carboxylic acid as an instrument calibration standard.
Properties of this compound
Accurate instrument calibration relies on well-characterized standards. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-675 nm | [1][3] |
| Emission Maximum (λem) | ~691-694 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~211,000 - 235,000 M⁻¹cm⁻¹ | [1][5] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [1] |
| Molecular Weight | 1017.31 g/mol | [1][] |
| Solubility | Highly soluble in water, DMSO, and DMF | [1][5] |
| Storage | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. | [1][] |
Experimental Protocols
Preparation of a Stock Solution
Accurate preparation of the stock solution is critical for generating a reliable calibration curve.
Materials:
-
This compound
-
High-purity dimethyl sulfoxide (B87167) (DMSO) or deionized water (DI H₂O)
-
Microcentrifuge tubes
-
Vortex mixer
-
Precision balance
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the dye using an analytical balance. For example, to prepare a 1 mM stock solution, weigh out 1.017 mg of the dye.
-
Add the appropriate volume of high-purity DMSO or DI H₂O to achieve the desired concentration. For 1.017 mg of dye, add 1 mL of solvent to make a 1 mM stock solution.
-
Vortex the solution thoroughly until all the dye is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Store the stock solution in a light-protected container at -20°C.
References
Application Notes and Protocols for Sulfo-Cyanine5.5 Carboxylic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye renowned for its high photostability and bright fluorescence emission, making it an exceptional choice for labeling a diverse range of biomolecules, including proteins, antibodies, and peptides.[1] Its spectral properties, with an absorption maximum around 675 nm and an emission peak at approximately 694 nm, fall within the near-infrared (NIR) window, a region with minimal background autofluorescence in biological samples.[1] This characteristic is particularly advantageous for in vivo imaging and other sensitive fluorescence-based assays.[2][3]
This document provides detailed protocols and application notes on the efficient labeling of biomolecules using Sulfo-Cyanine5.5 carboxylic acid. While the pre-activated NHS-ester form of Sulfo-Cy5.5 is commonly used for its straightforward reaction with primary amines, direct labeling with the carboxylic acid form, following activation, offers a cost-effective and versatile alternative. The protocols herein describe the activation of this compound using the EDC/Sulfo-NHS chemistry and the subsequent conjugation to amine-containing biomolecules.
Quantitative Data Summary
The efficiency of a labeling reaction is typically determined by the Degree of Substitution (DOS), which represents the average number of dye molecules conjugated to each biomolecule.[4][5] The optimal DOS varies depending on the application and the specific biomolecule, with a general range of 2 to 10 being recommended for most antibodies to avoid fluorescence quenching and loss of biological activity.[4][6] The following tables summarize the key parameters and recommended starting conditions for achieving efficient labeling with this compound.
Table 1: Properties of Sulfo-Cyanine5.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~235,000 cm⁻¹M⁻¹ | |
| Molecular Weight | ~1017.31 Da | |
| Solubility | High in water and DMSO | [2] |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Sulfo-Cy5.5 Carboxylic Acid (with EDC/Sulfo-NHS) | Sulfo-Cy5.5 NHS Ester (for comparison) |
| Activation Step | ||
| Activation Buffer | MES Buffer (0.1 M), pH 4.5-6.0 | Not Applicable |
| EDC Molar Excess | 10-50 fold over dye | Not Applicable |
| Sulfo-NHS Molar Excess | 2-5 fold over EDC | Not Applicable |
| Activation Time | 15-30 minutes at room temperature | Not Applicable |
| Labeling Step | ||
| Labeling Buffer | PBS (pH 7.2-8.5) or Bicarbonate Buffer (pH 8.3-8.5) | PBS (pH 7.2-8.5) or Bicarbonate Buffer (pH 8.3-8.5) |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | 5:1 to 20:1[6][7] |
| Protein Concentration | 2-10 mg/mL[5] | 2-10 mg/mL[6] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | 1-2 hours at room temperature[7] |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | Hydroxylamine, Tris, or Glycine |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of Sulfo-Cyanine5.5 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable, amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add the Activation Buffer to the tube.
-
Add the EDC solution to the reaction mixture to achieve a 10-50 fold molar excess over the dye.
-
Add the Sulfo-NHS solution to the reaction mixture to achieve a 2-5 fold molar excess over EDC.
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.
-
The activated Sulfo-Cyanine5.5 is now ready for conjugation to the amine-containing biomolecule. For best results, use the activated dye immediately.
Protocol 2: Labeling of Proteins with Activated Sulfo-Cyanine5.5
This protocol details the conjugation of the activated Sulfo-Cyanine5.5 to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Activated Sulfo-Cyanine5.5 solution (from Protocol 1)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Labeling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS.
-
Adjust the pH of the protein solution to 7.2-8.5 using the Labeling Buffer if necessary.
-
Add the freshly prepared activated Sulfo-Cyanine5.5 solution to the protein solution. The recommended starting molar ratio of dye to protein is between 5:1 and 20:1.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.
-
Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the colored fractions corresponding to the labeled protein.
Protocol 3: Determination of Labeling Efficiency (Degree of Substitution)
The Degree of Substitution (DOS) can be calculated using absorbance measurements of the purified conjugate.
Procedure:
-
Measure the absorbance of the purified Sulfo-Cy5.5-protein conjugate at 280 nm (A₂₈₀) and 675 nm (A₆₇₅) using a spectrophotometer.
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A₆₇₅ / ε_dye where:
-
ε_dye is the molar extinction coefficient of Sulfo-Cyanine5.5 at 675 nm (~235,000 cm⁻¹M⁻¹).
-
-
Calculate the DOS: DOS = Dye Concentration (M) / Protein Concentration (M)
Visualizations
References
- 1. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 3. lifetein.com [lifetein.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: Sulfo-Cyanine5.5 Carboxylic Acid for Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid and its derivatives for single-molecule imaging studies. This far-red fluorescent dye offers excellent photostability, high quantum yield, and superior water solubility, making it an ideal candidate for demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET) and biomolecule tracking.
Introduction to Sulfo-Cyanine5.5
Sulfo-Cyanine5.5 is a water-soluble, far-red emitting fluorophore belonging to the cyanine (B1664457) dye family.[1][][3][] Its key features, including high hydrophilicity due to the presence of four sulfo groups, a high extinction coefficient, and pH-insensitive fluorescence, make it a robust tool for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][][3] The carboxylic acid form of Sulfo-Cy5.5 can be used as a non-reactive control or for calibration purposes.[5] For covalent labeling of biomolecules, the amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative is commonly employed.[6][7][8]
Photophysical Properties
The spectral characteristics of Sulfo-Cyanine5.5 make it well-suited for single-molecule imaging, particularly as an acceptor in FRET pairs with dyes like Cy3. Its emission in the far-red region of the spectrum helps to minimize background autofluorescence from biological samples.[9]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-678 nm | [1][][5][10] |
| Emission Maximum (λem) | ~691-707 nm | [1][][5][10] |
| Molar Extinction Coefficient (ε) | ~195,000 - 250,000 M⁻¹cm⁻¹ | [][10] |
| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.21 | [][5] |
| Stokes Shift | ~19 nm | [1] |
Experimental Protocols
Protein Labeling with Sulfo-Cy5.5 NHS Ester
This protocol describes the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using Sulfo-Cy5.5 NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-Cy5.5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy5.5 NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate. The optimal pH for the labeling reaction is between 8.3 and 8.5.[6]
-
Calculate the required amount of NHS ester. A molar excess of 8-10 fold of the dye to the protein is a good starting point for mono-labeling.[6][7][11] The optimal ratio may need to be determined empirically for each protein.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5.5 (~675 nm).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). A correction factor for the dye's absorbance at 280 nm should be applied.
-
The DOL is the molar ratio of the dye to the protein. The optimal DOL for most antibodies is between 2 and 10.[7]
-
Single-Molecule FRET Imaging Protocol
This protocol provides a general framework for an smFRET experiment using a prism-based Total Internal Reflection Fluorescence (TIRF) microscope.[12][13][14] It assumes a biomolecule labeled with a donor (e.g., Cy3) and an acceptor (Sulfo-Cy5.5) is immobilized on a passivated surface.
Materials:
-
Labeled and purified biomolecule
-
TIRF microscope with appropriate lasers (e.g., ~532 nm for Cy3, ~640 nm for Sulfo-Cy5.5) and emission filters
-
Sensitive camera (e.g., EMCCD)
-
PEG-passivated quartz slides and coverslips
-
Immobilization reagents (e.g., biotin-neutravidin linkage)
-
Imaging buffer (containing an oxygen scavenging system to improve dye photostability)
Procedure:
-
Surface Passivation and Functionalization:
-
Prepare PEG and biotin-PEG-passivated quartz slides and coverslips to minimize non-specific binding of the biomolecule.
-
Incubate the passivated surface with neutravidin, followed by the biotinylated, dual-labeled biomolecule to achieve surface immobilization.
-
-
Microscope Setup and Alignment:
-
Sample Immobilization and Imaging:
-
Introduce the labeled biomolecules at a low concentration to the prepared slide to ensure individual molecules are well-separated.
-
Add the imaging buffer.
-
Acquire data by exciting the donor fluorophore and recording the emission in both the donor and acceptor channels simultaneously.
-
-
Data Acquisition:
-
Record movies of the fluorescent spots with a typical exposure time of 50-300 ms (B15284909) per frame.
-
Collect data from a sufficient number of molecules to build robust statistics.
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.
-
Calculate the apparent FRET efficiency for each molecule over time.
-
Generate FRET efficiency histograms to identify different conformational states of the biomolecule.
-
For dynamic systems, Hidden Markov Modeling can be used to determine the transition rates between states.[12]
-
Applications in Single-Molecule Imaging
The favorable properties of Sulfo-Cy5.5 make it a versatile tool for a range of single-molecule applications:
-
Conformational Dynamics of Proteins and Nucleic Acids: By labeling two different sites on a biomolecule, smFRET can be used to monitor conformational changes in real-time.
-
Protein-Protein and Protein-Nucleic Acid Interactions: Sulfo-Cy5.5 can be used to label one binding partner to study the kinetics and dynamics of association and dissociation events.
-
Molecular Motors: Tracking the movement of single motor proteins labeled with Sulfo-Cy5.5 can reveal mechanistic details of their function.
-
In Vivo Imaging: The near-infrared emission of Sulfo-Cy5.5 allows for deep tissue imaging with reduced background noise.[1]
Storage and Handling
Sulfo-Cyanine5.5 carboxylic acid and its NHS ester derivative should be stored at -20°C, desiccated, and protected from light.[][5] Reconstituted stock solutions in DMSO can be stored at -20°C for a few weeks.[11] Protein conjugates are best stored at 4°C in the presence of a carrier protein and a bacteriostatic agent, protected from light.[11]
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 13. Structural Information from Single-molecule FRET Experiments Using the Fast Nano-positioning System [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Reducing Non-Specific Binding of Sulfo-Cyanine5.5 Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding associated with Sulfo-Cyanine5.5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence and non-specific binding when using Sulfo-Cyanine5.5 conjugates?
High background fluorescence is a multifaceted issue that can obscure specific signals. The primary causes include:
-
Autofluorescence: Biological samples often contain endogenous molecules like NADH, collagen, and elastin (B1584352) that fluoresce naturally.[1][2] Aldehyde-based fixatives, such as formaldehyde, can also increase autofluorescence.[1]
-
Hydrophobic and Ionic Interactions: The conjugate molecule can adhere non-specifically to various cellular components through charge-based or hydrophobic interactions.[1] While Sulfo-Cyanine5.5 is designed for high water solubility to minimize hydrophobic aggregation, charge-mediated interactions can still occur.[3][]
-
Dye-Specific Binding: Certain cyanine (B1664457) dyes, including Cy5 and its derivatives, have an inherent tendency to bind non-specifically to particular cell types, most notably monocytes and macrophages.[1][7][9]
-
Suboptimal Protocol: Procedural flaws are a common source of high background. This includes using an excessively high conjugate concentration, providing inadequate blocking, or performing insufficient washing steps to remove unbound conjugates.[1][10][11]
-
Presence of Dead Cells: Dead cells often have compromised membranes and can non-specifically take up fluorescently labeled conjugates, contributing to background signal.[5]
-
Conjugate Quality: The presence of unbound, free Sulfo-Cyanine5.5 dye or aggregates of the conjugate in the solution can lead to diffuse or speckled background staining.[11][12]
Q2: How can I systematically identify the source of high background in my experiment?
A systematic approach using proper controls is essential for diagnosis.[1] Key controls include:
-
Unstained Sample: This control allows you to assess the baseline autofluorescence of your cells or tissue when imaged under the same conditions as your stained samples.[1][10]
-
Secondary Antibody Only Control (for indirect detection): By omitting the primary antibody, this control helps determine if the fluorescently labeled secondary antibody is binding non-specifically.[1]
-
Isotype Control (for antibody conjugates): Using an antibody of the same isotype and concentration as your primary conjugate, but which lacks specificity for the target antigen, helps identify non-specific binding caused by the antibody portion of the conjugate itself (e.g., via Fc receptors).[1]
By comparing the signals from these controls to your fully stained sample, you can pinpoint the primary source of the background noise.
Q3: What is the difference between general protein blocking and using a specialized cyanine dye blocker?
General protein blockers and specialized cyanine dye blockers address different causes of non-specific binding.
-
General Protein Blockers like Bovine Serum Albumin (BSA) and normal serum work by saturating non-specific protein-binding sites on the sample, reducing interactions from the antibody portion of a conjugate.[13][14] Normal serum from the host species of a secondary antibody is particularly effective at preventing cross-reactivity and Fc receptor binding.[13]
Q4: Can the conjugation and purification process affect non-specific binding?
Yes, absolutely. The quality of the conjugate is critical.
-
Degree of Labeling (DOL): Over-labeling an antibody or protein with too many dye molecules can increase its hydrophobicity and lead to aggregation and higher non-specific binding.
-
Purification: It is crucial to remove all unconjugated ("free") dye after the labeling reaction. Failure to do so will result in high, diffuse background fluorescence.[11] Methods like gel filtration or dialysis are commonly used to purify the final conjugate.[15]
Troubleshooting Guides
Troubleshooting Workflow for High Background
If you observe high background or non-specific staining, follow this systematic workflow to diagnose and resolve the issue.
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution | Citation |
| High Diffuse Background | Autofluorescence | Run unstained controls to confirm. Consider alternative fixation methods (e.g., cold methanol) or use an autofluorescence quenching agent. | [1][10] |
| Conjugate concentration too high | Perform a titration experiment to determine the optimal concentration with the best signal-to-noise ratio. | [2][10][11] | |
| Insufficient washing | Increase the number (3-5 times) and duration (5-10 minutes each) of wash steps. Include a mild detergent like 0.1% Tween 20 in the wash buffer. | [1][11] | |
| Free dye in conjugate solution | Re-purify the conjugate using gel filtration or dialysis to remove any remaining unconjugated Sulfo-Cyanine5.5. | [15] | |
| Non-Specific Staining on Certain Cell Types (e.g., Monocytes) | Fc receptor binding | Pre-incubate cells with an Fc receptor blocking reagent before adding the Sulfo-Cy5.5 antibody conjugate. | [5] |
| Intrinsic dye binding | Use a specialized commercial blocking buffer designed to reduce non-specific binding of cyanine dyes. | [6][7][9] | |
| Speckled or Punctate Background | Conjugate aggregates | Centrifuge the conjugate solution at high speed immediately before use to pellet aggregates. Consider filtering the antibody solution. | [12] |
| Signal from Dead Cells | Non-specific uptake by dead cells | Include a viability dye (e.g., DAPI, 7-AAD) in your panel to exclude dead cells from the analysis. | [5] |
Experimental Protocols & Methodologies
Key Causes of Non-Specific Binding
The diagram below illustrates the various factors that can contribute to unwanted background signals in fluorescence-based experiments.
Caption: A diagram illustrating the primary sources of non-specific binding.
Protocol 1: General Immunofluorescence Staining Workflow
This protocol provides a general guideline for immunofluorescence staining. It should be optimized for your specific cell type and target.
Caption: A generalized workflow for an immunofluorescence staining experiment.
Detailed Steps:
-
Sample Preparation: Prepare adherent or suspension cells according to standard laboratory procedures.[1]
-
Fixation: Fix cells, for example, with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1] Note: Aldehyde fixatives can increase autofluorescence; consider alternatives like cold methanol if this is an issue.[1]
-
Washing: Wash cells three times with PBS for 5 minutes each to remove the fixative.[1]
-
Permeabilization (for intracellular targets): If your target is intracellular, incubate cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: Incubate the sample in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% normal serum (from the species of the secondary antibody, if used) and 1% BSA in PBS.[1][13] For experiments with immune cells, add an Fc receptor blocking agent during this step.
-
Conjugate Incubation: Dilute the Sulfo-Cyanine5.5 conjugate to its predetermined optimal concentration in the blocking buffer. Incubate the sample with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Washing: Wash the sample three times with PBS containing 0.1% Tween 20 for 5-10 minutes each, protected from light. This step is critical for removing unbound conjugate.[1]
-
Mounting and Imaging: Mount the sample using a mounting medium, preferably one containing an antifade reagent. Image using a fluorescence microscope with the appropriate excitation and emission filters for Sulfo-Cyanine5.5 (approx. 678 nm excitation / 706 nm emission).[1][]
Protocol 2: Optimizing Conjugate Concentration (Titration)
Using an excessive concentration of a fluorescent conjugate is a primary cause of high background.[10] A titration experiment is essential to find the optimal dilution that maximizes the specific signal while minimizing background.
Methodology:
-
Prepare a series of dilutions of your Sulfo-Cyanine5.5 conjugate in blocking buffer. A good starting point is to use the manufacturer's recommended concentration and then prepare several dilutions above and below that point (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain a separate sample with each dilution, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Include a "no conjugate" control to measure background autofluorescence.
-
Image all samples using the exact same instrument settings (e.g., laser power, gain, exposure time).
-
Analyze the images to determine the concentration that provides the brightest specific signal with the lowest background. This is your optimal working concentration.
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the quality of your results. This table summarizes commonly used options.
| Blocking Agent | Mechanism of Action | Typical Concentration | Advantages | Disadvantages | Citation |
| Bovine Serum Albumin (BSA) | General protein blocking of non-specific sites. | 1-5% (w/v) in PBS/TBS | Inexpensive, readily available, generally effective. | Can contain contaminating bovine IgG that cross-reacts with some secondary antibodies. | [1][13][14] |
| Normal Serum | Blocks non-specific and Fc-receptor binding. | 5% (v/v) in PBS/TBS | Highly effective, especially when using serum from the same species as the secondary antibody. | More expensive than BSA; species-specificity is important. | [1][13] |
| Non-Fat Dry Milk | General protein blocking. | 3-5% (w/v) in PBS/TBS | Very cost-effective. | Contains phosphoproteins (can interfere with phospho-specific antibody studies) and biotin (B1667282) (can interfere with streptavidin systems). | [14] |
| Commercial Fc Blockers | Specifically binds to Fc receptors on immune cells. | Varies by manufacturer | Very high specificity for preventing Fc-mediated background on cells like macrophages and monocytes. | Targets a specific type of non-specific binding; does not block other protein-protein interactions. | [5][6] |
| Commercial Cyanine Blockers | Prevents direct, non-specific binding of cyanine dyes to cells. | Varies by manufacturer | Essential for reducing dye-mediated artifacts in flow cytometry with monocytes/macrophages. | Specific to cyanine-based dyes; adds cost to the experiment. | [6][7][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. biotium.com [biotium.com]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 8. sanguinebio.com [sanguinebio.com]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low fluorescence signal with Sulfo-Cyanine5.5.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Sulfo-Cyanine5.5.
Troubleshooting Guide: Low Fluorescence Signal
Low or weak fluorescence signals can arise from various factors during the labeling process and experimental workflow. This guide addresses the most common issues in a question-and-answer format to help you identify and resolve the root cause of a poor signal.
Labeling and Conjugation Issues
Q1: My Sulfo-Cyanine5.5 conjugate has a much weaker signal than expected. What could have gone wrong during the labeling reaction?
A1: Several factors during the conjugation process can lead to a low fluorescence signal. Here are the most common culprits:
-
Incorrect pH of the Reaction Buffer: The reaction of Sulfo-Cyanine5.5 NHS ester with primary amines (e.g., on proteins) is highly pH-dependent. The optimal pH for this reaction is between 8.3 and 8.5.[1] At a lower pH, the amino groups are protonated, which prevents the reaction from occurring efficiently. Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester is accelerated, reducing the amount of dye available to react with your biomolecule.
-
Presence of Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the Sulfo-Cyanine5.5 NHS ester, leading to a significantly lower labeling efficiency.[2][3][4] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.
-
Low Protein Concentration: The concentration of the protein to be labeled should ideally be between 2 and 10 mg/mL for optimal labeling efficiency.[2][3][4] If the protein concentration is too low, the labeling efficiency will be greatly reduced.[2][3][4]
-
Inactive Dye: Sulfo-Cyanine5.5 NHS ester is sensitive to moisture and light. Improper storage can lead to hydrolysis and a loss of reactivity. Always store the dye desiccated and protected from light at -20°C. Reconstituted dye solutions in DMSO should be used promptly and can be stored for a limited time at -20°C.[3]
Q2: How do I determine the optimal dye-to-protein ratio for my experiment? Could this be the cause of my low signal?
A2: Yes, an inappropriate dye-to-protein ratio, also known as the Degree of Labeling (DOL), can significantly impact your fluorescence signal.
-
Under-labeling: A low DOL will naturally result in a weaker signal as there are fewer fluorophores per molecule.
-
Over-labeling and Self-Quenching: Conversely, a high DOL can lead to self-quenching, where adjacent dye molecules interact and dissipate energy non-radiatively, causing a decrease in the overall fluorescence intensity.[5] For most antibodies, the optimal DOL is typically between 2 and 10.[3] For effective labeling, a DOL of 6 to 8 moles of Sulfo-Cyanine5.5 per mole of antibody is often recommended.[3]
To optimize the DOL, it is advisable to perform trial conjugations with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1, 20:1) and measure the fluorescence of the resulting conjugates to determine the optimal ratio for your specific application.[3]
Experimental Workflow and Environmental Factors
Q3: My signal seems to fade very quickly during imaging. What is causing this, and how can I prevent it?
A3: Rapid signal loss during imaging is a classic sign of photobleaching, which is the irreversible photochemical destruction of the fluorophore. Cyanine dyes like Sulfo-Cyanine5.5 are susceptible to photobleaching.
To minimize photobleaching:
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium.
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light.
-
Optimize Imaging Settings: Use the lowest possible laser power that provides a detectable signal and the shortest possible exposure time. For confocal microscopy, consider increasing the detector gain instead of the laser power.
Q4: Could my imaging buffer or other environmental factors be quenching the fluorescence?
A4: Yes, the local chemical environment can influence the fluorescence signal.
-
Ozone Sensitivity: Cyanine dyes are known to be sensitive to ozone, which can be present in the laboratory environment. Exposure to even low concentrations of ozone can lead to rapid degradation of the dye and a significant loss of signal. If possible, perform the final steps of your experiment, including slide scanning, in an ozone-controlled environment or ensure good laboratory ventilation.
-
Buffer Components: While Sulfo-Cyanine5.5 is relatively stable across a broad pH range (pH 4-10), certain components in your imaging buffer could potentially quench the fluorescence. It is always a good practice to use high-purity reagents in your buffers.
Data Presentation: Quantitative Parameters for Sulfo-Cyanine5.5
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~675 nm | |
| Emission Maximum (Em) | ~694 nm | |
| Molar Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [] |
| Quantum Yield | ~0.28 | [] |
| Recommended Storage | -20°C, desiccated, protected from light | [3][7] |
Table 1: Spectral and Storage Properties of Sulfo-Cyanine5.5.
| Parameter | Recommended Value/Condition | Reference(s) |
| Reaction pH | 8.3 - 8.5 | [1] |
| Protein Concentration | 2 - 10 mg/mL | [2][3][4] |
| Buffer Type | Amine-free (e.g., PBS, Sodium Bicarbonate) | [2][3][4] |
| Molar Ratio (Dye:Protein) | Start with 10:1, optimize as needed | [2][3] |
| Reaction Time | 30 - 60 minutes at room temperature | [2][3] |
| Purification Method | Size-exclusion chromatography (e.g., Sephadex G-25) | [3][4] |
Table 2: Recommended Parameters for Sulfo-Cyanine5.5 NHS Ester Labeling.
| Dye | Relative Photostability | Reference(s) |
| Sulfo-Cyanine5.5 | Good | [8] |
| Alexa Fluor 647 | More photostable than Cy5 | [5][8][9] |
| DyLight 649 | Less photostable than Cy5 |
Table 3: Comparative Photostability of Far-Red Dyes.
Experimental Protocols
Protocol for Labeling an Antibody with Sulfo-Cyanine5.5 NHS Ester
This protocol provides a general guideline for conjugating Sulfo-Cyanine5.5 NHS ester to an antibody. Optimization may be required for your specific antibody and application.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate solution (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS (pH 7.2-7.4) for purification
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer. If it is in a buffer containing Tris or glycine, it must be dialyzed against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Add 1 M Sodium Bicarbonate solution to the antibody solution to adjust the pH to 8.3-8.5. A common approach is to add 1/10th volume of 1 M sodium bicarbonate to the antibody solution.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening.
-
Add the appropriate amount of anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely. This solution should be prepared fresh and used promptly.
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the 10 mM dye stock solution needed for the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2][3]
-
-
Purify the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute. The smaller, unbound dye molecules will elute later.
-
Collect the fractions containing the labeled antibody.
-
-
Characterize the Conjugate (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm and ~675 nm to determine the protein concentration and the Degree of Labeling (DOL).
-
Visualizations
Caption: Troubleshooting workflow for low Sulfo-Cyanine5.5 fluorescence signal.
Caption: Experimental workflow for antibody labeling with Sulfo-Cyanine5.5.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfo-Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye (CAS 2230212-27-6) | Abcam [abcam.com]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. researchgate.net [researchgate.net]
Sulfo-Cyanine5.5 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the signal-to-noise ratio (SNR) of Sulfo-Cyanine5.5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cyanine5.5 and what are its spectral properties?
Sulfo-Cyanine5.5 (also known as Sulfo-Cy5.5) is a far-red, water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][] Its enhanced water solubility, due to the presence of sulfonate groups, makes it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic solvents.[1][3][] This property also makes the dye more stable and less prone to hydrophobic aggregation.[] Sulfo-Cyanine5.5 is known for its high photostability, high quantum yield, and strong near-infrared (NIR) fluorescence, which provides an excellent signal-to-noise ratio because of minimal background biofluorescence in this spectral range.[1][] The fluorescence of Sulfo-Cyanine5.5 is largely insensitive to pH changes within a broad range (pH 3-10).[3][5]
Spectral Properties of Sulfo-Cyanine5.5
| Property | Value |
|---|---|
| Excitation Maximum | ~675-678 nm[1][] |
| Emission Maximum | ~694-706 nm[1][] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[] |
| Quantum Yield | ~0.18[] |
| Stokes Shift | ~19 nm[1] |
Q2: What are the primary applications of Sulfo-Cyanine5.5?
Sulfo-Cyanine5.5 is a versatile dye used in a variety of applications, including:
-
Fluorescence Microscopy: For high-contrast imaging of cellular structures.[1]
-
Flow Cytometry: To provide distinct signals for accurate cell sorting and analysis.[1]
-
In Vivo Imaging: Ideal for deep tissue imaging with minimal background noise.[1][]
-
Bioconjugation: To effectively label proteins, antibodies, and nucleic acids.[1]
-
Molecular Probes: Used in bioanalytical assays to study molecular interactions.[1]
Q3: How should Sulfo-Cyanine5.5 be stored?
To ensure stability, Sulfo-Cyanine5.5 should be protected from light, kept dry, and stored at -20°C.[][6] When preparing a stock solution in a solvent like DMSO, it is recommended to aliquot it into single-use amounts to avoid repeated freeze-thaw cycles.[5] The dye stock solution should be used promptly after preparation, as extended storage may reduce its activity.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Sulfo-Cyanine5.5 that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Signal
A high background can obscure the specific signal, leading to a low SNR.
Q: I am observing high background fluorescence in my experiment. What are the possible causes and solutions?
A: High background can stem from several factors:
-
Non-specific Binding: The Sulfo-Cyanine5.5 conjugate may be binding non-specifically to other components in your sample.
-
Solution: Incorporate a blocking step in your protocol. Using a blocking buffer such as Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody can help prevent non-specific binding.[7]
-
-
Excess Antibody/Probe Concentration: Using too high a concentration of the labeled antibody or probe can lead to increased non-specific binding.
-
Inadequate Washing: Insufficient washing after incubation with the fluorescent probe will result in the retention of unbound conjugate.
-
Autofluorescence: Many biological samples exhibit natural autofluorescence, which can contribute to background noise.
-
Solution: One of the key advantages of using a far-red dye like Sulfo-Cyanine5.5 is that it helps to avoid the natural autofluorescence of many biological samples, which is more prominent in the blue and green spectral regions.[7] However, if autofluorescence is still an issue, you can treat your samples with an autofluorescence quenching agent, such as a fresh solution of sodium borohydride.[8]
-
-
Free Dye: The presence of unconjugated, free dye in your probe solution can bind non-specifically to your sample.
Issue 2: Weak or No Signal
A weak or absent signal can make it impossible to distinguish from background noise.
Q: My Sulfo-Cyanine5.5 signal is very weak or completely absent. What could be wrong?
A: Several factors can contribute to a weak or non-existent signal:
-
Inefficient Labeling: The conjugation of Sulfo-Cyanine5.5 to your biomolecule may not have been successful.
-
Photobleaching: Sulfo-Cyanine5.5, while relatively photostable, can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.[8]
-
Ozone Degradation: Cyanine dyes like Cy5 and its derivatives are sensitive to environmental ozone, which can rapidly degrade the dye and reduce its fluorescence.[8]
-
Solution: If possible, work in an environment with low ozone levels. Ensuring good laboratory ventilation can help.[8]
-
-
Incorrect Filter Sets: Using mismatched filter sets for excitation and emission will lead to poor signal detection.[8]
-
Solution: Ensure that your microscope or imaging system is equipped with the appropriate filter sets for Sulfo-Cyanine5.5's excitation and emission spectra (~675 nm excitation and ~695 nm emission).
-
-
Low Target Expression: The target you are trying to detect may be present at very low levels in your sample.
-
Solution: Verify the expression of your target protein or molecule using a validated method or by including a positive control.[7]
-
Experimental Protocols
Protocol 1: General Protein Labeling with Sulfo-Cyanine5.5 NHS Ester
This protocol provides a general guideline for labeling proteins with Sulfo-Cyanine5.5 NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (in a suitable buffer)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Methodology:
-
Prepare the Protein Solution:
-
The protein should be dissolved in a buffer that does not contain primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester.[5][9] PBS is a suitable buffer.[5]
-
If the protein is in an incompatible buffer, it must be dialyzed against PBS.[5]
-
The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[5][9]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.[5][9]
-
-
Prepare the Dye Stock Solution:
-
Run the Conjugation Reaction:
-
A common starting point for the molar ratio of dye to protein is 10:1.[5][9] This ratio may need to be optimized for your specific protein.[5]
-
Add the calculated volume of the dye stock solution to the protein solution while gently mixing.[9]
-
Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle shaking.[9]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a purification column, such as Sephadex G-25, equilibrated with PBS.[5]
-
Load the reaction mixture onto the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.
-
-
Determine the Degree of Labeling (DOL):
Key Optimization Parameters for Protein Labeling
| Parameter | Recommended Range/Condition | Rationale |
|---|---|---|
| Protein Concentration | 2 - 10 mg/mL[5][9] | Lower concentrations can significantly reduce labeling efficiency.[5][9] |
| Reaction Buffer pH | 8.5 ± 0.5[5][9] | The reaction between the NHS ester and primary amines is most efficient at this pH. |
| Buffer Composition | Amine-free (e.g., PBS, bicarbonate)[5][9] | Buffers containing primary amines (e.g., Tris) will compete with the protein for labeling.[5][9] |
| Molar Ratio (Dye:Protein) | Start with 10:1 and optimize[5][9] | This ratio affects the degree of labeling; too high a ratio can lead to protein precipitation and loss of function, while too low a ratio results in a weak signal.[5] |
Visualizations
References
Technical Support Center: Sulfo-Cyanine5.5 Carboxylic Acid Photostability
Welcome to the technical support center for Sulfo-Cyanine5.5 carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common photostability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your results and minimize photobleaching.
Core Principles of this compound Photostability
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a far-red emitting fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a bright and sensitive probe. However, like all fluorophores, it is susceptible to photobleaching, an irreversible process where the dye loses its ability to fluoresce upon exposure to light.
The primary mechanism of photobleaching for cyanine (B1664457) dyes involves interaction with molecular oxygen in its excited triplet state. Upon excitation, the dye can transition from its excited singlet state to a longer-lived triplet state. This triplet state dye can then react with ground-state molecular oxygen to generate highly reactive singlet oxygen, which in turn can chemically degrade the dye molecule. This process is influenced by several factors, including the intensity and duration of light exposure, the concentration of oxygen in the environment, and the chemical composition of the buffer.
Furthermore, cyanine dyes, including Sulfo-Cy5.5, can undergo photoconversion to shorter wavelength species, which can interfere with multiplexing experiments and lead to data misinterpretation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: How photostable is this compound?
A1: Sulfo-Cy5.5 is generally considered to have good photostability, especially when compared to some other organic fluorophores.[5] However, its stability is highly dependent on the experimental conditions. Factors such as high laser power, prolonged exposure to light, and the presence of oxygen can significantly accelerate photobleaching.
Q2: What are the main factors that influence the photostability of Sulfo-Cy5.5?
A2: The key factors include:
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Excitation Light Intensity: Higher laser power or light source intensity leads to faster photobleaching.
-
Exposure Time: Longer exposure to excitation light increases the cumulative photodamage.
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Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching through the generation of singlet oxygen.[2]
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Buffer Composition and pH: The chemical environment, including the pH and the presence of certain ions or reactive species in the buffer, can affect dye stability.
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Presence of Antifade Reagents: These reagents are specifically designed to reduce photobleaching by scavenging reactive oxygen species or quenching the triplet state of the fluorophore.
Q3: Can I reuse a diluted stock solution of this compound?
A3: It is best to prepare fresh dilutions from a concentrated stock solution for each experiment. Diluted solutions are more susceptible to adsorption to container walls and potential degradation over time, especially if exposed to light. Store concentrated stock solutions in a dark, cold environment (e.g., -20°C) and protect from light.[6]
Q4: Does the number of sulfonate groups on the cyanine dye affect its photostability?
A4: Yes, the degree of sulfonation can influence photostability. Increased sulfonation enhances water solubility and can reduce dye aggregation, which may indirectly improve photostability by minimizing self-quenching and aggregation-related degradation pathways.[]
Q5: What is photoconversion and how does it affect my experiments with Sulfo-Cy5.5?
A5: Photoconversion is a process where a fluorophore is chemically altered by light to form a new fluorescent species with different spectral properties. Sulfo-Cy5.5 can photoconvert to a blue-shifted, Cy3.5-like species upon excitation.[1][2][3][4] This can be problematic in multicolor imaging experiments as it can lead to signal bleed-through into channels intended for other fluorophores, causing data misinterpretation.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Rapid Loss of Fluorescence Signal
Q: My Sulfo-Cy5.5 signal is initially bright but fades very quickly during imaging. What can I do to prevent this?
A: Rapid signal loss is a classic sign of photobleaching. Here are several strategies to mitigate this issue:
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Reduce Excitation Intensity:
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Action: Lower the laser power or the intensity of the illumination source to the minimum level required for adequate signal detection.
-
Protocol: Start with a low laser power and gradually increase it until you achieve a satisfactory signal-to-noise ratio.
-
-
Minimize Exposure Time:
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Action: Reduce the image acquisition time and the frequency of image capture.
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Protocol: Use the shortest possible exposure time that provides a clear image. For time-lapse experiments, increase the interval between successive frames.
-
-
Use Antifade Reagents:
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Action: Incorporate a commercial or homemade antifade reagent into your imaging buffer or mounting medium.
-
Protocol: Follow the manufacturer's instructions for the specific antifade reagent. Common antifade agents include those based on p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or commercial formulations like ProLong™ Gold.
-
-
Optimize Imaging Buffer:
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Action: Ensure your imaging buffer has an optimal pH and composition for dye stability.
-
Protocol: Maintain a slightly basic pH (around 7.5-8.0) for your imaging buffer. Consider deoxygenating the buffer by bubbling with nitrogen or argon before use, especially for in vitro experiments.[2]
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Issue 2: High Background Fluorescence
Q: I am observing high, non-specific background in my images, which is obscuring my signal. What could be the cause and how can I fix it?
A: High background can arise from several sources. Here’s how to troubleshoot it:
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Excess Unbound Dye:
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Non-specific Binding:
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Action: If the dye is conjugated to a protein or antibody, non-specific binding of the conjugate to your sample can be an issue.
-
Protocol: Include blocking steps in your staining protocol (e.g., using bovine serum albumin or serum from the host species of the secondary antibody). Also, include a detergent like Tween-20 in your wash buffers to reduce non-specific interactions.
-
-
Autofluorescence:
-
Action: Biological samples can have intrinsic fluorescence (autofluorescence) that can contribute to the background.
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Protocol: Image an unstained control sample under the same conditions to assess the level of autofluorescence. If significant, you may need to use spectral unmixing techniques or choose a different fluorophore with an emission spectrum that is further away from the autofluorescence spectrum.
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Issue 3: Inconsistent Fluorescence Signal Between Experiments
Q: I am getting variable fluorescence intensity from my Sulfo-Cy5.5-labeled samples across different experiments. What could be causing this inconsistency?
A: Inconsistent results can be due to variations in labeling, sample preparation, or imaging conditions.
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Inconsistent Labeling Efficiency:
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Action: Ensure a consistent dye-to-biomolecule labeling ratio in each experiment.
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Protocol: Carefully control the reaction conditions (pH, temperature, time) during the conjugation of Sulfo-Cy5.5 carboxylic acid to your target molecule. Determine the degree of labeling (DOL) for each batch of conjugate to ensure consistency.
-
-
Variations in Sample Preparation:
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Action: Standardize your sample preparation and mounting procedures.
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Protocol: Use the same type and thickness of coverslips, the same mounting medium, and ensure a consistent cell density or sample concentration.
-
-
Fluctuations in Illumination:
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Action: Ensure the stability of your light source.
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Protocol: Allow the lamp or laser to warm up and stabilize before starting your imaging session. Check the output power of your light source regularly.
-
-
Storage and Handling of the Dye:
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Action: Protect the dye from light and moisture, and avoid repeated freeze-thaw cycles.
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Protocol: Store the solid dye and stock solutions at -20°C, desiccated, and protected from light. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6]
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Data Presentation
The photostability of cyanine dyes is highly dependent on the presence of oxygen. The following table summarizes the photodegradation of different Cy5.5 analogs after two hours of irradiation in aqueous solution under different atmospheric conditions.
| Dye Analog (Net Charge) | Photodegradation in Argon (%) | Photodegradation in Air (%) | Photodegradation in Oxygen (%) |
| Commercial Cy5.5 (-3) | < 10 | 20 - 30 | 36 - 64 |
| Zwitterionic Cy5.5 (0) | < 10 | ~11 | ~36 |
| Cy5.5 analog (-1) | < 10 | 20 - 30 | 36 - 64 |
| Cy5.5 analog (-2) | < 10 | 20 - 30 | 36 - 64 |
Data adapted from a study on the photostability of pentamethine sulfobenzoindocyanine dyes. The study highlights that lower net charge can correlate with higher photostability, and that oxygen concentration is a critical factor in photodegradation.[2]
Experimental Protocols
Protocol 1: Assessing Photostability of Sulfo-Cyanine5.5 Conjugates on a Fluorescence Microscope
This protocol provides a method to quantify the photobleaching rate of Sulfo-Cyanine5.5-labeled molecules immobilized on a glass coverslip.
1. Sample Preparation: a. Prepare a solution of your Sulfo-Cy5.5-labeled biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4). b. Immobilize the labeled molecules onto a clean glass coverslip. The method of immobilization will depend on the biomolecule (e.g., through specific surface chemistry or non-specific adsorption). c. Mount the coverslip onto a microscope slide with an imaging buffer. For comparison, you can prepare parallel samples with and without an antifade reagent.
2. Microscope Setup: a. Use a fluorescence microscope equipped with a laser source appropriate for Sulfo-Cy5.5 excitation (e.g., 633 nm or 647 nm). b. Set the laser power to a constant and relevant level for your typical experiments. c. Select an appropriate emission filter set for Sulfo-Cy5.5 (e.g., a long-pass filter above 665 nm). d. Choose a high numerical aperture objective lens for efficient light collection.
3. Image Acquisition: a. Locate a field of view with a good density of labeled structures. b. Acquire a time-lapse series of images of the same field of view. c. Use a constant exposure time and frame rate throughout the acquisition. A typical setting might be one frame every 5-10 seconds for a total duration of 5-10 minutes.
4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Select a region of interest (ROI) containing the fluorescent structures and a background ROI in an area with no specific fluorescence. c. Measure the mean fluorescence intensity of the signal ROI and the background ROI for each frame. d. Subtract the mean background intensity from the mean signal intensity for each frame to get the background-corrected intensity. e. Normalize the background-corrected intensity of each frame to the intensity of the first frame. f. Plot the normalized fluorescence intensity as a function of time. g. Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value.
Protocol 2: Measuring Relative Photostability of Sulfo-Cyanine5.5 in Solution using a Fluorometer
This protocol describes a method to compare the photostability of Sulfo-Cyanine5.5 in different buffer conditions or in the presence of various additives.
1. Sample Preparation: a. Prepare solutions of this compound at a low concentration (e.g., 1 µM) in the different buffers or with the additives you wish to test. b. Prepare a control solution of the dye in a standard buffer (e.g., PBS, pH 7.4). c. Ensure all solutions have the same dye concentration by measuring their absorbance at the absorption maximum (~675 nm) and adjusting as necessary.
2. Fluorometer Setup: a. Use a fluorometer with a stable, continuous excitation source (e.g., a Xenon lamp with a monochromator). b. Set the excitation wavelength to the absorption maximum of Sulfo-Cy5.5 (~675 nm). c. Set the emission wavelength to the emission maximum of Sulfo-Cy5.5 (~694 nm). d. Open the excitation shutter to continuously illuminate the sample in the cuvette.
3. Data Acquisition: a. Place the cuvette with the first sample in the fluorometer. b. Start recording the fluorescence intensity over time. c. Continue the measurement for a set period (e.g., 10-30 minutes) or until the fluorescence intensity has significantly decreased. d. Repeat the measurement for each of the prepared samples under identical instrument settings.
4. Data Analysis: a. For each sample, normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time zero). b. Plot the normalized fluorescence intensity as a function of time for all samples on the same graph. c. Compare the decay curves. A slower decay rate indicates higher photostability. d. You can quantify the photostability by fitting the decay curves to an exponential function and comparing the decay constants.
Mandatory Visualizations
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Sulfo-Cyanine5.5 Photostability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photobleaching of Sulfo-Cyanine5.5 during fluorescence imaging experiments.
Troubleshooting Guide: Rapid Signal Loss of Sulfo-Cyanine5.5
Rapid photobleaching, or fading, of the Sulfo-Cyanine5.5 signal can be a significant issue during fluorescence microscopy. This guide provides a systematic approach to troubleshooting and mitigating this problem.
Problem: The fluorescence signal of Sulfo-Cyanine5.5 diminishes quickly upon illumination.
| Potential Cause | Recommended Solution |
| High Excitation Power | Reduce the laser or excitation light intensity to the minimum level required for adequate signal detection. Higher excitation power significantly increases the rate of photobleaching.[1][2][3] |
| Prolonged Exposure Time | Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time that provides a sufficient signal-to-noise ratio. For time-lapse imaging, increase the interval between acquisitions.[4] |
| Suboptimal Imaging Buffer | The chemical environment of the fluorophore plays a crucial role in its photostability. Ensure the imaging buffer has a pH between 7.0 and 8.0 for optimal Sulfo-Cyanine5.5 performance.[5] Consider using a commercial antifade mounting medium or adding antifade reagents to your buffer. |
| Presence of Reactive Oxygen Species (ROS) | Photobleaching of cyanine (B1664457) dyes is often mediated by ROS generated during the fluorescence excitation process.[6][7][8] The use of antifade reagents, which often act as ROS scavengers, is highly recommended. |
| Inappropriate Mounting Medium | Some mounting media can either quench the fluorescence of cyanine dyes or be ineffective at preventing photobleaching.[9] For fixed samples, use a mounting medium specifically designed to protect against photobleaching, such as those containing p-phenylenediamine (B122844) (PPD) or other commercial antifade agents. Note that PPD has been reported to react with some cyanine dyes, so testing is advised.[9] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to Sulfo-Cyanine5.5?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[10] For cyanine dyes like Sulfo-Cyanine5.5, this process is primarily driven by the interaction of the excited fluorophore with molecular oxygen. This interaction can lead to the formation of highly reactive oxygen species (ROS) that chemically modify and destroy the dye molecule.[6][7][8] The dye can also enter a long-lived, non-fluorescent "triplet state," from which it is more susceptible to photochemical reactions.[7][8]
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Sulfo-Cyanine5.5.
Q2: What are antifade reagents and how do they work?
A2: Antifade reagents are chemical compounds added to imaging buffers or mounting media to reduce photobleaching. They work through several mechanisms:
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Reactive Oxygen Species (ROS) Scavengers: Many antifade agents are antioxidants that neutralize harmful ROS before they can damage the fluorophore. Examples include ascorbic acid and Trolox (a water-soluble vitamin E analog).[4][11]
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Triplet State Quenchers: These molecules accept energy from the fluorophore in its reactive triplet state, returning it to the ground state where it can fluoresce again. This reduces the lifetime of the triplet state and its potential for harmful reactions.[7][8]
Q3: Which commercial antifade reagents are recommended for Sulfo-Cyanine5.5?
A3: While Sulfo-Cyanine5.5 is known for its relatively high photostability, the use of an antifade reagent is still recommended for demanding applications. Several commercial products have been shown to be effective for cyanine dyes like Cy5 and are expected to perform well with Sulfo-Cyanine5.5.
Comparison of Commercial Antifade Reagents (Data for Cy5, a close analog of Sulfo-Cyanine5.5)
| Antifade Reagent | Reported Performance with Cy5 | Curing Type | Refractive Index (RI) | Primary Application |
| ProLong Diamond | Excellent photobleaching resistance.[12][13] | Hard-setting | ~1.47 | Fixed cells, long-term storage |
| ProLong Glass | Excellent photobleaching resistance, RI matched to oil immersion objectives.[12] | Hard-setting | ~1.52 | High-resolution imaging of fixed cells |
| VectaShield | Effective, but some reports suggest potential quenching of cyanine dyes.[9] | Non-hardening | ~1.45 | Fixed cells, immediate imaging |
| ProLong Live | Designed to reduce photobleaching in live cells with minimal toxicity.[14] | N/A (reagent) | ~1.3 | Live-cell imaging |
| VectaCell Trolox | Reduces photobleaching and blinking in live cells.[4][11] | N/A (reagent) | N/A | Live-cell imaging |
Note: The performance of antifade reagents can be sample- and system-dependent. It is always advisable to test a few options for your specific application.
Q4: How can I prepare my own antifade imaging buffer?
A4: For researchers who prefer to make their own antifade solutions, an oxygen-scavenging system is a common choice. A widely used formulation is the glucose oxidase and catalase (GOC) system.
"GOC" Imaging Buffer Recipe
| Component | Stock Concentration | Final Concentration | Purpose |
| Glucose Oxidase | 10 mg/mL in buffer | 0.5 mg/mL | Enzyme that scavenges oxygen |
| Catalase | 10 mg/mL in buffer | 50 µg/mL | Enzyme that degrades hydrogen peroxide (a byproduct of the glucose oxidase reaction) |
| Glucose | 20% (w/v) in water | 10 mM | Substrate for glucose oxidase |
| Trolox | 100 mM in ethanol | 1-2 mM | Antioxidant and triplet state quencher[11] |
This recipe should be prepared fresh before each imaging session.
Experimental Protocols
Protocol 1: Using Trolox for Live-Cell Imaging
This protocol describes the use of VectaCell Trolox Antifade Reagent to reduce photobleaching of Sulfo-Cyanine5.5 in live-cell imaging experiments.[11]
Materials:
-
VectaCell Trolox Antifade Reagent (100 mM stock solution in ethanol)
-
Live-cell imaging medium or buffer (e.g., phenol (B47542) red-free DMEM)
-
Cells labeled with Sulfo-Cyanine5.5
Procedure:
-
Warm the live-cell imaging medium to 37°C.
-
Dilute the 100 mM VectaCell Trolox stock solution into the pre-warmed imaging medium to a final concentration of 0.1 mM to 1 mM. The optimal concentration may vary depending on the cell type and should be determined empirically.[11]
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Remove the culture medium from your cells and wash once with the imaging medium containing Trolox.
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Add the imaging medium with Trolox to your cells.
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Incubate the cells for at least 15 minutes at 37°C before imaging.
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Proceed with fluorescence imaging. It is recommended to maintain the presence of Trolox in the imaging medium throughout the experiment.
Caption: A logical workflow for the application of Trolox to live cells before imaging.
Protocol 2: Quantifying the Photobleaching Rate of Sulfo-Cyanine5.5
This protocol provides a method to measure and compare the photobleaching rate of Sulfo-Cyanine5.5 under different conditions (e.g., with and without an antifade reagent).
Materials:
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Sulfo-Cyanine5.5 labeled sample (e.g., fixed cells, immobilized proteins)
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Fluorescence microscope with a suitable laser line for Sulfo-Cyanine5.5 excitation (e.g., 640 nm or 647 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare identical samples mounted in the different media you wish to compare (e.g., PBS vs. ProLong Diamond).
-
Microscope Setup:
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Choose a field of view with clearly labeled structures.
-
Set the excitation laser power to a constant level that you will use for your experiments.
-
Set the detector gain and offset to avoid saturation of the signal.
-
-
Image Acquisition:
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Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and acquisition interval (e.g., one image every 5 seconds for 5 minutes).
-
-
Data Analysis:
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Open the time-lapse image series in your image analysis software.
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Define a region of interest (ROI) around a labeled structure.
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Measure the mean fluorescence intensity within the ROI for each frame of the time series.
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Normalize the fluorescence intensity of each frame to the intensity of the first frame (I/I₀).
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Plot the normalized intensity as a function of time.
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Fit the resulting decay curve to a single exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value. A longer lifetime indicates greater photostability.
-
Caption: A step-by-step workflow for quantifying the rate of photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing Conjugation Buffer pH for Sulfo-Cyanine5.5
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the conjugation buffer pH for Sulfo-Cyanine5.5 NHS ester. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and efficient labeling of your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction pH for conjugating Sulfo-Cyanine5.5 NHS ester to a protein or antibody?
The optimal pH for the reaction between a Sulfo-Cyanine5.5 N-hydroxysuccinimide (NHS) ester and a primary amine (e.g., the side chain of a lysine (B10760008) residue) is between pH 8.3 and 8.5 [1][2][3][4]. Some protocols may use a slightly broader range of 8.0 to 9.0[5]. This specific pH range is critical as it represents a compromise between maximizing the reactivity of the target amine and minimizing the premature degradation of the dye.
Q2: Why is the pH so crucial for this conjugation reaction?
The reaction pH governs a "balancing act" between two competing chemical processes:
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Amine Group Reactivity: The reaction requires the primary amine on the protein to be in its deprotonated, nucleophilic state (-NH2). At a pH below 8.0, the amine group is increasingly protonated (-NH3+), making it unreactive towards the NHS ester[1][6].
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NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water molecules attack and cleave the ester, rendering the dye inactive. The rate of this hydrolysis reaction increases significantly at higher pH values[6][7].
Therefore, the optimal pH of 8.3-8.5 ensures that a sufficient number of amine groups are deprotonated and reactive while keeping the rate of dye hydrolysis to a minimum, thus maximizing the conjugation yield.
Caption: The influence of pH on the efficiency of NHS ester conjugation reactions.
Q3: Which buffers are recommended for the conjugation reaction, and which should be avoided?
It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the Sulfo-Cyanine5.5 NHS ester.
| Buffer Type | Recommendation |
| Recommended | 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1][4], 0.1 M Phosphate Buffer (pH 8.3-8.5)[3], Borate Buffer (pH 8.3-8.5)[7], or HEPES Buffer (pH 8.0-8.5)[7]. |
| Non-Recommended | Buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane) and Glycine . These will react with the NHS ester and reduce labeling efficiency[5]. |
If your protein of interest is stored in a Tris or glycine-containing buffer, it must be exchanged into an amine-free buffer (like PBS) via dialysis or a desalting column before initiating the conjugation reaction[5].
Q4: Does the fluorescence of the final Sulfo-Cyanine5.5 conjugate depend on pH?
No, the fluorescence of Sulfo-Cyanine5.5 and its conjugates is largely independent of pH across a wide, biologically relevant range (typically pH 3 to 10)[5][8][9][10]. The critical pH dependency lies with the conjugation reaction chemistry , not the photophysical properties of the resulting fluorophore-protein conjugate.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Use a calibrated pH meter to confirm the reaction buffer is within the optimal 8.3-8.5 range before adding the dye. |
| Amine-Containing Buffer | Your protein solution may contain interfering substances like Tris, glycine, or ammonium (B1175870) salts[5]. Purify the protein by dialysis or gel filtration against an amine-free buffer (e.g., PBS) prior to labeling. |
| Hydrolyzed Dye | Sulfo-Cyanine5.5 NHS ester is moisture-sensitive. Prepare the stock solution in fresh, anhydrous DMSO or DMF immediately before use[5]. Avoid repeated freeze-thaw cycles of the dye stock solution[5]. |
| Low Protein Concentration | Conjugation efficiency can be significantly reduced at protein concentrations below 2 mg/mL. For optimal results, use a protein concentration between 2-10 mg/mL[5][11]. |
| pH Drift During Reaction | The hydrolysis of NHS esters releases an acidic byproduct which can lower the pH of a weakly buffered solution during the reaction[3]. For large-scale or lengthy reactions, consider using a more concentrated buffer (e.g., 0.2-0.5 M) to maintain a stable pH. |
Quantitative Data & Experimental Protocols
Data Summary
The stability of the NHS ester is highly dependent on pH. As the pH increases, the half-life of the ester in an aqueous solution decreases dramatically, making timely execution of the conjugation reaction essential.
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature | Approximate Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [7] |
| 8.0 | 25°C | ~1 hour | [12] |
| 8.6 | 4°C | 10 minutes | [7][12] |
Detailed Experimental Protocol: Protein Conjugation
This general protocol outlines the key steps for labeling a protein with Sulfo-Cyanine5.5 NHS ester. Molar ratios and reaction times may need to be optimized for specific proteins.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. acebiolab.com [acebiolab.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. glenresearch.com [glenresearch.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Aggregation problems with Sulfo-Cyanine5.5 conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cyanine5.5 (Sulfo-Cy5.5) conjugates. Aggregation of these conjugates is a common issue that can significantly impact experimental results. This guide offers solutions to identify, prevent, and resolve these aggregation problems.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cyanine5.5 and why is it prone to aggregation?
Sulfo-Cyanine5.5 is a water-soluble, far-red emitting fluorescent dye commonly used for labeling biomolecules such as proteins and nucleic acids.[1] The "Sulfo" designation indicates the presence of sulfonate groups, which are added to increase water solubility and reduce the aggregation tendency of the dye molecules and their conjugates.[] However, like other cyanine (B1664457) dyes, Sulfo-Cy5.5 has a planar aromatic structure that can lead to intermolecular interactions, causing the molecules to stack and form aggregates, particularly at high concentrations or in certain buffer conditions.[3][4] This aggregation can lead to fluorescence quenching and inaccurate quantification.[3][5]
Q2: What are the different types of aggregates formed by cyanine dyes?
Cyanine dyes can form two primary types of aggregates: H-aggregates and J-aggregates.[6]
-
H-aggregates (hypsochromic) are characterized by a blue-shifted absorption spectrum (a shift to a shorter wavelength) and are often associated with weak or no fluorescence.[6][3] These are typically formed by a face-to-face stacking of the dye molecules.
-
J-aggregates (bathochromic) exhibit a red-shifted absorption band (a shift to a longer wavelength) and can have enhanced fluorescence compared to the monomeric dye.[6] These are formed by a head-to-tail arrangement of the dye molecules.
For most applications involving fluorescent labeling, the formation of H-aggregates is a significant problem as it leads to a loss of signal.[3][7]
Q3: How can I detect aggregation in my Sulfo-Cy5.5 conjugate solution?
Aggregation can be detected through several methods:
-
UV-Vis Spectroscopy: A key indicator of H-aggregation is the appearance of a new, blue-shifted absorption peak or a shoulder on the main absorption peak of the dye.[3][7][8] For Cy5, which has an absorption maximum around 650 nm, an H-aggregate peak can appear at shorter wavelengths.[8]
-
Fluorescence Spectroscopy: A significant decrease in fluorescence intensity (quenching) can indicate aggregation.[3][5]
-
Visual Inspection: In severe cases, aggregation may be visible as precipitation or cloudiness in the solution, especially after storage.[9]
-
Size Exclusion Chromatography (SEC): The appearance of high molecular weight species in an SEC profile is a direct indication of aggregation.
-
Dynamic Light Scattering (DLS): This technique can be used to measure the size distribution of particles in the solution and can detect the presence of larger aggregate populations.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Sulfo-Cy5.5 conjugates.
Problem 1: My purified Sulfo-Cy5.5 conjugate shows a blue-shifted shoulder on the absorbance spectrum and low fluorescence.
This is a classic sign of H-aggregate formation.[3][7][8]
-
Cause: High degree of labeling (DOL), high conjugate concentration, or inappropriate buffer conditions (e.g., high salt concentration) can promote aggregation.[6][8][10] The hydrophobic nature of the cyanine dye can cause it to self-associate on the surface of the labeled protein.[8]
-
Solution:
-
Optimize the Degree of Labeling (DOL): The optimal DOL for most antibodies is typically between 2 and 10.[10] Over-labeling can increase the likelihood of dye-dye interactions and aggregation.[8] Reduce the molar ratio of dye to protein during the conjugation reaction.
-
Reduce Conjugate Concentration: Store and handle the conjugate at a lower concentration. Cyanine dye aggregation is a concentration-dependent process.[6]
-
Buffer Optimization:
-
pH: Perform conjugation reactions at a pH of 8.3-9.5 for NHS esters, but consider the stability of your protein.[5] For long-term storage, a slightly basic pH (7.5-8.5) may be preferable, but this should be empirically determined for your specific conjugate.
-
Ionic Strength: High salt concentrations can promote the aggregation of some cyanine dyes.[6][4] Try reducing the salt concentration in your storage buffer or dialyzing against a buffer with lower ionic strength.
-
Buffer Species: Some buffer species can influence protein stability and aggregation. For example, phosphate (B84403) and citrate (B86180) buffers have been shown to increase the aggregation propensity of some antibodies compared to MES, MOPS, acetate, or imidazole (B134444) buffers.[11]
-
-
Add Stabilizing Excipients: Consider adding stabilizing agents to your storage buffer, such as glycerol (B35011) (5-20%), sucrose, or non-ionic surfactants like Polysorbate 20/80.[9] Amino acids like arginine and glycine (B1666218) can also help to reduce protein aggregation.[9]
-
Problem 2: My Sulfo-Cy5.5 conjugate precipitates out of solution upon storage.
This indicates severe aggregation.
-
Cause: This is an advanced stage of the issues described in Problem 1. It can also be exacerbated by freeze-thaw cycles.
-
Solution:
Data Presentation
Table 1: Factors Influencing Sulfo-Cy5.5 Conjugate Aggregation and Mitigation Strategies
| Factor | Influence on Aggregation | Mitigation Strategy |
| Degree of Labeling (DOL) | High DOL increases the proximity of dye molecules, promoting intermolecular interactions and aggregation.[8] | Optimize the dye-to-protein molar ratio during conjugation to achieve a lower DOL (typically 2-10 for antibodies).[10] |
| Conjugate Concentration | High concentrations increase the likelihood of molecular collisions and aggregation.[6] | Work with and store conjugates at lower concentrations. |
| Ionic Strength (Salt Conc.) | High salt concentrations can screen electrostatic repulsion between dye molecules, promoting aggregation.[6][4] | Use buffers with lower salt concentrations for storage and experiments. |
| pH | Suboptimal pH can affect protein stability and surface charge, influencing aggregation.[9] | Determine the optimal pH for your specific conjugate's stability, often between 6.5 and 8.5.[9] |
| Buffer Species | Certain buffer ions can interact with the protein or dye, promoting aggregation.[11] | Screen different buffer systems (e.g., MES, MOPS, Acetate) to find one that minimizes aggregation for your conjugate.[11] |
| Temperature & Freeze-Thaw | Freeze-thaw cycles can induce stress and lead to aggregation.[9] | Aliquot conjugates for single use and store at appropriate temperatures (-20°C or -80°C). Add cryoprotectants like glycerol for frozen storage.[9] |
| Presence of Free Dye | Unconjugated dye in the solution can self-aggregate. | Purify the conjugate thoroughly using methods like size-exclusion chromatography to remove all free dye.[10] |
| Additives/Excipients | Certain additives can stabilize the conjugate and prevent aggregation. | Include stabilizers like glycerol, sucrose, non-ionic surfactants (Polysorbate 20/80), or amino acids (arginine, glycine) in the storage buffer.[9] |
Experimental Protocols
Protocol 1: Purification of Sulfo-Cy5.5 Conjugates using Size-Exclusion Chromatography (SEC)
This protocol is a general guideline for removing unconjugated Sulfo-Cy5.5 from a protein conjugate solution using a desalting column (e.g., Sephadex G-25).[10]
Materials:
-
Sulfo-Cy5.5 conjugate reaction mixture
-
Sephadex G-25 desalting column
-
Purification buffer (e.g., PBS, pH 7.2-7.4)
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the Sephadex G-25 column with 3-5 column volumes of purification buffer. This removes the storage buffer and prepares the column for separation.
-
-
Sample Loading:
-
Carefully load the reaction mixture onto the center of the column bed. Allow the sample to enter the column bed completely.
-
-
Elution:
-
Add purification buffer to the top of the column to begin the elution process.
-
The larger, high molecular weight conjugate will travel faster through the column and elute first. The smaller, unconjugated dye molecules will be retained longer and elute later.
-
-
Fraction Collection:
-
Collect fractions as the colored bands elute from the column. The first colored band to elute should be the desired Sulfo-Cy5.5 conjugate. The second, slower-moving band will be the free dye.
-
Visually inspect the fractions to identify the separation.
-
-
Analysis:
-
Measure the absorbance of the collected fractions at both 280 nm (for the protein) and the absorption maximum of Sulfo-Cy5.5 (~675 nm) to confirm the presence of the conjugate and the removal of free dye.
-
Pool the fractions containing the purified conjugate.
-
-
Storage:
-
Store the purified conjugate at the appropriate temperature, preferably in single-use aliquots.
-
Visualizations
Caption: Troubleshooting workflow for Sulfo-Cy5.5 conjugate aggregation.
Caption: Factors contributing to Sulfo-Cy5.5 conjugate aggregation.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Sulfo-Cyanine5.5-Labeled Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unconjugated Sulfo-Cyanine5.5 carboxylic acid from protein and antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unconjugated this compound?
A1: The most prevalent methods for removing unconjugated this compound leverage the size difference between the labeled macromolecule (e.g., antibody, protein) and the small, free dye molecule. The primary techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, such as the conjugated protein, elute first, while the smaller, unconjugated dye molecules are temporarily trapped in the pores and elute later.[1][2][3]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[4][5] The larger conjugate is retained, while the smaller free dye passes through the membrane with the buffer. This is a rapid and efficient method for both concentration and purification.[4][5][6]
-
Dialysis: This technique involves placing the sample in a dialysis bag made of a semi-permeable membrane and immersing it in a large volume of buffer. Small molecules like the unconjugated dye diffuse out of the bag and into the buffer, while the larger conjugated protein remains inside.[7][8]
Q2: How do I choose the most suitable purification method for my experiment?
A2: The optimal purification method depends on several factors, including the sample volume, the desired final concentration, the required purity, and the available equipment. The following decision tree can guide your selection:
Q3: How can I determine if the unconjugated dye has been successfully removed?
A3: The success of the purification can be assessed using a few methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of Sulfo-Cyanine5.5 (around 675 nm).[9] The ratio of these absorbances can help determine the degree of labeling (DOL) and confirm the removal of free dye, which would otherwise contribute to the absorbance at 675 nm.
-
SDS-PAGE Analysis: Run the purified sample on an SDS-PAGE gel. The conjugated protein will appear as a fluorescent band. If there is significant unconjugated dye, it will run at the dye front.[10]
-
Thin-Layer Chromatography (TLC): TLC can be used to separate the labeled protein from the free dye. The conjugated protein will have a lower retention factor (Rf) and remain closer to the origin, while the free dye will migrate further up the plate.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of each purification method for removing unconjugated this compound.
| Feature | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Typical Dye Removal Efficiency | >99% | ~98% after 3-4 diafiltration cycles[10] | >99% (with sufficient buffer exchanges) |
| Typical Protein Recovery | 85-95% | >95% | >90% |
| Processing Time | 30-60 minutes | 15-45 minutes | 12-48 hours |
| Sample Dilution | Moderate | Minimal (can concentrate the sample) | Significant |
| Scalability | Good | Excellent | Poor |
| Required Equipment | Chromatography system, column | TFF system, membrane cassette | Dialysis tubing, large beaker, stir plate |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) using Sephadex G-25
This protocol is designed for the efficient removal of unconjugated Sulfo-Cyanine5.5 from protein conjugates using a gravity-flow desalting column packed with Sephadex G-25.
Materials:
-
PD-10 Desalting Column (or equivalent packed with Sephadex G-25)
-
Equilibration Buffer (e.g., PBS, pH 7.4)
-
Labeled conjugate sample (up to 2.5 mL)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the top cap of the PD-10 column and pour off the storage solution.
-
Place the column in a collection tube.
-
Equilibrate the column by adding 25 mL of Equilibration Buffer. Allow the buffer to completely enter the packed bed by gravity.
-
-
Sample Application:
-
Add your labeled conjugate sample to the top of the column.
-
Allow the sample to completely enter the packed bed.
-
-
Elution:
-
Place a new collection tube under the column.
-
Add 3.5 mL of Equilibration Buffer to the column.
-
Collect the eluate, which contains your purified labeled protein. The faster-eluting, larger conjugate will appear as a colored band that moves down the column.
-
-
Monitoring:
-
Monitor the elution of the purified conjugate by observing the colored band.
-
Measure the absorbance of the collected fractions at 280 nm and ~675 nm to determine protein concentration and dye incorporation.
-
References
- 1. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]
- 2. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. rocker.com.tw [rocker.com.tw]
- 6. repligen.com [repligen.com]
- 7. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 8. A DIALYSIS TECHNIQUE FOR PREPARING FLUORESCENT ANTIBODY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 10. Amicon™ Ultraフィルターを用いた抗体標識反応物の精製 [sigmaaldrich.com]
Technical Support Center: Sulfo-Cyanine5.5 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on Sulfo-Cyanine5.5 conjugation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several common issues during Sulfo-Cyanine5.5 conjugation. This guide provides potential causes and solutions, with a focus on the impact of temperature.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal Reaction Temperature: The reaction was performed at a temperature that was too low, slowing down the conjugation rate significantly. | While 4°C is often used to minimize hydrolysis, for some proteins, a room temperature (20-25°C) reaction for 1-4 hours may yield better results. Consider optimizing the temperature by running small-scale parallel reactions at 4°C and room temperature.[1][2] |
| Hydrolysis of Sulfo-Cyanine5.5 NHS Ester: The reaction temperature was too high, leading to rapid hydrolysis of the NHS ester before it could react with the protein. The half-life of NHS esters decreases significantly as temperature and pH increase.[1] | Perform the conjugation at room temperature or 4°C. Avoid temperatures above 37°C unless specifically required and validated for your molecule. Ensure the dye is protected from moisture before and during the reaction.[3] | |
| Incorrect pH: The reaction pH was outside the optimal range of 7.2-8.5. At lower pH, primary amines are protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases dramatically.[1][2] | Ensure your reaction buffer is within the pH 7.2-8.5 range. Use non-amine-containing buffers such as phosphate, bicarbonate, or borate.[1] | |
| Inconsistent Conjugation Results | Temperature Fluctuations: Inconsistent reaction temperatures between experiments can lead to variability in conjugation efficiency. | Use a temperature-controlled environment (e.g., a water bath or a temperature-controlled shaker) to ensure a consistent reaction temperature for all experiments. |
| Variable Incubation Times: Different incubation times in conjunction with temperature can affect the outcome. | Standardize the incubation time for your protocol. A common starting point is 1-2 hours at room temperature or 4 hours to overnight at 4°C.[2][4] | |
| Protein Aggregation or Denaturation | High Reaction Temperature: Some proteins are sensitive to higher temperatures and may denature or aggregate during the conjugation process. | If you suspect your protein is temperature-sensitive, perform the conjugation at 4°C. You may need to increase the reaction time to compensate for the slower reaction rate. |
| Presence of Organic Solvent: The use of organic solvents like DMSO or DMF to dissolve the Sulfo-Cyanine5.5 NHS ester can contribute to protein instability, especially at elevated temperatures. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. Add the dissolved dye dropwise to the protein solution while gently stirring to avoid localized high concentrations. | |
| Reduced Biological Activity of the Conjugate | Labeling of Critical Residues: Higher temperatures can sometimes lead to less specific labeling, potentially modifying amino acid residues crucial for the protein's function. | Perform the conjugation at a lower temperature (4°C) to favor the most reactive primary amines and potentially reduce non-specific labeling. Consider reducing the molar excess of the dye. |
| Protein Denaturation: As mentioned above, elevated temperatures can denature the protein, leading to a loss of biological activity. | Use a lower reaction temperature (4°C) and ensure all other reaction conditions (pH, buffer) are optimal for your protein's stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Sulfo-Cyanine5.5 conjugation?
A1: There is no single optimal temperature for all conjugations, as it depends on the specific protein and the desired degree of labeling. However, a common starting point is room temperature (20-25°C) for 1-4 hours or 4°C for 4 hours to overnight.[1][2] A lower temperature (4°C) is generally recommended to minimize the competing hydrolysis of the Sulfo-Cyanine5.5 NHS ester, thus maximizing its availability to react with the protein.[1] For proteins that are sensitive to denaturation, 4°C is the preferred temperature.
Q2: How does temperature affect the rate of the conjugation reaction?
A2: Like most chemical reactions, the rate of conjugation increases with temperature. However, the rate of the competing hydrolysis reaction of the NHS ester also increases significantly with temperature.[1] Therefore, a balance must be struck to achieve efficient conjugation without excessive loss of the dye to hydrolysis.
Q3: Can I perform the conjugation at 37°C to speed up the reaction?
A3: While a higher temperature like 37°C will increase the reaction rate, it will also dramatically increase the rate of NHS ester hydrolysis, which can lead to lower overall conjugation efficiency.[1] Additionally, many proteins are not stable at 37°C for extended periods, which could lead to denaturation and loss of function. It is generally not recommended unless you have a very stable protein and are using a short incubation time that has been specifically optimized.
Q4: What is the effect of temperature on the stability of the Sulfo-Cyanine5.5 NHS ester?
A4: The Sulfo-Cyanine5.5 NHS ester is susceptible to hydrolysis, and the rate of hydrolysis is highly dependent on temperature and pH. The half-life of an NHS ester can decrease from hours at 4°C and neutral pH to mere minutes at higher pH and room temperature.[1] It is crucial to protect the dye from moisture and to use it promptly after dissolving.
Q5: My protein is very sensitive. What is the best temperature to use?
A5: For sensitive proteins, it is best to perform the conjugation at 4°C. This will help to preserve the protein's structure and function. You may need to increase the reaction time to achieve the desired degree of labeling due to the slower reaction kinetics at this temperature.
Experimental Protocols
General Protocol for Sulfo-Cyanine5.5 Conjugation to a Protein
This protocol provides a general guideline. The optimal conditions, including temperature, may need to be determined empirically for your specific application.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., 1X PBS, pH 7.4)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Prepare the Dye Solution: Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dissolved Sulfo-Cyanine5.5 NHS ester to the protein solution. A common starting molar excess of dye to protein is 10:1 to 20:1.
-
Incubate the reaction at the desired temperature. Common conditions are:
-
Room temperature (20-25°C) for 1-2 hours.
-
4°C for 4 hours to overnight.
-
-
Protect the reaction from light.
-
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Sulfo-Cyanine5.5 (approximately 675 nm).
Visualizations
Caption: Experimental workflow for Sulfo-Cyanine5.5 conjugation.
Caption: Effect of temperature on key factors in conjugation.
References
How to calculate the degree of labeling for Sulfo-Cyanine5.5.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for accurately calculating the Degree of Labeling (DOL) for Sulfo-Cyanine5.5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), also known as the Dye-to-Protein ratio, is a critical quality control parameter that defines the average number of dye molecules covalently attached to a single target biomolecule, such as a protein or antibody.[1][2][3]
Q2: Why is it crucial to calculate the DOL?
Calculating the DOL is essential for ensuring the quality, consistency, and reproducibility of experiments.[4]
-
Under-labeling (Low DOL): Results in a weak fluorescent signal and reduced assay sensitivity.[1][4]
-
Over-labeling (High DOL): Can lead to fluorescence quenching, where dye molecules in close proximity absorb energy from each other, paradoxically reducing the signal.[5] It can also alter the biological activity or binding affinity of the labeled molecule.[1][4] For most antibodies, the optimal DOL is between 2 and 10.[1]
Q3: What is the principle behind calculating the DOL for Sulfo-Cyanine5.5?
The DOL is determined using spectrophotometry by applying the Beer-Lambert law (A = εcl).[4] The process involves measuring the absorbance of the purified dye-protein conjugate at two specific wavelengths:
-
~675 nm: The maximum absorbance (A_max) of the Sulfo-Cyanine5.5 dye.[6]
-
280 nm: The wavelength where proteins absorb light, primarily due to tryptophan and tyrosine amino acid residues.[3][4]
A correction factor is required because the Sulfo-Cyanine5.5 dye also absorbs a small amount of light at 280 nm.[4] Failing to account for this would lead to an overestimation of the protein concentration and an inaccurate DOL.[4]
Q4: What is the formula for calculating the DOL?
The Degree of Labeling can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)[3][5]
Where:
-
A_max = Absorbance of the conjugate at the λ_max of Sulfo-Cyanine5.5 (~675 nm).
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of Sulfo-Cyanine5.5 at its λ_max (in M⁻¹cm⁻¹).
-
CF_280 = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max).
Q5: What key parameters are needed for the calculation?
To accurately calculate the DOL, you need the molar extinction coefficients for your specific protein and the Sulfo-Cyanine5.5 dye, as well as the dye's correction factor.
Data Presentation
The spectral properties of Sulfo-Cyanine5.5 can vary slightly between manufacturers. Always refer to the certificate of analysis for your specific dye lot. The table below summarizes typical values.
| Parameter | Value | Source |
| Absorption Maximum (λ_max) | ~675 nm | [6][7] |
| 673 nm | [8][9] | |
| 678 nm | [] | |
| Molar Extinction Coefficient (ε_dye) | 211,000 M⁻¹cm⁻¹ | [7][9] |
| 235,000 M⁻¹cm⁻¹ | [8] | |
| 250,000 M⁻¹cm⁻¹ | [] | |
| Correction Factor (CF_280) | 0.09 | [7][8][9] |
| 0.11 | [8] | |
| Protein Molar Extinction Coefficient (ε_protein) | ~210,000 M⁻¹cm⁻¹ (for IgG) | [5] |
| Varies by protein |
Experimental Protocol: Determining the DOL
This protocol outlines the key steps from labeling to calculation.
Methodology:
-
Prepare Protein Solution:
-
Dissolve or dialyze your biomolecule (e.g., antibody) into an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate buffer. The optimal pH for the labeling reaction is 8.3-8.5.[2][11]
-
Ensure the protein concentration is between 2-10 mg/mL for efficient labeling.[1][2]
-
Crucially, avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or ammonium (B1175870) salts, as they will compete with the target protein for reaction with the NHS ester dye. [2]
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[11][12] NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[13]
-
-
Perform Labeling Reaction:
-
Add a calculated molar excess of the dye stock solution to the protein solution. A starting point is often a 5:1 to 20:1 molar ratio of dye to protein.[1][12] This ratio should be optimized for your specific application.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
-
-
Purify the Conjugate:
-
This is a critical step. To get an accurate DOL, all non-conjugated (free) dye must be removed from the labeled protein.[5]
-
Use a desalting resin or gel filtration column (e.g., Sephadex G-25) or a spin column to separate the larger protein-dye conjugate from the smaller, unreacted dye molecules.[1][12]
-
-
Measure Absorbance:
-
Using a spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the dye's absorption maximum (~675 nm, A_max).
-
If the absorbance values are too high (e.g., > 2.0), dilute the sample with the purification buffer and re-measure, making sure to account for the dilution factor in your final calculation.[5]
-
-
Calculate the Degree of Labeling:
-
Use the formula provided in the FAQ section with your measured absorbance values and the appropriate constants for your protein and dye.
-
Troubleshooting Guide
Q: My calculated DOL is very low. What are the possible causes?
A low DOL indicates an inefficient labeling reaction. Several factors could be responsible.
-
Incorrect Reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH of 8.3-8.5.[2][11] If the pH is too low, the reaction rate will be significantly reduced.
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with the protein for the dye, drastically reducing labeling efficiency.[2]
-
Inactive Dye: Sulfo-Cyanine5.5 NHS ester is sensitive to moisture.[13] If the dye was stored improperly or dissolved in aqueous buffer before being added to the protein, it may have hydrolyzed and become non-reactive. Always use high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before labeling.[11]
-
Low Protein Concentration: The labeling reaction is more efficient at higher protein concentrations (ideally 2-10 mg/mL).[1][2]
-
Insufficient Dye-to-Protein Ratio: The initial molar ratio of dye to protein may have been too low. Try increasing the molar excess of the dye in subsequent reactions.
Q: My calculated DOL is too high. What are the implications?
A high DOL can be as problematic as a low one. Over-labeling can lead to significant fluorescence quenching and may interfere with the protein's function, such as an antibody's ability to bind its antigen.[1][4] If your DOL is too high, reduce the dye-to-protein molar ratio in your next labeling reaction.
Q: My absorbance readings are inconsistent or seem incorrect. What should I check?
-
Incomplete Removal of Free Dye: This is the most common cause of erroneously high DOL calculations. Residual free dye will absorb strongly at ~675 nm but not at 280 nm, skewing the ratio. Ensure your purification method is effective.
-
Dye Aggregation: Cyanine dyes can sometimes form aggregates, which can alter their spectral properties.[13][14][15] Sulfo-Cyanine5.5 is highly water-soluble, which minimizes this issue, but it can still occur at very high concentrations.[8][][16] Ensure your conjugate is fully solubilized.
-
Spectrophotometer Issues: Ensure the spectrophotometer is properly blanked with the buffer used for the final conjugate solution. Check that you are using a clean quartz cuvette.
Q: Why is it so important to remove the free, unconjugated dye?
Removing the free dye is absolutely essential for two reasons:
-
Accurate DOL Calculation: As mentioned, any remaining free dye will absorb light at its λ_max, leading to a false-high absorbance reading and an artificially inflated DOL value.[5]
-
Low Application Background: In experimental applications like immunofluorescence or flow cytometry, any free dye will bind non-specifically, leading to high background signal and making it difficult to distinguish the true signal from noise.[2]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lumiprobe.com [lumiprobe.com]
Quenching of Sulfo-Cyanine5.5 fluorescence and how to avoid it.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of Sulfo-Cyanine5.5 fluorescence quenching in their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common problems encountered during the use of Sulfo-Cyanine5.5.
1. Why is my Sulfo-Cyanine5.5 signal weak or absent?
A weak or absent fluorescence signal from Sulfo-Cyanine5.5 conjugates can be attributed to several factors, ranging from improper labeling to quenching during imaging. The primary causes include:
-
Photobleaching: Sulfo-Cyanine5.5, like many fluorophores, is susceptible to photodegradation upon prolonged exposure to excitation light. This is particularly noticeable in high-intensity applications like TIRF microscopy.
-
Aggregation-Caused Quenching (Self-Quenching): High concentrations of the dye or a high degree of labeling on a biomolecule can lead to the formation of non-fluorescent H-aggregates. This is a significant cause of signal loss, with quenching of up to 90% being possible.[1]
-
Presence of Quenching Agents: Certain chemicals commonly used in laboratory buffers and protocols can quench Sulfo-Cyanine5.5 fluorescence.
-
Suboptimal Labeling Conditions: Incorrect pH or the presence of primary amines in the buffer can lead to inefficient conjugation, resulting in a low concentration of the labeled species.
2. What are the common quenching mechanisms for Sulfo-Cyanine5.5?
The primary mechanisms responsible for the quenching of Sulfo-Cyanine5.5 fluorescence are:
-
Static Quenching: This occurs when Sulfo-Cyanine5.5 forms a non-fluorescent complex with a quencher molecule in the ground state. A common example is the formation of H-aggregates between dye molecules at high concentrations.
-
Collisional (Dynamic) Quenching: This happens when an excited Sulfo-Cyanine5.5 molecule collides with a quencher molecule in solution, leading to non-radiative de-excitation.
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer from an excited Sulfo-Cyanine5.5 molecule (the donor) to a suitable acceptor molecule (the quencher) in close proximity (typically 1-10 nm).
3. Which common laboratory reagents can quench Sulfo-Cyanine5.5 fluorescence?
Several substances can act as quenchers for cyanine (B1664457) dyes like Sulfo-Cyanine5.5. It is crucial to be aware of their potential impact on your experiments.
-
Tris(2-carboxyethyl)phosphine (TCEP): This reducing agent, often used to prevent disulfide bond formation, can reversibly quench the fluorescence of cyanine dyes, including Cy5.[2][3] The quenching occurs through the formation of a covalent adduct with the polymethine bridge of the dye.[2]
-
Other Cyanine Dyes: In multicolor imaging experiments, other cyanine dyes with appropriate spectral overlap can act as FRET acceptors, leading to quenching of the Sulfo-Cyanine5.5 signal.
-
Iodide and Acrylamide (B121943): While not specifically detailed for Sulfo-Cyanine5.5 in the provided results, iodide and acrylamide are known general fluorescence quenchers that can affect various fluorophores.[4][5]
4. How does the degree of labeling (DOL) affect Sulfo-Cyanine5.5 fluorescence?
The degree of labeling, or the molar ratio of dye to protein, is a critical factor influencing the fluorescence of the conjugate.
-
Under-labeling: A low DOL will result in a weak signal due to an insufficient number of fluorophores per biomolecule.
-
Over-labeling: A high DOL can lead to significant self-quenching due to the close proximity of the dye molecules, causing them to form non-fluorescent aggregates.[6] The optimal DOL for most antibodies is typically between 2 and 10.[7]
5. How can I prevent photobleaching of my Sulfo-Cyanine5.5 conjugate?
Photobleaching can be minimized through several strategies:
-
Use Antifade Reagents: Incorporating antifade reagents into the mounting medium or imaging buffer can significantly enhance the photostability of Sulfo-Cyanine5.5. Common antifade agents include:
-
Minimize Exposure to Excitation Light: Use the lowest possible laser power and exposure time necessary to obtain a good signal-to-noise ratio.
-
Work in an Oxygen-Depleted Environment: The presence of molecular oxygen can contribute to photobleaching.[11] While not always practical, using an oxygen scavenging system can improve photostability.
6. What is the optimal buffer composition for working with Sulfo-Cyanine5.5?
The choice of buffer is crucial, especially during labeling reactions.
-
Avoid Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with NHS-ester activated Sulfo-Cyanine5.5, leading to reduced labeling efficiency.[1][12][13]
-
Optimal pH for Labeling: The labeling reaction with NHS esters is most efficient at a pH of 8.0-9.0.[7][12] Sodium bicarbonate or phosphate (B84403) buffers are suitable choices.[7][12]
-
pH Independence of Fluorescence: The fluorescence intensity of Sulfo-Cyanine5 and its sulfonated version is largely independent of pH in the range of 3 to 10.
7. How can I prevent aggregation-caused quenching of Sulfo-Cyanine5.5?
Preventing the formation of dye aggregates is key to maintaining a strong fluorescent signal.
-
Optimize the Degree of Labeling (DOL): As mentioned, avoid over-labeling your biomolecules. Titrate the dye-to-protein ratio in your labeling reaction to find the optimal DOL that provides a bright signal without significant quenching.[6][7]
Quantitative Data on Quenching
Table 1: Effect of TCEP on Cy5 Fluorescence
| TCEP Concentration (mM) | Unquenched Cy5 Concentration (Normalized) |
| 0 | 1.00 |
| 0.5 | ~0.70 |
| 1.0 | ~0.50 |
| 2.0 | ~0.35 |
| 4.0 | ~0.20 |
Note: This data is for Cy5 and is expected to be similar for Sulfo-Cyanine5.5. The quenching is reversible. Data adapted from a study on the reversible quenching of Cy5 by TCEP.[2]
Table 2: Impact of Degree of Labeling (DOL) on Fluorescence
| Degree of Labeling (DOL) | Qualitative Fluorescence Intensity | Risk of Self-Quenching |
| < 2 | Low | Low |
| 2 - 6 | Optimal | Moderate |
| > 6 | Decreasing | High |
Note: The optimal DOL can vary depending on the specific protein and the application. It is recommended to perform a titration to determine the optimal ratio for each experiment.[6][7]
Experimental Protocols
Protocol 1: Optimizing the Degree of Labeling (DOL) for Protein Conjugation
This protocol provides a general guideline for determining the optimal dye-to-protein ratio to avoid self-quenching.
-
Prepare Protein Solution: Dissolve your protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Set up Labeling Reactions: Prepare a series of labeling reactions with varying molar ratios of dye to protein (e.g., 2:1, 5:1, 10:1, 15:1, 20:1).
-
Incubation: Add the appropriate volume of the dye stock solution to each protein solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove the unreacted dye from each reaction mixture using a desalting column (e.g., Sephadex G-25).
-
Measure Absorbance: For each purified conjugate, measure the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).
-
Calculate DOL: Use the following formula to calculate the DOL for each ratio: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]
-
A_dye = Absorbance of the dye at its maximum absorption wavelength.
-
A_280 = Absorbance at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of Sulfo-Cyanine5.5 at its maximum absorption wavelength.
-
CF_280 = Correction factor for the dye's absorbance at 280 nm.
-
-
Measure Fluorescence: Measure the fluorescence intensity of each conjugate at the emission maximum (~694 nm).
-
Determine Optimal DOL: Plot the fluorescence intensity as a function of the DOL. The optimal DOL will correspond to the highest fluorescence intensity before the onset of quenching.
Protocol 2: Using Antifade Reagents for Microscopy
This protocol describes the general use of antifade reagents to minimize photobleaching during fluorescence microscopy.
-
Prepare Antifade Solution: Prepare a stock solution of the desired antifade reagent (e.g., 100 mM Trolox in ethanol, 1 M COT in DMSO).
-
Prepare Imaging Buffer: Just before imaging, dilute the antifade stock solution into your imaging buffer to the desired final concentration (e.g., 1-2 mM for Trolox or COT). Ensure the final concentration of the solvent (e.g., ethanol, DMSO) is not detrimental to your sample.
-
Sample Preparation: Prepare your Sulfo-Cyanine5.5 labeled sample on a microscope slide or imaging dish.
-
Mounting/Imaging:
-
For fixed cells: Use a mounting medium that contains an antifade reagent.
-
For live cells: Replace the cell culture medium with the prepared imaging buffer containing the antifade reagent. Incubate for a short period (e.g., 10-15 minutes) before imaging.
-
-
Image Acquisition: Proceed with image acquisition, keeping the exposure time and excitation intensity to a minimum to further reduce photobleaching.
Visualizations
Caption: Troubleshooting workflow for weak Sulfo-Cyanine5.5 fluorescence signal.
Caption: Logical relationship of aggregation-caused quenching.
Caption: Experimental workflow for optimizing the degree of labeling (DOL).
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of tryptophan residues of cytochrome P450scc with a highly specific fluorescence quencher, a substrate analogue, compared to acrylamide and iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-resolved and steady-state fluorescence quenching of N-acetyl-l-tryptophanamide by acrylamide and iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Sulfo-Cyanine5.5 Fluorescence Lifetime Technical Support Center
Welcome to the technical support center for Sulfo-Cyanine5.5 fluorescence lifetime applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Sulfo-Cyanine5.5 in time-resolved fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence lifetime of free Sulfo-Cyanine5.5?
The fluorescence lifetime of Sulfo-Cyanine5.5 is highly dependent on its local environment. In aqueous buffers such as phosphate-buffered saline (PBS), the reported fluorescence lifetime is approximately 1.0 nanosecond (ns)[1]. However, this value can change significantly with alterations in solvent, temperature, and viscosity.
Q2: How does conjugation to a protein, like Bovine Serum Albumin (BSA), affect the fluorescence lifetime of Sulfo-Cyanine5.5?
Conjugating Sulfo-Cyanine5.5 to a protein such as BSA typically leads to an increase in its fluorescence lifetime.[2][3][4] This is primarily due to the restriction of non-radiative decay pathways, such as trans-cis isomerization of the polymethine chain, when the dye is in a more rigid environment. The extent of this increase will depend on the specific conjugation site and the conformation of the protein.
Q3: My measured fluorescence lifetime for Sulfo-Cyanine5.5 is shorter than expected. What are the potential causes?
A shorter-than-expected fluorescence lifetime can be attributed to several factors:
-
Quenching: The presence of quenching agents in your sample can significantly shorten the fluorescence lifetime. This can include certain ions, molecular oxygen, or other molecules that can accept energy from the excited fluorophore.
-
Aggregation: At high concentrations, cyanine (B1664457) dyes, including Sulfo-Cyanine5.5, can form non-fluorescent or weakly fluorescent aggregates. This self-quenching process leads to a decrease in the measured fluorescence lifetime.
-
Solvent Effects: The polarity and viscosity of the solvent can influence the fluorescence lifetime. In some cases, highly polar solvents can lead to a shorter lifetime.
-
Incorrect Instrument Response Function (IRF): An inaccurate IRF measurement during data acquisition can lead to errors in the calculated lifetime.
Q4: Can I use Sulfo-Cyanine5.5 for Fluorescence Lifetime Imaging Microscopy (FLIM)?
Yes, Sulfo-Cyanine5.5 is suitable for FLIM applications. Its sensitivity to the local microenvironment makes it a useful probe for investigating changes in cellular compartments, protein-protein interactions (via Förster Resonance Energy Transfer, FRET), and other dynamic biological processes.
Troubleshooting Guide
This guide addresses common issues encountered during Sulfo-Cyanine5.5 fluorescence lifetime experiments.
Issue 1: Low Photon Count Rate
Possible Causes:
-
Low concentration of the labeled species.
-
Low laser power.
-
Mismatched excitation or emission wavelengths.
-
Photobleaching of the sample.
Solutions:
-
Increase the concentration of your Sulfo-Cyanine5.5 labeled sample.
-
Carefully increase the excitation laser power, being mindful of potential phototoxicity or photobleaching.
-
Ensure your excitation source is well-matched to the absorption maximum of Sulfo-Cyanine5.5 (approximately 675 nm) and that your emission collection window is centered around its emission maximum (approximately 694 nm).[5]
-
Use an anti-fade reagent if photobleaching is suspected, especially for microscopy applications.
Issue 2: Distorted or Multi-Exponential Decay Curves
Possible Causes:
-
Pulse Pile-up: This occurs when more than one photon is detected per excitation pulse, leading to a distortion of the decay curve towards shorter lifetimes.[5]
-
Scattered Excitation Light: Contamination of the fluorescence signal with scattered excitation light can introduce a fast decay component.
-
Sample Heterogeneity: The sample may contain the fluorophore in multiple environments (e.g., free dye and conjugated dye), each with a distinct fluorescence lifetime.
-
Aggregation: Dye aggregation can introduce different lifetime components.
Solutions:
-
To avoid pulse pile-up: Reduce the photon detection rate to be less than 5% of the laser repetition rate by attenuating the excitation light or reducing the sample concentration.[6]
-
To minimize scattered light: Use appropriate emission filters to block scattered excitation light.
-
For heterogeneous samples: Use multi-exponential decay models to fit the data and identify the different lifetime components. Ensure complete removal of unconjugated dye after labeling reactions.
-
To reduce aggregation: Work with dilute solutions and ensure the dye is fully solubilized. The sulfonate groups on Sulfo-Cyanine5.5 aid in its water solubility and reduce aggregation.[]
Issue 3: Inconsistent Lifetime Measurements
Possible Causes:
-
Temperature Fluctuations: Fluorescence lifetime can be temperature-dependent.[8]
-
Changes in Solvent Composition: Evaporation or the addition of other reagents can alter the solvent environment and thus the fluorescence lifetime.
-
Instrument Instability: Drifts in laser power or detector sensitivity can affect measurements.
Solutions:
-
Maintain a constant and recorded temperature during all measurements.
-
Ensure samples are properly sealed to prevent evaporation. Be consistent with buffer and solvent preparations.
-
Regularly calibrate and check the stability of your TCSPC system using a known standard.
Quantitative Data
The fluorescence lifetime of Sulfo-Cyanine5.5 is sensitive to its environment. The following table summarizes expected lifetime values in different conditions.
| Condition | Expected Fluorescence Lifetime (ns) | Key Considerations |
| Free Dye in PBS (pH 7.4) | ~ 1.0[1] | This is a baseline value for the unconjugated dye in an aqueous buffer. |
| Free Dye in Ethanol | Expected to be slightly longer than in PBS | Less polar solvents can reduce non-radiative decay, leading to a longer lifetime. |
| Conjugated to BSA in PBS | > 1.0 (typically 1.5 - 2.5) | The rigid environment of the protein restricts dye movement, increasing the lifetime. The exact value depends on the degree of labeling and conjugation site.[2] |
| High Viscosity (e.g., in Glycerol) | Expected to increase significantly | Increased viscosity hinders molecular motion and isomerization, leading to a longer fluorescence lifetime.[9][10] |
| Presence of Quenchers | < 1.0 | The lifetime will decrease in the presence of efficient quenchers. |
Experimental Protocols
Protocol 1: Measurement of Sulfo-Cyanine5.5 Fluorescence Lifetime using TCSPC
This protocol outlines the general steps for measuring the fluorescence lifetime of a Sulfo-Cyanine5.5 solution using a Time-Correlated Single Photon Counting (TCSPC) system.
1. Sample Preparation: a. Prepare a dilute solution of Sulfo-Cyanine5.5 in the desired solvent (e.g., PBS, pH 7.4). The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects. b. Prepare a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water) for measuring the Instrument Response Function (IRF).
2. Instrument Setup: a. Power on the TCSPC system, including the pulsed laser source (e.g., a picosecond diode laser with an excitation wavelength around 670 nm), detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics. b. Allow the system to warm up for at least 30 minutes to ensure stability. c. Set the laser repetition rate to an appropriate frequency (e.g., 20-40 MHz) ensuring that the time between pulses is sufficient for the fluorescence to decay completely (typically 5-10 times the expected lifetime).
3. IRF Measurement: a. Place the scattering solution in the sample holder. b. Set the emission monochromator to the excitation wavelength. c. Adjust the collection optics and laser power to obtain a count rate that is less than 5% of the laser repetition rate. d. Acquire the IRF data until a sufficient number of counts are collected in the peak channel (e.g., >10,000). e. Save the IRF data.
4. Sample Measurement: a. Replace the scattering solution with the Sulfo-Cyanine5.5 sample. b. Set the emission monochromator to the peak emission wavelength of Sulfo-Cyanine5.5 (~694 nm). c. Adjust the collection optics and laser power to maintain a count rate below 5% of the laser repetition rate to prevent pulse pile-up.[5] d. Acquire the fluorescence decay data until a sufficient number of counts are collected in the peak channel. e. Save the decay data.
5. Data Analysis: a. Load the sample decay data and the corresponding IRF data into the analysis software. b. Perform a deconvolution of the sample decay with the IRF. c. Fit the decay data to an appropriate model (e.g., a single or multi-exponential decay function). d. Evaluate the quality of the fit by examining the residuals and the chi-squared value. The fluorescence lifetime(s) will be determined from the fit.
Visualizations
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. setabiomedicals.com [setabiomedicals.com]
- 3. Changes of fluorescence lifetime and rotational correlation time of bovine serum albumin labeled with 1-dimethylaminonaphthalene-5-sulfonyl chloride in guanidine and thermal denaturations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence lifetime and rotational correlation time of bovine serum albumin-sodium dodecyl sulfate complex labeled with 1-dimethylaminonaphthalene-5-sulfonyl chloride: Effect of disulfide bridges in the protein on these fluorescence parameters | Scilit [scilit.com]
- 5. edinst.com [edinst.com]
- 6. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 8. Time-resolved and temperature tuneable measurements of fluorescent intensity using a smartphone fluorimeter - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Harnessing Cyanine‐like Properties to Develop Bright Fluorogenic Probes Based on Viscosity‐Sensitive Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
Sulfo-Cyanine5.5 Stability in Organic Solvents: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Sulfo-Cyanine5.5 when used with common organic solvents. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to help you optimize your research and development workflows.
Introduction
Sulfo-Cyanine5.5 is a widely used fluorescent dye in biological imaging and labeling due to its bright far-red fluorescence and good water solubility.[1][2] However, its stability can be influenced by the chemical environment, particularly when organic solvents are used for dissolution and in labeling reactions.[][4] Understanding the impact of these solvents is critical for obtaining reliable and reproducible experimental results. This guide focuses on the stability of Sulfo-Cyanine5.5 in four commonly used organic solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol (B145695) (EtOH), and Methanol (B129727) (MeOH).
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no fluorescence signal | Solvent-induced quenching: Some organic solvents can quench fluorescence. | Prepare fresh dye solutions. If possible, minimize the concentration of organic solvent in the final reaction mixture. |
| Degradation of dye: Improper storage or handling of dye stock solutions can lead to degradation. | Aliquot stock solutions and store them protected from light at -20°C or -80°C.[5][6][7] Avoid repeated freeze-thaw cycles.[8] Use anhydrous solvents, especially for NHS esters, to prevent hydrolysis.[8] | |
| Photobleaching: Excessive exposure to excitation light will irreversibly destroy the fluorophore. | Minimize light exposure during sample preparation and imaging. Use antifade reagents in mounting media. | |
| Inconsistent fluorescence intensity between samples | Variable solvent evaporation: Different rates of evaporation can concentrate the dye and solvent, altering the chemical environment. | Keep samples covered and handle them consistently. Prepare fresh dilutions for each experiment. |
| Presence of contaminants: Impurities in solvents can affect dye stability and fluorescence. | Use high-purity, spectroscopy-grade solvents. | |
| Shift in absorption or emission spectra | Solvatochromism: The polarity of the solvent can influence the spectral properties of the dye. | Maintain a consistent solvent environment for all samples and controls to ensure comparable spectral measurements. |
Quantitative Data on Sulfo-Cyanine5.5 Stability
While comprehensive, direct comparative studies on the stability of Sulfo-Cyanine5.5 across all four solvents are limited in publicly available literature, we can infer stability from existing data on cyanine (B1664457) dyes and provide illustrative examples. The following table presents example data on the photostability of a similar Cy5.5 derivative in ethanol, demonstrating how such data can be interpreted.
Table 1: Illustrative Photostability of a Cy5.5 Derivative in Ethanol
| Time (minutes) | Normalized Absorbance at ~675 nm |
| 0 | 1.00 |
| 5 | 0.95 |
| 10 | 0.91 |
| 15 | 0.87 |
| 20 | 0.83 |
This table is based on data adapted from a study on the photostability of Cy5.5-H in ethanol under laser irradiation and is intended for illustrative purposes only.[] Actual stability will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Assessing Photostability of Sulfo-Cyanine5.5 in Organic Solvents
This protocol provides a standardized method for comparing the photostability of Sulfo-Cyanine5.5 in different organic solvents.
Materials:
-
Sulfo-Cyanine5.5
-
Anhydrous DMSO
-
Anhydrous DMF
-
Absolute Ethanol
-
Anhydrous Methanol
-
Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)
-
Stir plate and stir bars
Procedure:
-
Prepare Stock Solution: Dissolve Sulfo-Cyanine5.5 in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Protect from light and store at -20°C.
-
Prepare Working Solutions: Dilute the stock solution in each of the four organic solvents (DMSO, DMF, Ethanol, Methanol) to a final concentration with an absorbance of approximately 0.1 at the dye's absorption maximum (~675 nm).
-
Initial Measurements:
-
Measure the absorbance spectrum (400-800 nm) of each working solution using a spectrophotometer.
-
Measure the fluorescence emission spectrum (680-850 nm) of each working solution using a fluorometer, with excitation at ~675 nm.
-
-
Photobleaching:
-
Place the cuvette with the sample solution in the light path of the controlled light source.
-
Continuously illuminate the sample while stirring gently.
-
-
Time-course Measurements: At regular intervals (e.g., every 5 minutes for 30 minutes), remove the cuvette from the light source and re-measure the absorbance and fluorescence spectra as in step 3.
-
Data Analysis:
-
Normalize the absorbance at the maximum absorption peak and the fluorescence intensity at the emission maximum to the initial measurement (time = 0).
-
Plot the normalized absorbance and fluorescence intensity as a function of illumination time for each solvent.
-
Experimental workflow for assessing dye photostability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store Sulfo-Cyanine5.5?
A1: Anhydrous DMSO is a good choice for preparing concentrated stock solutions of Sulfo-Cyanine5.5.[5] It is a versatile solvent that can dissolve a wide range of cyanine dyes.[] For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture.[5][6][8]
Q2: Can I use ethanol or methanol to dissolve Sulfo-Cyanine5.5?
A2: Yes, Sulfo-Cyanine5.5 is also soluble in alcohols like ethanol and methanol.[] However, the stability of the dye, particularly the reactive forms like NHS esters, may be lower in protic solvents like alcohols compared to aprotic solvents like DMSO and DMF, due to potential reactions with the solvent.
Q3: How does solvent polarity affect the fluorescence of Sulfo-Cyanine5.5?
A3: The polarity of the solvent can influence the absorption and emission spectra of cyanine dyes, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to a shift in the emission spectrum to longer wavelengths (a red shift). It is important to use the same solvent system for all experimental and control samples to ensure consistency in spectral measurements.
Q4: My fluorescence signal is decreasing over time, even in the dark. What could be the cause?
A4: If you are observing a decrease in fluorescence in the absence of light, it is likely due to chemical degradation of the dye. This can be caused by several factors:
-
Hydrolysis: If you are using a reactive form of the dye, such as an NHS ester, any moisture in the solvent can cause hydrolysis of the reactive group, rendering it unable to label your target. Always use anhydrous solvents for reactive dyes.[8]
-
Reaction with Solvent: Some solvents may not be inert and could slowly react with the dye over time.
-
Incorrect pH: While Sulfo-Cyanine5.5 is relatively stable over a range of pH, extreme pH values can lead to degradation.
-
Presence of Reactive Species: Contaminants in the solvent or other components in your sample could be reacting with and degrading the dye.
Q5: How can I minimize photobleaching during my experiments?
A5: Photobleaching is the irreversible destruction of a fluorophore by light. To minimize it:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring data.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium for microscopy.
-
Work in the Dark: Protect the dye and labeled samples from ambient light as much as possible during preparation and storage.
Troubleshooting fluorescence signal loss.
This technical support guide provides a starting point for understanding and mitigating the effects of organic solvents on Sulfo-Cyanine5.5 stability. For critical applications, it is always recommended to perform your own stability tests under your specific experimental conditions.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 4. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
Minimizing background fluorescence in Sulfo-Cyanine5.5 experiments.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments utilizing Sulfo-Cyanine5.5 and other similar cyanine (B1664457) dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in Sulfo-Cyanine5.5 experiments?
High background fluorescence in experiments using Sulfo-Cyanine5.5 can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself is a common cause. Molecules such as collagen, elastin, NADH, and lipofuscin can emit light, particularly in the green and red spectrums, which can interfere with the signal from far-red dyes like Sulfo-Cyanine5.5.[1] Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can also induce autofluorescence.[2]
-
Non-Specific Binding: The Sulfo-Cyanine5.5 dye or the antibody it's conjugated to can bind to unintended targets within the sample. This can be due to hydrophobic interactions, ionic interactions, or binding to Fc receptors on cells like macrophages and monocytes.
-
Suboptimal Protocol: Issues within the experimental workflow, such as inadequate blocking, incorrect antibody concentrations, or insufficient washing, can lead to high background.[3]
-
Free Dye: If the Sulfo-Cyanine5.5 conjugate is not properly purified, unbound dye can bind non-specifically to cellular components.[4]
Q2: How can I determine the source of the high background fluorescence in my experiment?
A systematic approach with proper controls is essential to diagnose the source of high background. Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of autofluorescence.[2]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[5]
-
Isotype Control: Using an antibody of the same isotype and concentration as the primary antibody, but which does not target the protein of interest, can help determine if the observed staining is due to non-specific antibody binding.
Q3: When should I choose a far-red dye like Sulfo-Cyanine5.5?
Far-red dyes like Sulfo-Cyanine5.5 are advantageous because they emit light in a region of the spectrum where autofluorescence from biological samples is significantly lower.[1][] This generally leads to a better signal-to-noise ratio, especially when working with tissues known for high autofluorescence, such as brain or kidney tissue.[7][8]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during Sulfo-Cyanine5.5 experiments.
Issue 1: High Autofluorescence
Symptoms:
-
The unstained control sample shows significant fluorescence.
-
The background fluorescence is diffuse and widespread across the tissue or cells.
Solutions:
| Method | Description | Considerations |
| Spectral Separation | Choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum of your sample. Sulfo-Cyanine5.5 is a good choice as autofluorescence is typically lower in the far-red region.[1][] | May not be sufficient for tissues with very high autofluorescence across a broad spectrum. |
| Autofluorescence Quenching | Treat samples with a chemical quenching agent. Sudan Black B (SBB) is a common choice that can reduce autofluorescence.[8][9] Commercial reagents like TrueBlack™ are also available and may offer better performance with less background.[10][11] | SBB can sometimes introduce its own background signal.[8] Always optimize the concentration and incubation time of the quenching agent. |
| Photobleaching | Before staining, expose the sample to the excitation light source for an extended period to "bleach" the autofluorescent molecules.[1] | This method may not be suitable for all samples and could potentially damage the target epitope. |
| Fixation Method | Aldehyde fixatives can increase autofluorescence.[2] Consider using an alternative fixative like cold methanol (B129727) or acetone, or reducing the concentration and incubation time of the aldehyde fixative.[12] | The chosen fixative must be compatible with the antibody and preserve the antigenicity of the target protein. |
Issue 2: High Non-Specific Binding
Symptoms:
-
The "secondary antibody only" control shows significant staining.
-
The isotype control shows high background.
-
Staining is observed in areas where the target antigen is not expected to be present.
Solutions:
| Method | Description | Considerations |
| Optimize Blocking | The blocking step is crucial to prevent non-specific antibody binding. Use a blocking buffer containing normal serum from the same species as the secondary antibody.[13] Bovine Serum Albumin (BSA) is another common blocking agent.[13] For cyanine dyes, specialized commercial blocking buffers may be more effective. | Increase the blocking time or the concentration of the blocking agent if background remains high.[5] |
| Antibody Titration | Using too high a concentration of the primary or secondary antibody is a common cause of non-specific binding.[3] Perform a titration experiment to determine the optimal antibody concentration that provides a good signal with low background. | Start with the manufacturer's recommended concentration and perform serial dilutions. |
| Washing Steps | Insufficient washing will not remove all unbound antibodies.[3] Increase the number and/or duration of washing steps after antibody incubations. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific interactions.[4] | Be gentle during washing to avoid detaching cells or damaging the tissue. |
| Fc Receptor Blocking | If staining cells known to express Fc receptors (e.g., macrophages, monocytes), pre-incubate the sample with an Fc receptor blocking reagent to prevent non-specific binding of the antibody's Fc region. | This is particularly important when using monoclonal antibodies. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells. Optimization will be required for specific cell types and antibodies.
-
Sample Preparation:
-
Grow cells on sterile glass coverslips or in imaging-compatible plates to a confluence of 70-80%.[14]
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Alternatively, use ice-cold methanol for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[15]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.[3]
-
-
Secondary Antibody Incubation:
-
Dilute the Sulfo-Cyanine5.5-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[3]
-
-
Final Washes:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.[3]
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate excitation and emission filters for Sulfo-Cyanine5.5 (Excitation max: ~675 nm, Emission max: ~694 nm).[]
-
Protocol 2: Labeling an Antibody with Sulfo-Cyanine5.5 NHS Ester
This protocol describes the labeling of an antibody with an amine-reactive Sulfo-Cyanine5.5 NHS ester.
-
Prepare the Antibody:
-
The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of at least 2 mg/mL.[16][17] Buffers containing Tris or glycine (B1666218) are not suitable.[16]
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using a 1 M sodium bicarbonate solution.[16]
-
-
Prepare the Dye Solution:
-
Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO to make a 10 mM stock solution. Use this solution promptly.[16]
-
-
Conjugation Reaction:
-
A common starting molar ratio of dye to antibody is 10:1.[18] This may require optimization.
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous gentle mixing, protected from light.[17]
-
-
Purify the Conjugate:
-
Remove the unreacted dye from the labeled antibody using a desalting column (e.g., Sephadex G-25).[16]
-
Elute the column with PBS (pH 7.2-7.4).
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterize and Store the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cyanine5.5).
-
Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[19]
-
Visualizations
Caption: Troubleshooting decision tree for high background fluorescence.
Caption: General workflow for indirect immunofluorescence staining.
References
- 1. biotium.com [biotium.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 10. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 14. ibidi.com [ibidi.com]
- 15. ptglab.com [ptglab.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
Validation & Comparative
A Head-to-Head Comparison: Sulfo-Cyanine5.5 carboxylic acid vs. Cy5.5 carboxylic acid
For researchers, scientists, and drug development professionals leveraging fluorescent labeling, the choice of dye is critical to experimental success. This guide provides an objective comparison of two widely used far-red fluorescent dyes: Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid and Cyanine5.5 (Cy5.5) carboxylic acid. We will delve into their performance, supported by experimental data, to help you make an informed decision for your specific application.
Key Performance Characteristics
The primary distinction between these two dyes lies in the presence of sulfonate groups on the Sulfo-Cy5.5 molecule. These groups render it highly water-soluble, a significant advantage in many biological applications. In contrast, the non-sulfonated Cy5.5 carboxylic acid is hydrophobic and requires organic co-solvents for dissolution before conjugation in aqueous buffers.[1][2]
Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative data for Sulfo-Cy5.5 carboxylic acid and Cy5.5 carboxylic acid.
| Property | Sulfo-Cyanine5.5 carboxylic acid | Cy5.5 carboxylic acid |
| Excitation Maximum (λex) | ~673 nm[3][4] | ~673-684 nm[5][] |
| Emission Maximum (λem) | ~691 nm[3][4] | ~707-710 nm[5][] |
| Molar Extinction Coefficient (ε) | ~235,000 cm⁻¹M⁻¹[3] | ~198,000 - 209,000 cm⁻¹M⁻¹[5][] |
| Fluorescence Quantum Yield (Φ) | ~0.21[7] | ~0.2[5][] |
| Solubility | High water solubility; also soluble in DMSO, DMF[3][] | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, DCM[5][] |
| Molecular Weight | ~1017.3 g/mol (as tripotassium salt)[3] | ~619.3 g/mol [5] |
Note: The exact spectral properties may vary slightly depending on the solvent and conjugation state.
Experimental Data and Performance
Solubility and Ease of Use
The most significant performance difference is solubility. The high water solubility of Sulfo-Cy5.5 carboxylic acid simplifies conjugation protocols, particularly for labeling proteins and antibodies in aqueous buffers, as it eliminates the need for organic co-solvents.[2][] This can be advantageous for sensitive proteins that may be denatured by organic solvents. Cy5.5 carboxylic acid, being hydrophobic, must first be dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture.[5][9]
Photostability
Both Sulfo-Cy5.5 and Cy5.5 are known for their good photostability, which is crucial for applications requiring prolonged or intense light exposure, such as fluorescence microscopy and in vivo imaging.[10][11] However, the presence of sulfonate groups in Sulfo-Cy5.5 can, in some cases, enhance photostability. A study on related cyanine (B1664457) dyes showed that increased sulfonation can lead to improved photostability under certain conditions.[12] It is important to note that photobleaching is dependent on several factors, including the local chemical environment and the intensity of the light source.[12]
Experimental Protocols
Below are detailed methodologies for common applications using these dyes.
Antibody Labeling via Amine Coupling
This protocol describes the conjugation of the carboxylic acid group of the dye to primary amines (e.g., lysine (B10760008) residues) on an antibody using EDC/NHS chemistry.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound or Cy5.5 carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (for Cy5.5 carboxylic acid)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL.
-
Prepare the Dye Solution:
-
For Sulfo-Cy5.5 carboxylic acid: Directly dissolve the dye in the reaction buffer to a concentration of 10 mg/mL.
-
For Cy5.5 carboxylic acid: Dissolve the dye in a minimal amount of DMSO or DMF to create a 10 mg/mL stock solution.
-
-
Activate the Carboxylic Acid:
-
Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in the reaction buffer (for Sulfo-Cy5.5) or water (if using Cy5.5 in organic solvent).
-
Add a 1.5-fold molar excess of EDC and NHS to the dye solution.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Slowly add the activated dye solution to the antibody solution while gently stirring. A typical molar ratio of dye to antibody is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugated antibody at 280 nm and the absorbance maximum of the dye (~673 nm).
-
In Vivo Imaging Workflow
Cyanine dyes are frequently used for in vivo imaging due to their emission in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced autofluorescence.[13]
Procedure:
-
Preparation of the Imaging Agent: The dye-conjugated molecule (e.g., antibody, peptide) is purified and formulated in a biocompatible buffer such as sterile PBS.
-
Animal Model: The animal model (e.g., a mouse with a tumor xenograft) is prepared for imaging.
-
Administration: The imaging agent is administered to the animal, typically via intravenous injection.[14]
-
Imaging: At various time points post-injection, the animal is anesthetized and placed in an in vivo imaging system. Fluorescence images are acquired using the appropriate excitation and emission filters for the specific dye.[14]
-
Data Analysis: The fluorescence signal intensity in the region of interest (e.g., the tumor) is quantified over time to assess the biodistribution and targeting of the imaging agent.
-
Ex Vivo Analysis (Optional): After the final imaging session, organs can be harvested for ex vivo imaging to confirm the in vivo findings.[14]
Visualizing Workflows
Antibody Labeling and Purification Workflow
Caption: Workflow for antibody conjugation with cyanine dyes.
In Vivo Imaging Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 4. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 5. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]
- 7. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
A Head-to-Head Comparison: Sulfo-Cyanine5.5 vs. Alexa Fluor 680 for Advanced Imaging
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two widely used NIR dyes, Sulfo-Cyanine5.5 and Alexa Fluor 680, focusing on their performance characteristics and supported by experimental data and protocols.
Core Spectroscopic and Physicochemical Properties
The foundational performance of a fluorophore is defined by its inherent spectroscopic and physical characteristics. Sulfo-Cyanine5.5 and Alexa Fluor 680, while spectrally similar, exhibit key differences in their quantum yield and molar extinction coefficient, which collectively influence their brightness.[1][2]
| Property | Sulfo-Cyanine5.5 | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~678[1] | ~679[2] |
| Emission Maximum (nm) | ~695[1] | ~702[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~200,000 - 250,000 | ~184,000[2] |
| Quantum Yield | Variable, generally lower than AF 680 | ~0.36[3] |
| Brightness (Ext. Coeff. x QY) | Good | Excellent |
| Photostability | Good | Excellent[4][5] |
| Water Solubility | High | High |
| pH Sensitivity | Low | Insensitive between pH 4-10[6] |
Comparative Performance Analysis
The practical utility of these dyes is best assessed through their performance in common experimental applications, from in vitro cell staining to in vivo animal imaging.
Brightness and Photostability
In fluorescence applications, brightness (a product of molar extinction coefficient and quantum yield) and photostability are paramount for achieving a high signal-to-noise ratio and allowing for extended imaging sessions.
-
Brightness: Alexa Fluor 680 is consistently reported as one of the brightest dyes in its spectral class.[4] While Sulfo-Cyanine5.5 is a strong emitter, Alexa Fluor dyes are engineered for enhanced fluorescence, often outperforming spectrally similar cyanine (B1664457) dyes, especially when conjugated to proteins at high degrees of labeling.[5] Upon conjugation to antibodies, Cy dyes like Cy5.5 can exhibit a blue-shifted shoulder peak in their absorption spectrum due to dye aggregation, which absorbs light but does not result in fluorescence, thereby reducing the overall brightness of the conjugate.[5][7] Alexa Fluor 647, a dye spectrally similar to Cy5, shows significantly less of this self-quenching effect.[5]
-
Photostability: The Alexa Fluor family of dyes is renowned for its superior photostability compared to traditional cyanine dyes.[4][5][8] This increased resistance to photobleaching allows for more robust and prolonged imaging experiments, which is particularly crucial in time-lapse microscopy and for quantitative analysis.
In Vivo Imaging Performance
For in vivo applications, NIR dyes are preferred due to the reduced absorption and scattering of light by biological tissues in this spectral window, allowing for deeper tissue penetration and lower autofluorescence.[9][10]
-
Signal and Background: Studies directly comparing antibody conjugates of Cy5.5 and Alexa Fluor 680 for in vivo tumor imaging have demonstrated that Alexa Fluor 680 conjugates can produce a lower background signal.[11] This contributes to a higher tumor-to-background ratio, which is critical for sensitive and accurate localization of the target.
-
Biodistribution: The biodistribution of the labeled antibody is a key consideration. Some studies have noted that Cy5.5-labeled antibodies can show high liver uptake, whereas Alexa Fluor 680 conjugates may exhibit a more favorable background profile.[11]
Experimental Methodologies and Workflows
Reproducible results depend on well-defined protocols. Below are standardized workflows for antibody conjugation and in vivo imaging applicable to both dyes.
Antibody Conjugation Workflow
The most common method for labeling antibodies involves the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized dye with primary amines (lysine residues) on the antibody.[10]
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 9. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Sulfo-Cyanine5.5 and Cy5.5 Quantum Yield and Photophysical Properties
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of an appropriate near-infrared (NIR) fluorophore is critical for achieving optimal signal-to-noise ratios and reliable data. Among the commonly used dyes in the NIR spectrum are Sulfo-Cyanine5.5 and Cy5.5. This guide provides an objective comparison of their quantum yield and other key photophysical properties, supported by a detailed experimental protocol for quantum yield determination.
The primary distinction between Sulfo-Cyanine5.5 and Cy5.5 lies in their chemical structure and resulting hydrophilicity. Sulfo-Cyanine5.5 is a sulfonated version of the Cy5.5 dye.[1] This sulfonation imparts significantly greater water solubility, a crucial advantage for bioconjugation reactions in aqueous buffers without the need for organic co-solvents.[2] While their core chromophore is nearly identical, leading to very similar spectral properties, this difference in solubility can impact handling, conjugation efficiency, and the tendency of the dye to aggregate.
Photophysical Performance: A Quantitative Comparison
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the key photophysical parameters for Sulfo-Cyanine5.5 and Cy5.5 based on data from various commercial suppliers. It is important to note that these values can be influenced by the solvent and local environment.
| Property | Sulfo-Cyanine5.5 | Cy5.5 | Key Considerations |
| Excitation Maximum (λex) | ~675 - 678 nm | ~673 - 683 nm | The excitation maxima are nearly identical, allowing for the use of the same laser lines and filter sets. |
| Emission Maximum (λem) | ~694 - 706 nm | ~695 - 707 nm | The emission spectra are also very similar, falling within the near-infrared range. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~209,000 - 250,000 cm⁻¹M⁻¹ | Both dyes exhibit high molar extinction coefficients, indicating efficient light absorption. |
| Fluorescence Quantum Yield (Φ) | 0.18 - 0.21 | ~0.20 | The quantum yields are comparable, suggesting similar efficiencies in converting absorbed photons into emitted fluorescence. |
| Water Solubility | High | Low | The sulfonate groups on Sulfo-Cyanine5.5 significantly enhance its water solubility, a major practical advantage.[2] |
Experimental Protocol: Relative Quantum Yield Determination
The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard with a known quantum yield.[3] This comparative method is widely used and can be performed with a standard spectrofluorometer.[3]
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or water of spectroscopic grade)
-
Standard dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Sulfo-Cyanine5.5 and Cy5.5 samples
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the standard dye, Sulfo-Cyanine5.5, and Cy5.5 in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for each dye (standard, Sulfo-Cyanine5.5, and Cy5.5) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should ideally be at an isosbestic point if the absorption spectra of the sample and standard are different but overlap.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test samples.
-
The slope of these plots (Gradient) is proportional to the quantum yield.
-
-
Calculation: The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Gradient_sample / Gradient_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Gradient_sample is the slope of the plot for the sample.
-
Gradient_std is the slope of the plot for the standard.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
Visualizing the Comparison and Workflow
To further clarify the relationship between these dyes and the experimental process for their characterization, the following diagrams are provided.
References
Validating Protein Conjugation: A Comparative Guide to Sulfo-Cyanine5.5 and a High-Performance Alternative
For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to proteins is a critical step for a multitude of applications, from immunoassays to in vivo imaging. This guide provides a comprehensive comparison of methods to validate the conjugation of Sulfo-Cyanine5.5 to proteins, alongside a high-performance alternative, Alexa Fluor 647. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to ensure robust and reproducible results.
Performance Characteristics: Sulfo-Cyanine5.5 vs. Alexa Fluor 647
While both Sulfo-Cyanine5.5 and Alexa Fluor 647 are bright, far-red fluorescent dyes suitable for protein labeling, they exhibit key differences in their photophysical properties that can impact experimental outcomes. Alexa Fluor 647 is known for its superior photostability and reduced self-quenching at higher degrees of labeling compared to cyanine (B1664457) dyes like Cy5 and its derivatives.[1][2]
| Property | Sulfo-Cyanine5.5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~675[3] | ~650[4] |
| Emission Maximum (nm) | ~694[3] | ~665[4] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~271,000[5] | ~239,000[4] |
| Quantum Yield | ~0.28[5] | ~0.33[4] |
| Photostability | Good | Excellent[1][2][6] |
| Self-Quenching | More prone at high DOL[1][2] | Less prone at high DOL[2][7] |
| pH Sensitivity | Low | Low[7] |
| Water Solubility | High (sulfonated)[3] | High (sulfonated)[6] |
Experimental Validation of Protein-Dye Conjugation
A multi-faceted approach is recommended to thoroughly validate the conjugation of Sulfo-Cyanine5.5 or any fluorescent dye to a protein. This typically involves determining the degree of labeling, verifying the integrity of the conjugated protein, and assessing its functionality.
Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The most common method to quantify the number of dye molecules conjugated to a protein is through UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance.
Experimental Protocol:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the protein-dye conjugate. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[8]
-
Spectrophotometer Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the maximum absorbance wavelength of the dye (A_max). For Sulfo-Cyanine5.5, this is approximately 675 nm, and for Alexa Fluor 647, it is around 650 nm.
-
-
Calculation of Protein Concentration:
-
A correction factor (CF) is required to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max.
-
The corrected protein absorbance (A₂₈₀_corr) is calculated as: A₂₈₀_corr = A₂₈₀ - (A_max * CF)
-
The protein concentration is then calculated using the Beer-Lambert law: Protein Concentration (M) = A₂₈₀_corr / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculation of Dye Concentration:
-
The dye concentration is calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculation of Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a valuable technique to visually confirm the conjugation of the dye to the protein and to assess the integrity of the conjugate.
Experimental Protocol:
-
Sample Preparation: Prepare samples of the unconjugated protein, the protein-dye conjugate, and a molecular weight marker. Denature the samples by heating in Laemmli buffer.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Visualization:
-
Fluorescence Imaging: Visualize the gel using a fluorescence imaging system with the appropriate excitation and emission filters for the dye. A fluorescent band should be observed at the expected molecular weight of the protein for the conjugate sample, which should be absent in the unconjugated protein lane.
-
Coomassie Staining: After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize all protein bands and confirm that the fluorescent band corresponds to the protein of interest.
-
Functional Assays
It is crucial to verify that the conjugation process has not compromised the biological activity of the protein. The specific functional assay will depend on the protein being labeled.
Examples of Functional Assays:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For antibody conjugates, an ELISA can be performed to confirm that the antibody's binding affinity to its antigen is retained.
-
Cell-Based Assays: If the protein is a ligand for a cell surface receptor, a cell-based assay can be used to measure its binding and downstream signaling.
-
Enzyme Activity Assays: For enzyme conjugates, an activity assay should be performed to ensure that the catalytic function is not impaired.
Visualizing the Workflow and Comparison
To provide a clear understanding of the experimental process and the comparison between the two dyes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for protein-dye conjugation and validation.
Caption: Comparison of Sulfo-Cyanine5.5 and Alexa Fluor 647 properties.
Conclusion
Validating the conjugation of fluorescent dyes to proteins is a multi-step process that is essential for generating reliable and reproducible data. While Sulfo-Cyanine5.5 is a capable far-red fluorescent dye, for demanding applications requiring high photostability and brightness, particularly at higher degrees of labeling, Alexa Fluor 647 often presents a superior alternative. By employing the validation techniques outlined in this guide—including accurate DOL determination, SDS-PAGE analysis, and appropriate functional assays—researchers can confidently proceed with their downstream applications, knowing their protein-dye conjugates are well-characterized and of high quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. sulfo-Cyanine5 hydrazide, 2055138-61-7 | BroadPharm [broadpharm.com]
- 6. Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes [biosyn.com]
- 7. Alexa Fluor 647 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison of Sulfo-Cyanine5.5 and IRDye 800CW for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between Sulfo-Cyanine5.5 and IRDye 800CW is a critical decision point. Both dyes offer distinct advantages in the NIR window, which is characterized by reduced tissue autofluorescence and deeper photon penetration. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to facilitate an informed selection for your specific research needs.
Executive Summary
Sulfo-Cyanine5.5 and IRDye 800CW are both well-suited for in vivo imaging applications, but they exhibit key differences in their spectral properties, which in turn can influence imaging outcomes. Sulfo-Cyanine5.5, a sulfonated cyanine (B1664457) dye, is characterized by its high molar extinction coefficient and good quantum yield, contributing to bright fluorescent signals. Its hydrophilic nature, due to the presence of sulfo groups, enhances its water solubility. IRDye 800CW is another prominent NIR fluorophore known for its excellent photostability and has been used in numerous preclinical and clinical studies. A direct comparison has shown that conjugates of IRDye 800CW can provide a significantly higher tumor-to-background ratio compared to Sulfo-Cyanine5.5 conjugates, which is a crucial parameter for sensitive tumor detection in vivo.
Quantitative Performance Data
The following tables summarize the key quantitative parameters of Sulfo-Cyanine5.5 and IRDye 800CW based on available data.
| Property | Sulfo-Cyanine5.5 | IRDye 800CW | Reference |
| Excitation Maximum (nm) | ~675 | ~774 | [1][2] |
| Emission Maximum (nm) | ~694 | ~789-795 | [1][3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~211,000 - 271,000 | ~240,000 | [4][5] |
| Quantum Yield | ~0.21 - 0.28 | Not explicitly stated in searches | [4] |
| Molecular Weight ( g/mol ) | Varies by derivative (e.g., NHS ester ~1114.37) | Varies by derivative (e.g., Carboxylate ~1091.1) | [6][7] |
| Solubility | High water solubility | High water solubility | [5][8] |
Table 1: Physicochemical and Spectral Properties. This table provides a comparative overview of the fundamental properties of Sulfo-Cyanine5.5 and IRDye 800CW.
| Parameter | EGF-Sulfo-Cyanine5.5 | EGF-IRDye 800CW | Reference |
| Tumor-to-Background Ratio (TBR) | Lower TBR | Significantly enhanced TBR | [9] |
Table 2: Comparative In Vivo Imaging Performance. This table highlights the difference in tumor-to-background ratio observed in a head-to-head study using Epidermal Growth Factor (EGF) conjugates of the two dyes for imaging EGFR-positive tumors.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are representative protocols for antibody conjugation and in vivo imaging.
Antibody Conjugation Protocol (General)
This protocol outlines the general steps for labeling an antibody with an amine-reactive NHS ester derivative of either Sulfo-Cyanine5.5 or IRDye 800CW.
Caption: Workflow for antibody conjugation with NHS ester dyes.
Detailed Steps:
-
Antibody Preparation: The antibody should be in a buffer free of primary amines (e.g., Tris or glycine) at a pH of 8.5-9.0 to ensure the reactivity of the NHS ester with the lysine (B10760008) residues on the antibody. The concentration is typically adjusted to 1-2 mg/mL.
-
Dye Preparation: The NHS ester of Sulfo-Cyanine5.5 or IRDye 800CW is reconstituted in anhydrous DMSO to the desired stock concentration immediately before use.
-
Conjugation: The dye solution is added to the antibody solution at a specific molar excess (typically 5-20 fold). The reaction mixture is incubated for 1-2 hours at room temperature with gentle stirring and protected from light.
-
Purification: The unreacted dye is removed from the antibody-dye conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.
-
Characterization: The degree of labeling (DOL), representing the average number of dye molecules per antibody, is determined by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
In Vivo Imaging Protocol (Tumor Model)
This protocol describes a general workflow for in vivo imaging of tumor-bearing mice using a fluorescently labeled antibody.
Caption: Experimental workflow for in vivo tumor imaging.
Detailed Steps:
-
Animal Model: Tumor cells are implanted subcutaneously in immunocompromised mice (e.g., nude mice). Tumors are allowed to grow to a palpable size.
-
Probe Administration: The fluorescently labeled antibody is administered via intravenous injection (e.g., through the tail vein). The dosage will depend on the specific antibody and dye conjugate.
-
In Vivo Imaging: Mice are anesthetized and placed in an in vivo imaging system. Fluorescence images are acquired at different time points (e.g., 1, 4, 24, 48 hours) post-injection to monitor the biodistribution and tumor accumulation of the probe.
-
Image Analysis: The fluorescence signal intensity in the tumor and a background region (e.g., muscle) is quantified to calculate the tumor-to-background ratio (TBR).
-
Ex Vivo Analysis: At the end of the experiment, mice are euthanized, and the tumor and major organs are excised for ex vivo imaging to confirm the in vivo findings and assess the detailed biodistribution of the probe.
Performance Comparison in Key Imaging Parameters
Signal-to-Background Ratio
The ability to clearly distinguish the target tissue from the surrounding background is paramount in in vivo imaging. In a study comparing EGF conjugates of Sulfo-Cyanine5.5 and IRDye 800CW for imaging EGFR-positive tumors, the IRDye 800CW conjugate demonstrated a significantly enhanced tumor-to-background ratio[9]. This suggests that for applications requiring high contrast and sensitive detection of tumors, IRDye 800CW may offer a performance advantage. The lower background signal with IRDye 800CW could be attributed to its longer emission wavelength, which is further away from the region of endogenous tissue autofluorescence.
Photostability
Photostability is crucial for longitudinal imaging studies where the sample is subjected to repeated excitation. While both dyes are generally considered to have good photostability, direct comparative studies under in vivo imaging conditions are limited. One study on the radiosensitivity of cyanine dyes indicated that Cy5.5 is more resistant to radiobleaching than IRDye 800CW[10]. However, it is important to note that radiobleaching induced by radionuclides may not directly correlate with photobleaching caused by light excitation in a typical fluorescence imaging experiment. Further studies are needed for a definitive comparison of their photostability in the context of in vivo fluorescence imaging.
Clearance and Biodistribution
The clearance profile of a fluorescent probe significantly impacts the optimal imaging window and the potential for non-specific accumulation. Unconjugated IRDye 800CW is known to clear relatively rapidly from the body, primarily through the kidneys and to a lesser extent the liver[1][11]. The clearance half-life of IRDye 800CW following intravenous injection has been reported to be approximately 35.7 minutes[1]. The sulfonated nature of Sulfo-Cyanine5.5 suggests it is also likely to undergo renal clearance. However, detailed comparative pharmacokinetic studies are needed to definitively compare the clearance rates and biodistribution profiles of Sulfo-Cyanine5.5 and IRDye 800CW conjugates. The choice of targeting molecule conjugated to the dye will also significantly influence the overall biodistribution and clearance kinetics of the imaging agent.
Conclusion
Both Sulfo-Cyanine5.5 and IRDye 800CW are powerful tools for in vivo fluorescence imaging.
-
Sulfo-Cyanine5.5 is a bright and highly water-soluble fluorophore, making it an excellent choice for a wide range of bioconjugation and imaging applications.
-
IRDye 800CW has demonstrated superior performance in achieving a high tumor-to-background ratio in a direct comparative study, which is a significant advantage for sensitive tumor detection. Its extensive use in preclinical and clinical research also provides a wealth of supporting data and established protocols.
The optimal choice between these two dyes will ultimately depend on the specific requirements of the research application, including the desired brightness, the importance of maximizing the signal-to-background ratio, and the nature of the biological target. For applications where maximizing contrast is the highest priority, the available evidence suggests that IRDye 800CW may be the preferred option. Researchers are encouraged to consider the data presented in this guide and conduct pilot studies to determine the most suitable fluorophore for their in vivo imaging needs.
References
- 1. researchgate.net [researchgate.net]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. licorbio.com [licorbio.com]
- 4. content.protocols.io [content.protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. shop.licorbio.com [shop.licorbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of Sulfo-Cyanine5.5 and Alexa Fluor 680 in flow cytometry.
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of flow cytometry, the selection of fluorescent dyes is a critical determinant of experimental success. For researchers working in the far-red spectrum, both Sulfo-Cyanine5.5 (also known as Sulfo-Cy5.5) and Alexa Fluor 680 have emerged as popular choices. This guide provides an objective, data-driven comparison of these two fluorophores to aid in the selection process for your specific flow cytometry applications.
Spectroscopic and Photophysical Properties
A direct comparison of the key spectral and photophysical properties of Sulfo-Cyanine5.5 and Alexa Fluor 680 is essential for understanding their potential performance in a flow cytometry experiment. The following table summarizes these characteristics based on publicly available data.
| Property | Sulfo-Cyanine5.5 | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~673 - 678 | ~679 - 681 |
| Emission Maximum (nm) | ~691 - 706 | ~702 - 704 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~211,000 - 250,000 | ~184,000 |
| Quantum Yield (Φ) | ~0.18 - 0.21 | ~0.36 |
| Brightness (ε x Φ) | ~37,980 - 52,500 | ~66,240 |
Key Takeaways from the Data:
-
Spectral Compatibility: Both dyes are well-suited for excitation by the common 633 nm or 640 nm lasers found on most flow cytometers. Their emission profiles are also very similar, typically detected in the same channel (e.g., a 695/40 nm bandpass filter).
-
Brightness: Based on the product of their molar extinction coefficient and quantum yield, Alexa Fluor 680 is theoretically brighter than Sulfo-Cyanine5.5.[1][2] This can be a significant advantage for detecting low-abundance targets.
-
Water Solubility: Sulfo-Cyanine5.5 is noted for its excellent water solubility due to the presence of sulfonate groups, which can minimize aggregation and non-specific binding.[3][] Alexa Fluor dyes are also sulfonated to improve water solubility and photostability.[5][6]
Photostability
Photostability, or the resistance of a fluorophore to photobleaching upon exposure to excitation light, is a critical factor in flow cytometry, especially during prolonged analysis or cell sorting.
One study directly compared the photostability of a tetra-sulfonated Cy5.5 dye (structurally very similar to Sulfo-Cyanine5.5) and Alexa Fluor 680. The results indicated that under the tested conditions, the Cy5.5 dye exhibited greater photostability than Alexa Fluor 680.[7] However, it is important to note that photostability can be influenced by the local chemical environment and the conjugation partner. Generally, Alexa Fluor dyes are reputed for their high photostability across the product line.[5][6]
Experimental Workflow: Antibody Conjugation and Flow Cytometry Staining
The following diagrams illustrate a typical workflow for antibody conjugation and subsequent cell staining for flow cytometry analysis.
Caption: A generalized workflow for conjugating antibodies with NHS ester-functionalized fluorescent dyes.
Caption: A standard protocol for direct immunofluorescent staining of cells for flow cytometry.
Experimental Protocols
Antibody Labeling with Sulfo-Cyanine5.5 or Alexa Fluor 680 NHS Ester
This protocol is a general guideline and may require optimization for specific antibodies and applications.
-
Protein Preparation:
-
Dye Preparation:
-
Dissolve the Sulfo-Cyanine5.5 or Alexa Fluor 680 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While vortexing the antibody solution, slowly add a calculated amount of the dissolved dye. A common starting point is a 10:1 molar ratio of dye to antibody.[10]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.[9]
-
Elute with phosphate-buffered saline (PBS), pH 7.2-7.4.
-
The first colored fraction to elute will be the conjugated antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye (~675 nm for Sulfo-Cyanine5.5 and ~679 nm for Alexa Fluor 680).
-
Calculate the DOL using the provided equations from the dye manufacturer.
-
Cell Staining for Flow Cytometry
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).
-
Wash the cells with a suitable staining buffer (e.g., PBS with 1% bovine serum albumin).
-
To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.
-
-
Staining:
-
Add the optimal concentration of the Sulfo-Cyanine5.5 or Alexa Fluor 680 conjugated antibody to the cells. The optimal concentration should be determined by titration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Wash:
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer equipped with a 633 nm or 640 nm laser and an appropriate emission filter for the far-red channel (e.g., 695/40 nm).
-
Conclusion
Both Sulfo-Cyanine5.5 and Alexa Fluor 680 are excellent choices for flow cytometry in the far-red spectrum.
-
Alexa Fluor 680 offers superior theoretical brightness, which may be advantageous for detecting targets with low expression levels.[1][2]
-
Sulfo-Cyanine5.5 is a cost-effective alternative with excellent water solubility and potentially higher photostability under certain conditions.[3][][7]
The ultimate choice between these two dyes will depend on the specific requirements of your experiment, including the abundance of the target antigen, the need for maximal brightness, and budgetary considerations. It is always recommended to perform a pilot experiment to determine the optimal fluorophore and antibody concentration for your specific cell type and flow cytometer.
References
- 1. Panel Builder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 5. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head Battle of Far-Red Dyes: Sulfo-Cyanine5.5 in the Spotlight
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence imaging, selecting the optimal far-red dye is a critical decision that directly impacts experimental success. This guide provides a comprehensive comparison of Sulfo-Cyanine5.5 with other popular far-red dyes—Alexa Fluor 647, Cy5.5, and IRDye 680RD—supported by quantitative data and detailed experimental protocols to aid in making an informed choice for your specific research needs.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore, a key determinant of its performance, is a function of its molar extinction coefficient (a measure of how strongly it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes the key spectral properties of Sulfo-Cyanine5.5 and its competitors.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Sulfo-Cyanine5.5 | ~675 | ~694 | ~250,000 | ~0.21 | 52,500 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | 0.33[1][2][3] | 78,870 |
| Cy5.5 | ~673 | ~707 | ~209,000 | 0.20[4] | 41,800 |
| IRDye 680RD | ~680 | ~694 | ~170,000 | Not explicitly found | - |
Note: The relative brightness is a calculated value to provide a theoretical comparison. Actual performance may vary depending on the experimental conditions and conjugation efficiency.
Diving Deeper: Experimental Insights
To provide a practical understanding of how these dyes perform, we outline a standard immunofluorescence protocol designed to compare their brightness in a cellular context.
Experimental Protocol: Comparative Immunofluorescence Staining
This protocol describes the direct immunofluorescence staining of a target protein in cultured cells using primary antibodies directly conjugated to Sulfo-Cyanine5.5, Alexa Fluor 647, Cy5.5, and IRDye 680RD.
Materials:
-
Cultured cells expressing the target protein of interest
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, if required for intracellular targets)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies directly conjugated with Sulfo-Cyanine5.5, Alexa Fluor 647, Cy5.5, and IRDye 680RD
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for far-red dyes
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the directly conjugated primary antibodies in blocking buffer to their optimal working concentration.
-
Incubate the cells with the diluted primary antibodies in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C. Ensure each coverslip is incubated with only one type of conjugated antibody for a side-by-side comparison.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate laser lines and emission filters for each dye. Crucially, maintain identical acquisition settings (e.g., laser power, exposure time, gain) for all samples to ensure a valid comparison.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the stained structures using image analysis software (e.g., ImageJ/Fiji).
-
Measure the background fluorescence in an area devoid of cells.
-
Calculate the signal-to-noise ratio (SNR) for each dye by dividing the mean fluorescence intensity of the signal by the mean fluorescence intensity of the background.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the direct immunofluorescence staining protocol.
References
Spectral Overlap of Sulfo-Cyanine5.5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, understanding the spectral properties of fluorophores is paramount for designing robust and accurate experiments. This guide provides a detailed comparison of Sulfo-Cyanine5.5 with other commonly used fluorophores, focusing on spectral overlap and its implications for multicolor imaging and Förster Resonance Energy Transfer (FRET) studies.
Sulfo-Cyanine5.5 is a water-soluble, far-red emitting fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a popular choice for a variety of applications including immunofluorescence, flow cytometry, and in vivo imaging. However, its broad emission spectrum can lead to spectral overlap, or "bleed-through," into the detection channels of other fluorophores, potentially complicating data analysis and interpretation. This guide offers a quantitative comparison of Sulfo-Cyanine5.5 with its spectral neighbors, provides detailed experimental protocols for assessing and correcting for spectral overlap, and outlines a methodology for FRET-based assays.
Quantitative Comparison of Fluorophore Spectral Properties
To facilitate the selection of appropriate fluorophores for multicolor experiments, the following table summarizes the key spectral properties of Sulfo-Cyanine5.5 and two of its common spectral neighbors: Cyanine5.5 (Cy5.5) and Alexa Fluor 680. Sulfo-Cyanine5.5 is an analog of Cy5.5 and shares very similar spectral characteristics. Alexa Fluor 680 is another widely used dye in the same spectral region.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Sulfo-Cyanine5.5 | ~675 | ~694 | ~250,000[1] | ~0.18 - 0.21[1][2] |
| Cyanine5.5 (Cy5.5) | ~678 - 683 | ~695 - 703 | ~190,000 - 250,000 | ~0.27 - 0.28 |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000[3] | ~0.36[3] |
Understanding and Mitigating Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. This can lead to false-positive signals and inaccurate quantification.
Visualizing Spectral Overlap
The following diagram illustrates the concept of spectral overlap between a donor and an acceptor fluorophore.
Experimental Protocols
Protocol 1: Quantification of Spectral Bleed-Through
This protocol outlines the steps to measure and correct for spectral bleed-through in a multicolor fluorescence microscopy experiment.
Materials:
-
Microscope equipped with appropriate filters for each fluorophore.
-
Samples stained with each fluorophore individually (single-color controls).
-
Unstained control sample.
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Image Acquisition:
-
For each single-color control sample, acquire an image in all detection channels that will be used in the multicolor experiment. Use the same acquisition settings (laser power, exposure time, gain) for the controls as for the experimental samples.
-
Acquire an image of the unstained control to determine the background signal.
-
-
Image Analysis:
-
Open the images in your analysis software.
-
For each single-color control, measure the mean fluorescence intensity in a region of interest (ROI) that is positive for the stain.
-
Measure the mean fluorescence intensity in the same ROI in the other "bleed-through" channels.
-
Subtract the background intensity (from the unstained control) from all measurements.
-
-
Calculation of Bleed-Through Coefficient:
-
The bleed-through coefficient is the ratio of the signal in the bleed-through channel to the signal in the primary channel for a single-stained sample.
-
For example, to calculate the bleed-through of Sulfo-Cyanine5.5 into the Cy5 channel:
-
Bleed-through Coefficient = (Mean Intensity in Cy5 channel) / (Mean Intensity in Sulfo-Cyanine5.5 channel)
-
-
-
Correction of Multicolor Images:
-
Acquire your multicolor image.
-
In the image analysis software, use the calculated bleed-through coefficients to subtract the bleed-through signal from each channel.
-
Corrected Image (Channel A) = Raw Image (Channel A) - (Bleed-through Coefficient from B to A * Raw Image (Channel B))
-
Protocol 2: Förster Resonance Energy Transfer (FRET) Measurement using Sensitized Emission
This protocol describes how to measure FRET efficiency between a donor-acceptor pair, such as Cy3B (donor) and Sulfo-Cyanine5.5 (acceptor), using the sensitized emission method.
Materials:
-
Microscope with appropriate filter sets for the donor and acceptor.
-
Sample co-labeled with the donor and acceptor fluorophores.
-
Donor-only labeled control sample.
-
Acceptor-only labeled control sample.
-
Image analysis software.
Procedure:
-
Image Acquisition:
-
Acquire three images of your FRET sample:
-
Donor Excitation, Donor Emission (D-D): Excite with the donor laser and detect in the donor channel.
-
Donor Excitation, Acceptor Emission (D-A or FRET): Excite with the donor laser and detect in the acceptor channel.
-
Acceptor Excitation, Acceptor Emission (A-A): Excite with the acceptor laser and detect in the acceptor channel.
-
-
Acquire the same set of images for the donor-only and acceptor-only control samples using identical acquisition settings.
-
-
Correction for Bleed-Through:
-
Use the single-labeled controls to determine the bleed-through of the donor emission into the acceptor channel (donor bleed-through) and the direct excitation of the acceptor by the donor excitation wavelength (acceptor bleed-through).
-
Donor Bleed-Through (DBT): In the donor-only sample, DBT = Intensity(D-A) / Intensity(D-D).
-
Acceptor Bleed-Through (ABT): In the acceptor-only sample, ABT = Intensity(D-A) / Intensity(A-A).
-
-
Calculation of Corrected FRET (FRETc):
-
FRETc = Intensity(D-A) - (DBT * Intensity(D-D)) - (ABT * Intensity(A-A))
-
-
Calculation of FRET Efficiency (E):
-
FRET efficiency can be calculated using various methods. A common approach is the ratio method:
-
E = FRETc / (FRETc + G * Intensity(D-D))
-
Where G is a calibration factor determined from the quantum yields and detection efficiencies of the donor and acceptor.
-
Conclusion
Careful consideration of fluorophore spectral properties is essential for the success of multicolor fluorescence experiments. By understanding the potential for spectral overlap with Sulfo-Cyanine5.5 and employing the appropriate experimental controls and correction methods, researchers can obtain accurate and reliable data. The protocols and comparative data provided in this guide serve as a valuable resource for designing and executing robust fluorescence-based assays in various research and drug development applications.
References
A Head-to-Head Comparison of Sulfo-Cyanine5.5 for High-Performance Imaging
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence imaging, the selection of the optimal near-infrared (NIR) dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of Sulfo-Cyanine5.5 with other leading alternatives, including Indocyanine Green (ICG), IRDye 800CW, and Alexa Fluor 750, across various imaging platforms.
Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a bright and effective label for a variety of biomolecules.[1][2][3] Its sulfonate groups enhance its hydrophilicity, which minimizes non-specific binding in aqueous environments, a crucial feature for high-contrast imaging.[1][2] This guide will delve into the performance of Sulfo-Cyanine5.5 in key imaging applications, supported by experimental data and detailed protocols to inform your selection process.
Spectral and Performance Characteristics: A Quantitative Overview
The choice of a fluorophore is fundamentally guided by its spectral properties and performance in specific applications. The following table summarizes the key quantitative data for Sulfo-Cyanine5.5 and its common alternatives.
| Property | Sulfo-Cyanine5.5 | Indocyanine Green (ICG) | IRDye 800CW | Alexa Fluor 750 |
| Excitation Max (nm) | ~673 - 678 | ~780 | ~774 - 783 | ~749 |
| Emission Max (nm) | ~691 - 706 | ~820 | ~792 - 802 | ~775 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~211,000 - 250,000[1][4] | ~200,000 | ~240,000 | ~240,000 |
| Quantum Yield (Φ) | ~0.18 - 0.21[1][4] | Low in aqueous solution | ~0.08 - 0.12 | ~0.12 |
| Key Features | High water solubility, bright fluorescence.[2][4] | Clinically approved, deep tissue penetration.[5] | High sensitivity, low background for in vivo imaging. | High photostability and brightness in conjugates.[6] |
Performance in Key Imaging Systems
The practical utility of a fluorescent dye is best assessed through its performance in specific imaging modalities.
In Vivo Imaging: For deep tissue imaging in small animals, NIR dyes are essential due to reduced light scattering and lower tissue autofluorescence in this spectral window.[4] While Sulfo-Cyanine5.5 (and its analog Cy5.5) is frequently used for in vivo imaging, studies have shown that dyes emitting further into the NIR spectrum, such as IRDye 800CW, can provide a significantly reduced background and an enhanced tumor-to-background ratio.[7] ICG, as a clinically approved dye, is widely used for applications like lymphatic mapping and assessing tissue perfusion, though it suffers from a short blood half-life.[8][9][10]
Fluorescence Microscopy: In fluorescence microscopy, the high brightness and water solubility of Sulfo-Cyanine5.5 make it an excellent choice for high-contrast imaging of cellular structures.[2] However, photostability is a critical factor for microscopy, especially for time-lapse imaging. Alexa Fluor dyes are renowned for their superior photostability compared to traditional cyanine (B1664457) dyes, which can be a significant advantage in microscopy applications.[6]
Flow Cytometry: For flow cytometry, the brightness of the fluorophore directly impacts the resolution of cell populations. Sulfo-Cyanine5.5 provides distinct signals for accurate cell sorting and analysis.[2] The choice of dye in multicolor flow cytometry is also dictated by the available laser lines and filter sets. The Alexa Fluor family offers a wide range of spectrally distinct dyes, which can be advantageous when designing complex multicolor panels.[]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are representative protocols for antibody conjugation and immunofluorescence staining.
Protocol 1: Antibody Conjugation with Sulfo-Cyanine5.5 NHS Ester
This protocol describes the covalent labeling of an antibody with an amine-reactive Sulfo-Cyanine5.5 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody to be labeled (in amine-free buffer, e.g., PBS)
-
Sulfo-Cyanine5.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL.
-
Prepare the Dye: Dissolve the Sulfo-Cyanine5.5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add the reactive dye to the antibody solution at a molar ratio of approximately 8-12 moles of dye per mole of antibody. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye (for Sulfo-Cyanine5.5, ~675 nm).
Protocol 2: Immunofluorescence Staining of Cells
This protocol outlines the use of a Sulfo-Cyanine5.5-conjugated antibody for staining cultured cells.
Materials:
-
Cells grown on coverslips
-
Sulfo-Cyanine5.5-conjugated primary or secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation: Dilute the Sulfo-Cyanine5.5-conjugated antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells extensively with PBS to remove unbound antibodies.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Sulfo-Cyanine5.5 (Excitation: ~650-680 nm, Emission: ~690-720 nm).
Visualizing Biological Processes: Signaling Pathways and Workflows
Fluorescent dyes are instrumental in visualizing complex biological processes. The following diagrams, created using the DOT language, illustrate a common signaling pathway where these dyes are employed and a typical experimental workflow.
Caption: EGFR signaling pathway, a common target for fluorescent imaging probes.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer.[12] Fluorescently labeled antibodies or ligands that target EGFR, such as Cetuximab-IRDye800CW or EGF-Cy5.5, are used to visualize receptor expression and activity in preclinical and clinical research.[7][13]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. Epidermal growth factor conjugated to near-infrared fluorescent quantum dots - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Comparison of the indocyanine green dye method versus the combined method of indigo carmine blue dye with indocyanine green fluorescence imaging for sentinel lymph node biopsy in breast conservative therapy for stage ≤IIA breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer - Wang - Gland Surgery [gs.amegroups.org]
- 12. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multispectral fluorescence imaging of EGFR and PD-L1 for precision detection of oral squamous cell carcinoma: a preclinical and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfo-Cyanine5.5 and Cy5.5 for Advanced Biological Imaging
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal near-infrared fluorophore for your application.
In the realm of biological imaging and diagnostics, the selection of an appropriate fluorescent probe is paramount for generating high-quality, reproducible data. Among the near-infrared (NIR) dyes, Sulfo-Cyanine5.5 and Cy5.5 are two widely utilized fluorophores. This guide provides an objective, data-driven comparison of their performance characteristics, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific needs. The fundamental difference between these two dyes lies in their chemical structure: Sulfo-Cyanine5.5 is a sulfonated version of Cy5.5, a modification that significantly enhances its water solubility and, consequently, its performance in aqueous biological environments.[1]
Key Performance Characteristics: A Quantitative Comparison
The addition of sulfonate groups to the cyanine (B1664457) core structure directly influences several key photophysical and practical properties. While their spectral properties are nearly identical, their solubility, aggregation tendencies, and, to some extent, their photostability and quantum yield can differ.[2][]
| Property | Sulfo-Cyanine5.5 | Cy5.5 | Key Differences & Considerations |
| Structure | Contains additional sulfonate (-SO₃⁻) groups | Non-sulfonated cyanine dye | The sulfonate groups in Sulfo-Cyanine5.5 dramatically increase its hydrophilicity.[1] |
| Water Solubility | High | Low | Sulfo-Cyanine5.5 dissolves readily in aqueous buffers, eliminating the need for organic co-solvents and simplifying labeling procedures for sensitive proteins.[][4] Cy5.5 typically requires an organic co-solvent like DMSO or DMF for initial dissolution.[5] |
| Excitation Max (nm) | ~675 nm[4] | ~675 nm[5] | The excitation maxima are virtually identical, allowing for the use of the same laser lines and filter sets. |
| Emission Max (nm) | ~694 nm[4][6] | ~693 nm[5] | Similar to the excitation maxima, the emission spectra are nearly superimposable. |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~211,000[6] | ~209,000[7] | Both dyes exhibit very high molar extinction coefficients, indicating a high probability of absorbing light at their excitation maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.21[6] | ~0.2[7] | While reported values are similar, a higher degree of sulfonation can sometimes lead to a slight improvement in quantum yield in aqueous buffers due to reduced aggregation.[2][] |
| Photostability | Good | Generally Good | Some studies on related cyanine dyes suggest that a lower net charge (fewer sulfonate groups) can correlate with higher photostability.[2][8] However, sulfonation can also improve photostability in aqueous media by reducing aggregation.[9] |
| Aggregation | Markedly reduced tendency to aggregate | Prone to aggregation in aqueous solutions | The electrostatic repulsion from the sulfonate groups in Sulfo-Cyanine5.5 minimizes dye-dye interactions, leading to less fluorescence quenching and more reliable labeling.[2][10] |
Impact of Sulfonation on Practical Applications
The enhanced water solubility of Sulfo-Cyanine5.5 offers significant advantages in various biological applications.
-
Bioconjugation: For labeling proteins, antibodies, and other biomolecules in aqueous environments, Sulfo-Cyanine5.5 is often the preferred choice. It allows for a more straightforward conjugation process without the need for organic co-solvents that can denature sensitive proteins.[4]
-
In Vivo Imaging: The reduced aggregation of Sulfo-Cyanine5.5 can lead to a better signal-to-noise ratio in deep tissue imaging, as aggregates can cause non-specific binding and fluorescence quenching.[4]
-
Flow Cytometry: In flow cytometry, where antibodies are labeled with fluorescent dyes, the high water solubility of Sulfo-Cyanine5.5 ensures that the labeled antibodies remain monomeric, leading to more accurate and reproducible cell staining.[4]
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reproducible and reliable results. Below are representative protocols for key experimental procedures.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO for Cy5.5, water or PBS for Sulfo-Cyanine5.5) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).
-
Apply Beer-Lambert Law: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient is the slope of the resulting linear regression line, as described by the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 2: Relative Quantum Yield Measurement
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a reference standard with a known quantum yield and similar spectral properties (e.g., another cyanine dye in the same solvent).[11][12]
-
Absorbance Matching: Prepare solutions of the test dye (Sulfo-Cyanine5.5 or Cy5.5) and the reference standard with identical absorbance values (typically < 0.1 to avoid inner filter effects) at the same excitation wavelength.[13]
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the test dye and the reference standard using a spectrofluorometer under identical conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the test dye (Φ_sample) is calculated using the following formula:[14][15]
Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
η is the refractive index of the solvent.
-
Protocol 3: Comparative Photostability Assessment
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of Sulfo-Cyanine5.5 and Cy5.5 at the same concentration in the same buffer.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of each dye solution under continuous illumination with the same excitation intensity and duration.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time. Plot the normalized fluorescence intensity against time for both dyes to compare their photobleaching rates.[16]
Protocol 4: NHS Ester Labeling of Antibodies
This protocol describes the labeling of antibodies with amine-reactive NHS esters of Sulfo-Cyanine5.5 and Cy5.5.
Methodology:
-
Prepare Antibody: Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[17][18]
-
Prepare Dye Stock Solution:
-
Conjugation: Add the reactive dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is common.[20]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
Conclusion
The choice between Sulfo-Cyanine5.5 and Cy5.5 is primarily dictated by the specific requirements of the experimental system. For applications in aqueous buffers, particularly with sensitive proteins, the superior water solubility and reduced aggregation of Sulfo-Cyanine5.5 make it the advantageous choice, simplifying protocols and potentially improving signal-to-noise ratios. For applications where solubility is less of a concern or where the slightly higher potential photostability of the non-sulfonated form is critical, Cy5.5 remains a viable option. By carefully considering the trade-offs in their physicochemical properties and performance, researchers can select the optimal near-infrared dye to achieve high-quality and reproducible data in their fluorescence-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 5. apexbt.com [apexbt.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. 2.5. Quantum yield determination [bio-protocol.org]
- 13. iss.com [iss.com]
- 14. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. acebiolab.com [acebiolab.com]
- 20. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Sulfo-Cyanine5.5 Conjugates: Performance and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for bioconjugation is a critical decision that directly impacts experimental outcomes. Sulfo-Cyanine5.5 (Sulfo-Cy5.5), a water-soluble, far-red emitting fluorophore, is a popular choice for labeling proteins, antibodies, and other biomolecules. This guide provides an objective comparison of Sulfo-Cyanine5.5 conjugates with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Understanding Cross-Reactivity in Fluorescent Labeling
In the context of fluorescent bioconjugates, "cross-reactivity" can refer to two distinct phenomena:
-
Reaction Specificity: This pertains to the selectivity of the reactive group on the dye (e.g., NHS ester, maleimide) for its intended target functional group on the biomolecule (e.g., primary amines, thiols). Off-target reactions can lead to heterogeneous conjugates with altered biological activity and increased background signal.
-
Spectral Bleed-through: In multiplexing applications where multiple fluorophores are used, this refers to the emission of one dye being detected in the filter set of another. This can lead to false-positive signals and complicate data analysis.
This guide will address both aspects of cross-reactivity, providing a comprehensive overview of Sulfo-Cyanine5.5 performance.
Performance Comparison of Sulfo-Cyanine5.5 and Alternatives
Sulfo-Cyanine5.5 is often compared to other far-red and near-infrared (NIR) dyes such as Alexa Fluor 680 and IRDye 800CW. The choice between these dyes depends on the specific application, the required photophysical properties, and the nature of the biomolecule being labeled.
Key Performance Parameters
| Property | Sulfo-Cyanine5.5 | Alexa Fluor 680 | IRDye 800CW |
| Excitation Max (nm) | ~675-678 | ~679 | ~774 |
| Emission Max (nm) | ~694-695 | ~702 | ~789 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~190,000 - 250,000 | ~183,000 | ~240,000 |
| Quantum Yield | Moderate | High | High |
| Photostability | Good | Very Good | Excellent |
| Water Solubility | High (due to sulfonation) | High | High |
Table 1: Comparison of key photophysical and chemical properties of Sulfo-Cyanine5.5 and its common alternatives.
Brightness and Photostability
While Sulfo-Cy5.5 offers good brightness, studies have shown that Alexa Fluor dyes, such as Alexa Fluor 680, can be significantly brighter and more photostable, especially at higher degrees of labeling.[1][2] Cyanine dyes, in general, can be prone to self-quenching at high labeling densities, which can diminish the fluorescence of the conjugate.[2][3] IRDye 800CW is renowned for its high sensitivity and low background, making it a preferred choice for detecting low-abundance proteins.[4]
Reaction Specificity and Off-Target Reactions
The specificity of the conjugation chemistry is crucial for generating homogeneous and functional biomolecule-dye conjugates. Sulfo-Cy5.5 is available with various reactive moieties, each with its own reactivity profile.
Amine-Reactive Dyes (NHS Esters)
Sulfo-Cyanine5.5 NHS ester is widely used for labeling primary amines (e.g., lysine (B10760008) residues in proteins). While generally specific, NHS esters can also react with other nucleophilic residues like serines, threonines, and tyrosines, particularly at higher pH values. This can lead to a heterogeneous population of labeled proteins.
Thiol-Reactive Dyes (Maleimides)
Sulfo-Cyanine5.5 maleimide (B117702) is used for targeting free thiols (cysteine residues). The maleimide group is highly specific for thiols at a pH range of 6.5-7.5. However, at pH values above 7.5, the maleimide group can also react with primary amines.[2]
Click Chemistry (Azide, DBCO)
Click chemistry, utilizing azide (B81097) or DBCO (dibenzocyclooctyne) functionalized Sulfo-Cy5.5, offers a highly specific and bioorthogonal method of conjugation. These reactions are generally very clean with minimal side reactions.[5]
Experimental Protocols
To facilitate a comprehensive evaluation, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Degree of Labeling (DOL)
Objective: To quantify the average number of dye molecules conjugated to each protein molecule.
Methodology:
-
Purification: Remove all unconjugated dye from the labeled protein solution using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.[6]
-
Spectrophotometric Measurement:
-
Calculation:
-
Protein Concentration (M):
where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M):
where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.
-
Degree of Labeling (DOL):
-
A detailed protocol for labeling IgG with Sulfo-Cyanine 5 NHS ester can be found in various resources.[8]
Protocol 2: Cell-Based Assay for Quantifying Non-Specific Binding
Objective: To compare the non-specific binding of different fluorescently labeled antibodies to cells that do not express the target antigen.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of both a target-positive and a target-negative cell line. Adjust the cell concentration to 1 x 10⁶ cells/mL in a suitable staining buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide).[9]
-
Fc Receptor Blocking: To prevent non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at room temperature.[9]
-
Antibody Staining:
-
Prepare a dilution series of your fluorescently labeled antibodies (e.g., Sulfo-Cy5.5-antibody, Alexa Fluor 680-antibody).
-
Add the diluted antibodies to both the target-positive and target-negative cells.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells three times with cold staining buffer to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for the dyes being tested.
-
Record the Mean Fluorescence Intensity (MFI) for both the target-positive and target-negative cell populations for each antibody concentration.
-
-
Data Analysis:
-
Plot the MFI of the target-negative cells versus the antibody concentration for each fluorescent conjugate. A higher MFI on the negative cells indicates greater non-specific binding.
-
Calculate a signal-to-noise ratio by dividing the MFI of the positive cells by the MFI of the negative cells.
-
This assay allows for a quantitative comparison of the non-specific binding characteristics of different fluorescent conjugates.
Visualization of Experimental Workflows
Degree of Labeling (DOL) Determination Workflow
Caption: Workflow for determining the Degree of Labeling (DOL).
Non-Specific Binding Assay Workflow
Caption: Workflow for cell-based non-specific binding assay.
Spectral Bleed-Through Considerations
When designing multiplex experiments, it is crucial to select fluorophores with minimal spectral overlap to avoid bleed-through. The degree of spectral overlap depends on the emission spectrum of the donor dye and the excitation spectrum of the acceptor dye.
| Fluorophore Combination | Excitation (nm) | Emission (nm) | Potential for Bleed-through |
| Sulfo-Cy5.5 & Alexa Fluor 750 | 675 / 749 | 694 / 775 | Low |
| Sulfo-Cy5.5 & APC | 675 / 650 | 694 / 660 | Moderate to High |
| Sulfo-Cy5.5 & PerCP | 675 / 482 | 694 / 678 | Moderate |
Table 2: Potential for spectral bleed-through with Sulfo-Cyanine5.5 in common dye combinations. Note: The actual amount of bleed-through will depend on the specific instrument settings and filter sets used. Online spectral viewers can be valuable tools for predicting spectral overlap.
Conclusion and Recommendations
Sulfo-Cyanine5.5 is a versatile and reliable fluorescent dye for a wide range of bioconjugation applications. Its high water solubility, a result of its sulfonate groups, is a key advantage in minimizing non-specific binding that can arise from hydrophobic interactions.
For applications requiring the highest photostability and brightness, particularly at high degrees of labeling, Alexa Fluor 680 may be a superior choice. For in vivo imaging and applications requiring the lowest background, IRDye 800CW offers excellent performance.
The choice of conjugation chemistry is also critical. For maximal specificity, click chemistry is recommended. When using NHS esters or maleimides, careful control of the reaction pH and dye-to-protein ratio is essential to minimize off-target reactions.
Ultimately, the optimal choice of fluorescent dye and conjugation strategy will depend on the specific experimental requirements. By carefully considering the factors outlined in this guide and performing appropriate validation experiments, researchers can ensure the generation of high-quality fluorescent bioconjugates for reliable and reproducible results.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 5. Spectra Viewer | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
Sulfo-Cyanine5.5: A Comparative Performance Analysis for Advanced Imaging Applications
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of Sulfo-Cyanine5.5 with its primary competitors, Alexa Fluor 680 and Cy5.5, focusing on key performance metrics relevant to advanced imaging and bioconjugation applications.
Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye known for its high photostability and bright near-infrared (NIR) fluorescence.[1] Its spectral properties make it a valuable tool for a variety of biological applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] This guide will delve into a head-to-head comparison of its performance against spectrally similar and commonly used alternatives, Alexa Fluor 680 and Cy5.5, supported by key photophysical data.
Performance Metrics: A Quantitative Comparison
The selection of a fluorophore is often dictated by its intrinsic photophysical properties. The following table summarizes the key performance indicators for Sulfo-Cyanine5.5, Alexa Fluor 680, and Cy5.5.
| Property | Sulfo-Cyanine5.5 | Alexa Fluor 680 | Cy5.5 |
| Excitation Maximum (nm) | ~675 - 678 | 679 | ~678 |
| Emission Maximum (nm) | ~694 - 706 | 702 | ~695 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~211,000 - 250,000 | ~183,000 - 184,000 | ~250,000 |
| Quantum Yield | ~0.18 - 0.21 | ~0.36 | Data not consistently available |
| Solubility | High (Water-soluble) | High (Water-soluble) | Lower (Hydrophobic, sulfated versions available) |
| Photostability | High | Very High | Moderate to High (can be enhanced) |
Data compiled from multiple sources.[1][2][3][4][5][6] It is important to note that exact values can vary slightly between manufacturers and experimental conditions.
In-Depth Performance Analysis
Brightness: A fluorophore's brightness is a function of both its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). While Sulfo-Cyanine5.5 and Cy5.5 boast a higher extinction coefficient, Alexa Fluor 680 exhibits a significantly higher quantum yield, resulting in exceptionally bright conjugates.[4][5]
Photostability: Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged or intense illumination. While Sulfo-Cyanine5.5 is reported to have high photostability[1], Alexa Fluor dyes are generally recognized for their superior resistance to fading compared to traditional cyanine (B1664457) dyes.[7][8][9] Studies have shown that the photostability of cyanine dyes like Cy5.5 can be influenced by factors such as the degree of sulfonation and the surrounding chemical environment.[2][10]
Solubility and Aggregation: The sulfonate groups in Sulfo-Cyanine5.5 and Alexa Fluor 680 render them highly water-soluble.[1][9] This is a significant advantage in bioconjugation reactions, as it minimizes the need for organic co-solvents that can denature proteins. Furthermore, increased hydrophilicity reduces the tendency of the dye molecules to aggregate, a phenomenon that can lead to fluorescence quenching.[2][7] Non-sulfonated Cy5.5 is inherently hydrophobic, which can lead to non-specific binding and aggregation issues.[11]
Application-Specific Considerations: Imaging the EGFR/HER2 Signaling Pathway
A common application for far-red fluorescent dyes is the imaging of cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways, which are critical in cancer research. These dyes can be conjugated to antibodies or other targeting moieties to visualize receptor localization, dimerization, and downstream signaling events.
Below is a diagram illustrating a simplified workflow for antibody conjugation and subsequent targeted cell imaging.
Caption: Workflow for labeling a targeting antibody with Sulfo-Cyanine5.5 and its application in cellular imaging.
The following diagram illustrates a simplified representation of the HER2 signaling pathway, which can be visualized using fluorescently labeled antibodies.
Caption: Simplified HER2 signaling pathway, a common target for fluorescent imaging studies in cancer research.
Experimental Protocols
Accurate benchmarking of fluorescent dyes requires standardized experimental protocols. Below are methodologies for two key performance experiments.
Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method is widely used and involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a reference standard with a well-characterized quantum yield and spectral properties similar to Sulfo-Cyanine5.5.
-
Sample Preparation: Prepare a series of dilutions for both the Sulfo-Cyanine5.5 sample and the reference standard in a high-purity solvent (e.g., phosphate-buffered saline, PBS). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
-
-
Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.
Photostability Assessment
Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorescent dye conjugated to a biomolecule (e.g., an antibody) or immobilized on a surface to prevent diffusion.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser) and a sensitive detector (e.g., a CCD camera or a photomultiplier tube).
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination. It is crucial to use a consistent and relevant laser power that mimics the conditions of a typical imaging experiment.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by determining the time it takes for the fluorescence to decrease to half of its initial value (the photobleaching half-life).
-
Conclusion
Sulfo-Cyanine5.5 is a robust and versatile far-red fluorescent dye that offers a compelling balance of brightness, water solubility, and high photostability. While Alexa Fluor 680 may offer superior brightness due to its higher quantum yield, Sulfo-Cyanine5.5 provides a strong alternative, particularly when considering its high extinction coefficient and favorable solubility properties that are on par with or exceed those of Cy5.5. The choice between these fluorophores will ultimately depend on the specific requirements of the application, including the sensitivity of the detection system, the duration of the imaging experiment, and the nature of the biomolecule being labeled. For researchers in drug development and cellular imaging, a careful evaluation of these performance metrics is essential for generating high-quality, reproducible data.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Extinction Coefficient [Alexa Fluor 680] | AAT Bioquest [aatbio.com]
- 4. Panel Builder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 10. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Superiority of Sulfonated Cyanine Dyes: A Comparative Guide to Sulfo-Cyanine5.5
In the landscape of fluorescent labeling, the quest for brighter, more stable, and highly soluble dyes is perpetual. For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is paramount to the success of sensitive applications such as in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides a comprehensive comparison of sulfonated cyanine (B1664457) dyes, with a particular focus on Sulfo-Cyanine5.5, highlighting its distinct advantages over other alternatives, supported by experimental data and detailed protocols.
Key Advantages of Sulfonated Cyanine Dyes
The primary distinction of sulfonated cyanine dyes lies in the addition of sulfonate groups to the core cyanine structure. This chemical modification imparts several significant benefits:
-
Enhanced Aqueous Solubility : The presence of sulfonate groups dramatically increases the hydrophilicity of the dye molecules.[1][2] This allows for direct labeling of biomolecules in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive proteins.[1]
-
Reduced Aggregation : The negative charges of the sulfonate groups minimize the tendency of the dye molecules to aggregate in aqueous environments.[2] Dye aggregation is a common issue with non-sulfonated cyanine dyes, leading to fluorescence quenching and a reduction in signal intensity.
-
Improved Bioconjugation Efficiency : By preventing aggregation and improving solubility, sulfonated cyanine dyes offer more reliable and efficient conjugation to proteins, antibodies, and other biomolecules.
-
Optimal for In Vivo Imaging : Sulfo-Cyanine5.5, with its emission in the near-infrared (NIR) window (around 700 nm), is exceptionally well-suited for in vivo imaging.[3] This spectral range allows for deeper tissue penetration and minimizes autofluorescence from biological tissues, resulting in a higher signal-to-background ratio.[4][5][6]
Performance Comparison: Sulfo-Cyanine5.5 vs. Alternatives
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other performance metrics. Here, we compare the photophysical properties of Sulfo-Cyanine5.5 with other commonly used near-infrared dyes.
| Property | Sulfo-Cyanine5.5 | Sulfo-Cyanine5 | Alexa Fluor 647 | IRDye 800CW | Indocyanine Green (ICG) |
| Excitation Max (nm) | ~675[3] | ~646[][8] | ~650 | ~774 | ~780 |
| Emission Max (nm) | ~694[3] | ~662[8] | ~668 | ~789 | ~820 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000 | ~271,000[] | ~270,000 | ~240,000 | ~200,000 |
| Quantum Yield (Φ) | ~0.21[2] | ~0.28[] | ~0.33 | ~0.07 | Very low in aqueous solution |
| Water Solubility | High | High | High | High | Low |
| Photostability | High[3] | Moderate | High[9][10] | High | Low[11] |
Note: The exact values for extinction coefficient and quantum yield can vary depending on the solvent and conjugation state.
While Alexa Fluor 647 exhibits a higher quantum yield, Sulfo-Cyanine5.5 offers a comparable extinction coefficient and operates at a slightly longer wavelength, which can be advantageous for reducing background in some in vivo applications.[12][13] Compared to the clinically approved but less stable Indocyanine Green (ICG), Sulfo-Cyanine5.5 provides significantly better photostability and a higher quantum yield in aqueous environments.[11]
Experimental Protocols
Detailed and reproducible protocols are crucial for successful experimentation. Below are methodologies for protein labeling and in vivo imaging using Sulfo-Cyanine5.5.
Protocol 1: Antibody Labeling with Sulfo-Cyanine5.5 NHS Ester
This protocol describes the covalent labeling of an antibody with Sulfo-Cyanine5.5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.
-
Sulfo-Cyanine5.5 NHS ester.
-
Anhydrous DMSO.
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Protein Solution: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the protein against PBS. Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
Prepare the Dye Stock Solution: Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO. This solution should be used promptly.[1]
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution. A molar dye-to-protein ratio of 10:1 is a good starting point.[1][14] The optimal ratio may need to be determined empirically (ranging from 5:1 to 20:1).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with continuous rotation or shaking.[14]
-
-
Purification:
-
Prepare a Sephadex G-25 spin column according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the labeled antibody by centrifugation. The labeled protein will elute first, while the unconjugated dye will be retained in the column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~675 nm).
-
Protocol 2: In Vivo Imaging with Sulfo-Cyanine5.5 Labeled Antibody
This protocol outlines the general steps for performing in vivo fluorescence imaging in a mouse model using a Sulfo-Cyanine5.5 labeled antibody.
Materials:
-
Sulfo-Cyanine5.5 labeled antibody.
-
Animal model (e.g., tumor-bearing nude mice).
-
Anesthesia (e.g., isoflurane (B1672236) or sodium pentobarbital).
-
In vivo imaging system with appropriate excitation and emission filters.
-
Sterile saline or PBS for injection.
Procedure:
-
Animal Preparation:
-
Probe Administration:
-
In Vivo Imaging:
-
Acquire a baseline image before injection to assess autofluorescence.
-
Perform whole-body imaging at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for tumor targeting.[16]
-
Use the appropriate filter sets for Sulfo-Cyanine5.5 (Excitation: ~675 nm, Emission: ~700 nm).
-
-
Ex Vivo Organ Analysis (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect the major organs and tumor.
-
Image the dissected organs to confirm the biodistribution of the labeled antibody.[16]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and other tissues to quantify the fluorescence intensity and calculate tumor-to-background ratios.[16]
-
Visualizing the Workflow and Application
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for antibody labeling and the application of NIR-labeled probes in fluorescence-guided surgery.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. What is fluorescence-guided surgery? | DFGS Group [dfgs-group.org]
- 5. Image-guided cancer surgery using near-infrared fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Sulfo-Cyanine5.5 Carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Sulfo-Cyanine5.5 carboxylic acid, a fluorescent cyanine (B1664457) dye. While some safety data sheets (SDS) may classify this compound as non-hazardous, it is crucial to adhere to precautionary disposal methods due to its chemical nature as a dye and specific handling instructions.
A Safety Data Sheet for this compound explicitly states, "Do not allow product to enter drains"[1]. This directive, coupled with general best practices for laboratory chemical waste, forms the basis of the recommended disposal protocol. Even substances not classified as hazardous can cause environmental harm or interfere with wastewater treatment systems[2][3][4]. Therefore, a conservative approach to disposal is essential.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, should be treated as chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste collection program[5][6].
Step 1: Waste Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.
-
Solid Waste: Collect all solid waste, such as contaminated pipette tips, gloves, and absorbent paper, in a separate, clearly labeled, and sealed container.
Step 2: Waste Storage and Labeling
-
Container Requirements: Use containers that are in good condition and compatible with the chemical waste. Plastic is often preferred for aqueous waste[6]. Ensure the container has a secure, leak-proof closure.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the concentration (if known), and the date accumulation began. Follow your institution's specific labeling requirements.
-
Storage Location: Store the waste containers in a designated and properly ventilated satellite accumulation area within the laboratory[6][7]. This area should be away from general lab traffic and incompatible chemicals.
Step 3: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the chemical waste. Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain[5][8].
Step 4: Decontamination of Empty Containers
-
Once the original container of this compound is empty, it must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (such as water, given the dye's solubility)[5].
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as chemical waste along with your liquid waste[5].
-
Final Disposal of Container: After triple rinsing, deface or remove the original label and dispose of the container in the regular trash[5].
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 656.81 g/mol | [1] |
| Solubility in Water | Well soluble | [9][] |
| Storage Temperature | -20°C in the dark | [9][] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Drain Disposal Restrictions | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Sewer Disposal: What Can Go Down the Drain? [blink.ucsd.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cyanine5.5 Carboxylic Acid
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Sulfo-Cyanine5.5 carboxylic acid, offering procedural, step-by-step guidance to streamline laboratory operations and ensure a safe working environment.
This compound is a water-soluble, far-red emitting fluorescent dye. While the Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following PPE is recommended when handling this compound in its powdered form and in solution.
| Operation | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Handling Powder | Safety glasses with side shields or chemical safety goggles | Nitrile gloves | Laboratory coat | Recommended to handle in a chemical fume hood. If not feasible, a dust mask (e.g., N95) should be worn.[1] |
| Handling Solutions | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Cleaning Spills | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required for small spills of solutions. For large spills or spills of powder, a dust mask is recommended. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to prevent contamination and ensure accurate experimental results.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from direct light.[2]
-
Recommended storage temperature is -20°C for long-term stability.[2]
Preparation of Stock Solutions
This compound is well soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][4][5]
Quantitative Data for this compound
| Property | Value | Solvents |
| Solubility | 0.35 M (240 g/L) | Water, DMF, DMSO[4][5] |
| Molecular Weight | ~656.81 g/mol (may vary slightly based on salt form)[1] | N/A |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Before handling the powdered dye, ensure you are wearing the appropriate PPE as outlined in the table above. Conduct this procedure in a chemical fume hood to minimize inhalation of any airborne particles.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and weigh paper.
-
Dissolving: Add the appropriate volume of anhydrous or high-quality DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, you would add 1 mL of DMSO to 0.657 mg of the dye.
-
Mixing: Gently vortex or sonicate the solution until the dye is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the dye, including weigh paper, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and experimental solutions, in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Do not pour solutions containing this dye down the drain.
-
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents (i.e., "Hazardous Waste: this compound").
-
Storage: Store waste containers in a designated and secure area, away from general laboratory traffic.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional guidelines for waste disposal.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.
Small Spills of Solutions
-
Alert: Notify colleagues in the immediate area.
-
Contain: Absorb the spill with absorbent pads or paper towels.
-
Clean: Wipe the area with a suitable solvent (e.g., 70% ethanol) and then with soap and water.
-
Dispose: Place all contaminated materials in the designated hazardous waste container.
Spills of Powder
-
Alert and Evacuate: Alert colleagues and evacuate the immediate area to prevent inhalation of the powder.
-
PPE: Don appropriate PPE, including a dust mask.
-
Clean-up: Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, working from the outside in.
-
Decontaminate: Clean the area with a suitable solvent and then with soap and water.
-
Dispose: Place all contaminated materials in the designated hazardous waste container.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
